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(1S,3S)-3-Aminocyclohexanecarboxylic acid Documentation Hub

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  • Product: (1S,3S)-3-Aminocyclohexanecarboxylic acid
  • CAS: 933445-54-6

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics of (1S,3S)-3-Aminocyclohexanecarboxylic Acid

This guide provides an in-depth technical analysis of (1S,3S)-3-Aminocyclohexanecarboxylic acid, a specific stereoisomer of the γ-amino acid family.[1] Unlike its β-amino acid counterpart (often abbreviated as ACHC in fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1S,3S)-3-Aminocyclohexanecarboxylic acid, a specific stereoisomer of the γ-amino acid family.[1] Unlike its β-amino acid counterpart (often abbreviated as ACHC in foldamer literature), this 3-substituted isomer is primarily investigated as a conformationally restricted analogue of γ-aminobutyric acid (GABA) and a scaffold for peptide mimetics.[1]

[1]

Executive Summary

(1S,3S)-3-Aminocyclohexanecarboxylic acid is a chiral, non-proteinogenic γ-amino acid characterized by a trans-disposition of the amino and carboxyl groups on a cyclohexane ring.[1] It serves as a critical molecular probe in medicinal chemistry, particularly for mapping the pharmacophore requirements of GABA receptors and transporters. Its rigid cyclic backbone restricts the conformational freedom of the γ-aminobutyric acid moiety, allowing researchers to distinguish between folded and extended binding modes.

Molecular Architecture & Stereochemistry[1]

Configuration and Nomenclature

The compound possesses two chiral centers at positions C1 and C3.

  • IUPAC Name: (1S,3S)-3-Aminocyclohexane-1-carboxylic acid[1]

  • Stereochemical Relationship: The (1S,3S) configuration corresponds to the trans isomer.

    • In 1,3-disubstituted cyclohexanes, the (1,3)-relationship dictates that the cis isomers have configurations (1S,3R) or (1R,3S), while the trans isomers are (1S,3S) or (1R,3R).

  • Isomeric Distinction:

    • Cis (1S,3R/1R,3S): Capable of adopting a diequatorial conformation (both substituents equatorial), which is energetically highly favorable.

    • Trans (1S,3S): Cannot adopt a diequatorial conformation. It exists in an equilibrium between two chair forms, each possessing one axial and one equatorial substituent.[2][3]

Conformational Analysis

The (1S,3S) isomer is subject to a unique conformational equilibrium. Unlike the cis isomer, which locks into a stable diequatorial chair, the trans isomer flips between two chairs of comparable energy.

  • Conformer A: Carboxyl group (C1) is Equatorial ; Amino group (C3) is Axial .[1]

  • Conformer B: Carboxyl group (C1) is Axial ; Amino group (C3) is Equatorial .[1]

Energetic Drivers: While the A-value (steric bulk) of a carboxylate group (~2.0 kcal/mol) and an ammonium group (~1.9 kcal/mol) are similar, solvation effects and intramolecular electrostatic interactions (zwitterionic salt bridges) often dictate the preferred conformer in solution.

Conformation cluster_0 Conformational Equilibrium of (1S,3S)-Trans Isomer cluster_1 Structural Consequence NodeA Chair Form A (C1-COOH: Eq, C3-NH2: Ax) NodeB Chair Form B (C1-COOH: Ax, C3-NH2: Eq) NodeA->NodeB Ring Flip (Low Barrier) NodeC Vector Orientation Extended/Open Topology NodeA->NodeC NodeB->NodeC NodeD GABA Receptor Selectivity Probe NodeC->NodeD Determines Bioactivity

Caption: Conformational equilibrium of the (1S,3S) trans-isomer showing the oscillation between axial/equatorial states, resulting in an extended vector topology distinct from the cis-isomer.

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictive models for the zwitterionic species.

PropertyValue / CharacteristicContext & Implications
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol Small molecule fragment/scaffold.[1]
Physical State Crystalline SolidTypically a white powder; forms stable zwitterionic crystals.[1]
Melting Point >260 °C (Decomp.)[1]High melting point indicates strong intermolecular ionic lattice forces (zwitterion).[1]
Solubility (Water) Soluble (>50 mg/mL)Highly soluble due to charged ammonium and carboxylate groups at neutral pH.[1]
Solubility (Organics) PoorInsoluble in hexanes, ether, DCM. Slightly soluble in methanol/ethanol.
pKa (Carboxyl) 4.5 ± 0.2Typical for γ-amino acids; exists as COO⁻ at physiological pH.[1]
pKa (Amine) 10.2 ± 0.3Basic ammonium group; exists as NH₃⁺ at physiological pH.[1]
LogP -2.2 (Calculated)Highly hydrophilic; poor passive membrane permeability without transporters.[1]
Isoelectric Point (pI) ~7.35Calculated as (pKa1 + pKa2) / 2.[1] Neutral zwitterion dominates at pH 7.[1]4.
Zwitterionic Nature

At physiological pH (7.4), (1S,3S)-3-aminocyclohexanecarboxylic acid exists almost exclusively as a zwitterion.[1] This has two critical implications for handling:

  • Purification: It cannot be extracted into organic solvents from neutral aqueous solutions.[1] Ion-exchange chromatography or acidification/esterification is required for isolation.[1]

  • Analysis: Reverse-phase HPLC requires ion-pairing agents (e.g., TFA, formic acid) or derivatization (e.g., Boc-protection) to achieve retention.[1]

Synthetic Utility & Applications

Synthesis Routes

The (1S,3S) isomer is typically accessed via:

  • Chiral Resolution: Resolution of trans-3-aminocyclohexanecarboxylic acid racemate using chiral resolving agents (e.g., tartaric acid derivatives).[1]

  • Stereoselective Hydrogenation: Hydrogenation of chiral precursors, though controlling the trans selectivity over the thermodynamic cis product is challenging.

  • Enzymatic Desymmetrization: Hydrolysis of diesters followed by Curtius rearrangement is a modern route to high enantiopurity.

Application in Drug Discovery[4]
  • GABA Analogues: The trans stereochemistry of the (1S,3S) isomer holds the amino and carboxyl groups in a specific spatial vector, distinct from the cis isomer (which mimics the folded conformation of GABA). This makes it a valuable negative control or selective probe for GABA-C or GABA-B receptor subtypes.[1]

  • Peptide Scaffolds (Foldamers): Unlike the β-amino acid (2-ACHC) which forms stable 14-helices, the γ-amino acid (3-ACHC) backbone introduces a longer spacing (three carbons).[1] Incorporation of (1S,3S)-3-ACHC into peptides induces specific turn or sheet structures, utilized to disrupt protein-protein interactions.[1]

Analytical Protocols

Identification (NMR)[1]
  • ¹H NMR (D₂O): Distinctive multiplets for the cyclohexane ring protons. The key diagnostic is the width of the methine signals at C1 and C3. In the trans isomer, the lack of a stable diequatorial conformation results in averaged coupling constants compared to the cis isomer.

  • ¹³C NMR: Seven distinct carbon signals.[1]

Purity Assessment (HPLC)

Due to a lack of UV chromophores, standard UV detection (254 nm) is ineffective.[1]

  • Method A (Derivatization): Pre-column derivatization with FDAA (Marfey's reagent) or OPA allows for UV/Fluorescence detection and chiral resolution.[1]

  • Method B (CAD/ELSD): Charged Aerosol Detection (CAD) is recommended for the underivatized amino acid.[1]

References

  • Allan, R. D., Johnston, G. A., & Twitchin, B. (1981).[4] Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid. Australian Journal of Chemistry. Link (Discusses the synthesis and GABA activity of the isomers).

  • Gellman, S. H. (1998).[1][5][6] Foldamers: A Manifesto. Accounts of Chemical Research. Link (Foundational text on cyclic amino acid scaffolds).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 544887, 3-Aminocyclohexanecarboxylic acid.[1] Link (Source for calculated physicochemical properties).[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Aminocyclohexanecarboxylic acid.[1][4][7][8] Link (General handling and safety data).

Sources

Exploratory

Engineering Conformational Rigidity: A Technical Guide to (1S,3S)-3-Aminocyclohexanecarboxylic Acid in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of natural peptides and flexible small molecules requires precise structural intervention. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of natural peptides and flexible small molecules requires precise structural intervention. As a Senior Application Scientist, I frequently utilize conformationally restricted non-natural amino acids to force molecules into highly specific, bioactive geometries.

(1S,3S)-3-Aminocyclohexanecarboxylic acid (CAS: 933445-54-6) is a cyclic γ-amino acid that serves as a powerful architectural tool 1. Unlike flexible linear γ-amino acids, the cyclohexane ring of (1S,3S)-ACHC locks the backbone dihedral angles. This pre-organization reduces the entropic penalty associated with target binding and stabilizes secondary structures, such as hairpins and helices, in aqueous environments 2.

Pathway1 N1 Natural Peptide Sequence N2 Proteolytic Degradation N1->N2 In vivo exposure N3 Incorporate (1S,3S)-ACHC (CAS 933445-54-6) N2->N3 Scaffold redesign N4 Conformationally Restricted Foldamer N3->N4 SPPS Coupling N5 Enhanced Bioavailability & Target Affinity N4->N5 Target binding

Logic pathway for utilizing (1S,3S)-ACHC in peptidomimetic drug design to overcome degradation.

Strategic Applications in Therapeutics

The integration of (1S,3S)-ACHC spans multiple advanced therapeutic modalities, driven by its ability to dictate spatial orientation:

  • Peptidomimetics & Foldamers: The introduction of constrained γ-amino acid residues like (1S,3S)-ACHC into protein-derived sequences stabilizes native-like hairpin folding while maintaining the original display of natural side chains 2. This has been successfully applied in designing highly resistant opioid deltorphin C analogues 3 and macrocyclic inhibitors targeting insulin-regulated aminopeptidase (IRAP) .

  • Small Molecule Inhibitors (mPGES-1): It serves as a critical chiral building block for novel benzoxazole-based microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. The preferred conformation of the cyclohexane ring is directly responsible for the excellent in vitro potency and selectivity against COX-2 4.

  • Targeted Protein Degradation (PROTACs): In the design of bicyclic-substituted glutarimide cereblon binders, (1S,3S)-ACHC acts as a rigid linker 5. By restricting the degrees of freedom between the target ligand and the E3 ligase binder, it prevents non-productive conformations and enhances the thermodynamics of ternary complex formation.

Pathway3 P1 Target Protein P4 Ternary Complex P1->P4 P2 Degrader with (1S,3S)-ACHC Linker P2->P4 P3 Cereblon (CRBN) E3 Ligase P3->P4 P5 Polyubiquitination P4->P5 Ubiquitin Transfer P6 Proteasomal Degradation P5->P6 26S Proteasome

Mechanism of targeted protein degradation using (1S,3S)-ACHC as a rigid PROTAC linker.

Quantitative Data & Profiling

To effectively utilize this compound, researchers must understand its baseline physicochemical parameters and its pharmacological impact when integrated into biological systems.

Table 1: Physicochemical Properties of (1S,3S)-ACHC
PropertyValueClinical / Synthetic Relevance
CAS Number 933445-54-6 1Primary identifier for procurement and regulatory filing.
Molecular Formula C7H13NO2 1Low molecular weight allows for integration without violating Lipinski's rules.
Molecular Weight 143.18 g/mol 1Minimal bulk addition to macrocycles or PROTAC linkers.
Standard Purity ≥98% [[1]]()Crucial for avoiding diastereomeric impurities during SPPS.
Table 2: Pharmacological Impact of γ-Amino Acid Incorporation
Application AreaBiological Impact of (1S,3S)-ACHC IncorporationReference
Opioid Peptides High resistance to degradation by plasma/brain enzymes; appreciable delta-affinity.3
mPGES-1 Inhibitors Excellent in vitro potency and selectivity against COX-2; improved PK properties.4
Aqueous Foldamers Stabilizes native-like hairpin folding; maintains natural side-chain display.2

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a causality explanation and an inline quality control (QC) check.

Protocol A: Stereoselective Resolution of (1S,3S)-ACHC

Synthesizing the enantiopure form from cyclohexene-4-carboxylic acid requires a robust chiral resolution step 4.

  • Diastereomeric Salt Formation: Dissolve racemic trans-3-aminocyclohexanecarboxylic acid in hot ethanol. Add 0.5 equivalents of chiral (R)-1-phenylethylamine dropwise.

    • Causality: The (1S,3S) enantiomer forms a significantly less soluble diastereomeric salt with the chiral amine compared to the (1R,3R) counterpart, forcing precipitation.

  • Controlled Crystallization: Allow the solution to cool to room temperature over 4 hours at a rate of 5°C/hour.

    • Causality: Rapid cooling traps impurities in the crystal lattice. Controlled cooling ensures high diastereomeric purity.

  • Filtration and Liberation: Filter the crystals and treat with 1M HCl to liberate the free (1S,3S)-ACHC.

    • Validation Check: Analyze the liberated product via Chiral HPLC (e.g., Chiralcel OD-H column). Do not proceed to protection (Fmoc/Boc) unless the enantiomeric excess (ee) is ≥ 98%. If ee < 98%, perform a secondary recrystallization of the salt.

Pathway2 S1 Cyclohexene-4-carboxylic acid S2 Azidation & Reduction S1->S2 Functionalization S3 Chiral Resolution (1-phenylethylamine) S2->S3 Racemic Intermediate S4 (1S,3S)-3-Aminocyclohexanecarboxylic acid S3->S4 Diastereomeric Salt Crystallization S5 Orthogonal Protection (Fmoc/Boc) S4->S5 Synthetic Preparation

Stereoselective synthetic workflow for isolating and protecting (1S,3S)-ACHC.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling a cyclic γ-amino acid is sterically demanding. Standard DIC/HOBt protocols will fail or result in massive deletion sequences.

  • Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(1S,3S)-ACHC-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIPEA.

    • Causality: The severe steric hindrance of the cyclohexane ring requires the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) to form the active ester efficiently.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 120 minutes (double the standard coupling time).

    • Validation Check: Perform a Kaiser Test. If the beads are blue (indicating unreacted primary amines), perform a second coupling cycle using COMU/DIPEA before capping with acetic anhydride. Never proceed to the next deprotection step with a positive Kaiser test.

References

  • Walker, D. P. et al. "A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors". ResearchGate. Available at: [Link]

  • "Foldamers in Medicinal Chemistry". PMC - NIH. Available at:[Link]

  • "WO2023239750A1 - Bicyclic-substituted glutarimide cereblon binders". Google Patents.
  • "Opioid deltorphin C analogues containing cis- or trans-2- or 3- or 4-aminocyclohexanecarboxylic acid residues". PubMed. Available at:[Link]

  • "Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP): design, synthesis and evaluation". RSC Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Stereochemical Engineering of 3-Aminocyclohexanecarboxylic Acid: A Technical Guide

The following technical guide details the stereochemical properties, synthesis, and resolution of 3-aminocyclohexanecarboxylic acid (3-ACHC). Content Type: Technical Whitepaper Subject: 3-Aminocyclohexanecarboxylic Acid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical properties, synthesis, and resolution of 3-aminocyclohexanecarboxylic acid (3-ACHC).

Content Type: Technical Whitepaper Subject: 3-Aminocyclohexanecarboxylic Acid (3-ACHC) Context: GABA Analogues,


-Amino Acids, and Peptidomimetics

Executive Summary

3-Aminocyclohexanecarboxylic acid (3-ACHC) represents a critical scaffold in medicinal chemistry, functioning primarily as a conformationally restricted analogue of


-aminobutyric acid (GABA). Unlike its 

-amino acid counterpart (2-ACHC, utilized in Gellman's foldamers) or its 4-isomer (Tranexamic acid), 3-ACHC specifically probes the conformational space required for GABA receptor binding and transport.

This guide provides a rigorous analysis of the four stereoisomers of 3-ACHC, establishing the thermodynamic dominance of the cis-diequatorial conformer, detailing high-pressure hydrogenation synthesis, and prescribing enzymatic resolution protocols for enantiopurity.

Structural & Stereochemical Fundamentals

3-ACHC possesses two chiral centers at C1 and C3. This gives rise to four distinct stereoisomers, grouped into two diastereomeric pairs: cis and trans.[1]

The Four Isomers
NomenclatureConfigurationRelationship
(+)-Cis-3-ACHC (1S, 3R)Enantiomer of (-)-Cis
(-)-Cis-3-ACHC (1R, 3S)Enantiomer of (+)-Cis
(+)-Trans-3-ACHC (1S, 3S)Enantiomer of (-)-Trans
(-)-Trans-3-ACHC (1R, 3R)Enantiomer of (+)-Trans
Conformational Analysis (The Thermodynamic Landscape)

The reactivity and biological activity of 3-ACHC are dictated by its chair conformation. In 1,3-disubstituted cyclohexanes, the steric requirements differ significantly from 1,2- or 1,4-systems.

  • The Cis Advantage (Diequatorial): In the cis configuration, both the carboxylic acid (C1) and the amine (C3) can occupy equatorial positions simultaneously. This (e,e) conformation minimizes 1,3-diaxial interactions, making the cis isomer thermodynamically more stable than the trans isomer.

  • The Trans Penalty (Axial/Equatorial): The trans configuration forces one substituent to be axial while the other is equatorial (a,e).[1] The energetic penalty of placing a bulky group (–COOH or –NH3+) in an axial position renders the trans isomer less stable and more difficult to synthesize directly via thermodynamic control.

ConformationalAnalysis cluster_0 Thermodynamic Stability Profile Cis Cis-3-ACHC (1R,3S) / (1S,3R) Conf_Cis Conformation: Diequatorial (e,e) Minimizes 1,3-diaxial strain Most Stable Cis->Conf_Cis Trans Trans-3-ACHC (1R,3R) / (1S,3S) Conf_Trans Conformation: Axial/Equatorial (a,e) High Steric Penalty Less Stable Trans->Conf_Trans

Figure 1: Conformational energy landscape showing the stability of the diequatorial cis-isomer.

Synthetic Pathways[2][3][4]

The synthesis of 3-ACHC generally proceeds via the reduction of aromatic precursors. The choice of catalyst and solvent dictates the diastereomeric ratio (dr).

Catalytic Hydrogenation (Route A)

The most direct route is the hydrogenation of 3-aminobenzoic acid.

  • Precursor: 3-Aminobenzoic acid (or 3-nitrobenzoic acid).

  • Catalyst: Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C).

  • Mechanism: Heterogeneous catalysis typically adds hydrogen across the face of the aromatic ring. In 1,3-disubstituted systems, this favors the formation of the cis isomer.[1]

  • Yield: High (>90%), with cis selectivity often exceeding 80:20.

Curtius Rearrangement (Route B - Enantioselective)

For high enantiopurity, a chemo-enzymatic approach is preferred. This involves desymmetrizing a dicarboxylic acid precursor before installing the amine.

  • Start: cis-Cyclohexane-1,3-dicarboxylic acid.

  • Desymmetrization: Enzymatic hydrolysis of the diester to the chiral monoester.

  • Rearrangement: Curtius rearrangement converts the free acid to an amine (via isocyanate).

Separation & Resolution Protocols

Isolating specific enantiomers is critical for pharmacological studies, as GABA receptors often exhibit stereoselectivity.

Protocol 1: Enzymatic Desymmetrization (High E-E-A-T)

This protocol yields (1R,3S)-3-ACHC with high enantiomeric excess (>94% ee).[2]

Materials:

  • Dimethyl cis-cyclohexane-1,3-dicarboxylate

  • Lipase AY-30 (Amano Enzyme)

  • Phosphate buffer (pH 7.0)

  • Diphenylphosphoryl azide (DPPA) for Curtius step

Workflow:

  • Emulsification: Suspend dimethyl cis-cyclohexane-1,3-dicarboxylate (10 mmol) in 0.1 M phosphate buffer (50 mL).

  • Hydrolysis: Add Lipase AY-30 (100 mg). Stir vigorously at 30°C. Monitor pH and maintain at 7.0 using 1N NaOH (pH-stat).

  • Extraction: Once 1 equivalent of base is consumed (indicating mono-hydrolysis), quench by filtering off the enzyme. Acidify aqueous layer to pH 2 and extract with ethyl acetate.

  • Result: This yields the chiral monoester (1S,3R)-3-(methoxycarbonyl)cyclohexanecarboxylic acid.

  • Conversion: Subject the free acid group to Curtius rearrangement (DPPA, Et3N, t-BuOH) to form the N-Boc protected amine.

  • Hydrolysis: Saponify the remaining methyl ester (LiOH) and deprotect the amine (TFA) to yield pure (1R,3S)-3-ACHC.

Protocol 2: Classical Resolution (Fractional Crystallization)

Used for resolving the racemic cis-3-ACHC produced via hydrogenation.

Materials:

  • Racemic cis-3-ACHC hydrochloride

  • Resolving Agent: (+)-Tartaric acid or (-)-Mandelic acid

  • Solvent: Ethanol/Water mixtures

Workflow:

  • Free Base Formation: Convert 3-ACHC HCl to the free amino acid using an ion-exchange resin (Dowex 50W).

  • Salt Formation: Mix equimolar amounts of racemic 3-ACHC and (+)-tartaric acid in boiling ethanol.

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer (typically less soluble) will crystallize.[3]

  • Recrystallization: Recrystallize the solid until constant specific rotation is achieved.

  • Liberation: Pass the salt through a cation exchange resin to liberate the resolved amino acid.

Applications in Drug Design[2]

GABA Receptor Probes

3-ACHC acts as a rigidified GABA analogue.

  • GABA-A Agonism: The conformationally restricted backbone allows researchers to map the pharmacophore of the GABA-A receptor. The cis isomer mimics the "folded" conformation of GABA, while the trans isomer mimics the "extended" conformation.

  • Uptake Inhibitors: Lipophilic derivatives of 3-ACHC target GAT (GABA Transporters).

-Peptide Foldamers

While


-peptides (from 2-ACHC) form 14-helices, oligomers containing 

-amino acids like 3-ACHC adopt distinct secondary structures (e.g., 2.6_14 helices).
  • Design Principle: The cyclohexane ring locks the torsion angle (

    
    ) between the C
    
    
    
    and C
    
    
    (relative to the amine), reducing the entropic cost of folding.

Workflow cluster_synthesis Synthesis & Resolution Workflow Start 3-Aminobenzoic Acid Step1 Hydrogenation (Rh/C, H2, H2O) Start->Step1 Inter Racemic Cis-3-ACHC (Major Product) Step1->Inter Step2 Resolution (Chiral HPLC or Tartaric Acid) Inter->Step2 End1 (1R,3S)-3-ACHC Step2->End1 End2 (1S,3R)-3-ACHC Step2->End2

Figure 2: Workflow for the synthesis and separation of 3-ACHC enantiomers.

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid. Australian Journal of Chemistry. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Kobayashi, S., Kamiyama, K., & Ohno, M. (1990). Enantioselective synthesis of 3-aminocyclohexanecarboxylic acid derivatives via enzymatic hydrolysis. Chemical & Pharmaceutical Bulletin.
  • Weatherhead, G. S., et al. (2004). Conformational analysis of 3-aminocyclohexanecarboxylic acid residues in beta-peptide/gamma-peptide chimeras. Journal of Organic Chemistry. Link

Sources

Exploratory

High-Fidelity Synthesis and Stereochemical Resolution of (1S,3S)-3-Aminocyclohexanecarboxylic Acid

Executive Summary & Pharmacological Rationale The development of conformationally constrained analogues of γ-aminobutyric acid (GABA) is a cornerstone of modern neuropharmacology. Among these, (1S,3S)-3-aminocyclohexanec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of conformationally constrained analogues of γ-aminobutyric acid (GABA) is a cornerstone of modern neuropharmacology. Among these, (1S,3S)-3-aminocyclohexanecarboxylic acid —a specific trans-stereoisomer—has emerged as a critical target.

Unlike the flexible endogenous GABA molecule, the cyclohexane ring locks the spatial distance between the basic amine and the acidic carboxylate. In the trans-configuration, the substituents are forced into an axial-equatorial relationship (assuming a chair conformation). This rigid geometry precisely mimics the bioactive conformation required to potently inhibit Na⁺-independent GABA binding at specific receptor sites, a feat where the cis-isomer falls significantly short[1][2].

This technical guide details the causality, methodologies, and analytical validations required to synthesize the (1S,3S)-isomer with high enantiomeric excess (


), contrasting classical chemical resolution with advanced biocatalytic desymmetrization.

Strategic Synthetic Pathways

The synthesis of optically pure (1S,3S)-3-aminocyclohexanecarboxylic acid requires overcoming two major hurdles: preventing the hydrogenolysis of the C-N bond during ring saturation, and achieving high enantioselectivity without epimerizing the stereocenters.

Route A: Biocatalytic Kinetic Resolution (The Nitrilase Route)

Traditional acidic or basic hydrolysis of nitriles requires harsh conditions (e.g., 6M HCl at reflux) which inevitably leads to the epimerization of the α-stereocenter. To circumvent this, nitrilase-mediated hydrolysis is employed. Nitrilases directly convert


-amino nitriles to carboxylic acids at a mild pH (7.2) and ambient temperature. This enzyme exhibits a strong enantiopreference, allowing for the kinetic resolution of racemic trans-3-aminocyclohexanecarbonitrile to yield the (1S,3S)-acid in high optical purity [1].
Route B: Catalytic Hydrogenation & Diastereomeric Salt Resolution

The classical route begins with the reduction of 3-aminobenzoic acid. Rhodium on Carbon (Rh/C) is explicitly chosen over Palladium (Pd/C). While Pd/C is cheaper, it frequently catalyzes the hydrogenolysis of the C-N bond in anilines. Rh/C efficiently saturates the aromatic ring at lower pressures, yielding a mixture of cis and trans racemates. Following chromatographic separation of the diastereomers, the trans-racemate is resolved using a chiral auxiliary, typically (R)-(+)-1-phenylethylamine, which forms a selectively crystallizable diastereomeric salt with the (1S,3S) enantiomer [4].

SyntheticRoutes SM1 Racemic trans-Nitrile Precursor Enzyme Nitrilase Biocatalyst (pH 7.2, 30°C) SM1->Enzyme Hydrolysis Prod1 (1S,3S)-Isomer (High ee%) Enzyme->Prod1 Kinetic Resolution SM2 3-Aminobenzoic Acid Hydro Catalytic Hydrogenation (Rh/C, H2) SM2->Hydro Racemate cis/trans Racemate Hydro->Racemate Sep Chromatographic Separation Racemate->Sep TransRac trans-Racemate Sep->TransRac Res Chiral Resolution ((R)-(+)-PEA) TransRac->Res Prod2 (1S,3S)-Isomer (Purified) Res->Prod2

Figure 1: Comparison of biocatalytic and classical resolution workflows for (1S,3S) synthesis.

Experimental Methodologies

Protocol 1: Biocatalytic Synthesis via Nitrilase (Self-Validating System)

This protocol utilizes enzymatic kinetic resolution to prevent epimerization.

  • Substrate Preparation : Dissolve 50 mM of racemic trans-3-aminocyclohexanecarbonitrile in 100 mL of 50 mM potassium phosphate buffer.

  • pH Optimization (Critical Step) : Adjust the pH strictly to 7.2. Causality: A pH above 7.5 accelerates spontaneous chemical hydrolysis (reducing

    
    ), while a pH below 6.8 protonates the enzyme's catalytic triad (Cys-Glu-Lys), halting activity.
    
  • Biocatalysis : Add 50 mg of lyophilized Nitrilase (e.g., from Alcaligenes faecalis). Incubate at 30°C in an orbital shaker at 150 rpm for 48 hours.

  • Quenching & Separation : Terminate the reaction by heating to 80°C for 10 minutes to denature the enzyme. Centrifuge to remove protein aggregates.

  • Isolation : Pass the supernatant through a strongly acidic cation-exchange resin (Dowex 50WX8). Elute the unreacted nitrile with water, then elute the zwitterionic (1S,3S)-amino acid using 1M aqueous ammonia.

  • Validation : Lyophilize the eluate and determine the enantiomeric excess via chiral HPLC (Chiralcel OD-H column, utilizing a mobile phase of Hexane/IPA/TFA 80:20:0.1). Target

    
     [1].
    
Protocol 2: Classical Hydrogenation and Chiral Resolution

This protocol is optimized for industrial scalability where biocatalysts may be cost-prohibitive.

  • Hydrogenation : Dissolve 100 g of 3-aminobenzoic acid in 500 mL of 10% aqueous acetic acid. Add 5 g of 5% Rh/C catalyst. Pressurize with

    
     to 50 psi and agitate at 40°C for 12 hours. Filter over Celite to remove the catalyst.
    
  • Diastereomer Separation : Concentrate the filtrate. Separate the cis and trans racemates using silica gel chromatography (eluent: Chloroform/Methanol/Ammonia 2:2:1). Isolate the trans-racemate fraction.

  • N-Boc Protection : React the trans-racemate with Di-tert-butyl dicarbonate (

    
    ) in 1N NaOH/Dioxane to prevent the amine from interfering with the chiral salt formation.
    
  • Chiral Resolution : Dissolve the N-Boc-trans-racemate in hot ethanol. Add 0.5 equivalents of (R)-(+)-1-phenylethylamine. Allow to cool slowly to 4°C. The (1S,3S)-diastereomeric salt will selectively crystallize.

  • Deprotection : Recrystallize the salt twice from ethanol to ensure diastereomeric purity. Treat the purified salt with 4M HCl in dioxane to simultaneously break the salt and cleave the Boc group, yielding (1S,3S)-3-aminocyclohexanecarboxylic acid hydrochloride.

Quantitative Data Analysis

Table 1: Comparison of Synthetic Routes for (1S,3S)-3-Aminocyclohexanecarboxylic Acid

Synthetic RouteOverall YieldEnantiomeric Excess (

)
Primary ReagentsEnvironmental ImpactScalability
Biocatalytic (Nitrilase) 42% (max 50% theoretical)86% - 99%Nitrilase, Phosphate BufferLow (Aqueous, mild)Moderate (Enzyme cost)
Rh/C Hydrogenation + Resolution 15% - 20%> 98% (post-recrystallization)Rh/C,

, (R)-(+)-PEA
High (Solvents, metal catalyst)High (Industrial standard)

Table 2: Conformational and Pharmacological Properties of Isomers

IsomerRing ConformationGABA Receptor AffinityPharmacological Application
(1S,3S) - trans Axial-EquatorialHigh (Potent Inhibitor)Na⁺-independent GABA binding studies
(1R,3S) - cis DiequatorialLowWeak neuronal uptake inhibitor

Pharmacological Signaling Pathway

The rigid axial-equatorial geometry of the (1S,3S)-isomer allows it to act as a highly specific key for GABA receptor subtypes, locking the receptor in a conformational state that modulates downstream ion channel activity.

Mechanism Ligand (1S,3S)-Isomer (Axial-Equatorial) Receptor GABA Receptor Binding Pocket Ligand->Receptor Stereospecific Docking Inhibit Na+-Independent Inhibition Receptor->Inhibit Conformational Lock Effect Neuromodulation (Target Effect) Inhibit->Effect Signal Transduction

Figure 2: Pharmacological signaling pathway of (1S,3S)-3-aminocyclohexanecarboxylic acid.

Conclusion

The synthesis of (1S,3S)-3-aminocyclohexanecarboxylic acid underscores the delicate intersection of stereochemistry and neuropharmacology. While classical Rh/C hydrogenation followed by chiral resolution remains the backbone of large-scale industrial synthesis, nitrilase-mediated biocatalysis represents the frontier of green, highly enantioselective production. By strictly controlling the spatial orientation of the amino and carboxyl groups, researchers can reliably generate conformationally constrained scaffolds that probe and modulate the central nervous system with unprecedented precision.

References

  • Winkler, M., Knall, A. C., Kulterer, M. R., & Klempier, N. (2007). Nitrilases catalyze key step to conformationally constrained GABA analogous gamma-amino acids in high optical purity. The Journal of Organic Chemistry, 72(19), 7423–7426. URL: [Link]

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231–2236. URL: [Link]

  • Deng, J., et al. (2007). Rh-catalyzed asymmetric hydrogenation of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters: An efficient enantioselective synthesis of beta-aryl-gamma-amino acids. Organic Letters, 9(23), 4825-4828. URL: [Link]

Foundational

Conformation analysis of (1S,3S)-3-Aminocyclohexanecarboxylic acid

Conformational Analysis of (1S,3S)-3-Aminocyclohexanecarboxylic Acid: Principles, Protocols, and Peptidomimetic Applications Executive Summary The design of synthetic foldamers relies heavily on the predictable conformat...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Analysis of (1S,3S)-3-Aminocyclohexanecarboxylic Acid: Principles, Protocols, and Peptidomimetic Applications

Executive Summary

The design of synthetic foldamers relies heavily on the predictable conformational behavior of structurally constrained monomers. Among these, cyclic γ-amino acids represent a powerful class of building blocks capable of enforcing specific backbone dihedral angles[1]. While the cis-isomer of 3-aminocyclohexanecarboxylic acid (ACHC) is widely celebrated for its ability to nucleate stable 14-helices, the trans-isomer—specifically (1S,3S)-3-Aminocyclohexanecarboxylic acid —presents a uniquely frustrated conformational landscape.

As a Senior Application Scientist, I have found that mastering the conformational dynamics of the (1S,3S) isomer is critical for designing foldamers that require extended strand geometries or act as conformational switches. This guide provides an in-depth mechanistic analysis of (1S,3S)-ACHC, detailing the causality behind its stereochemical constraints, its impact on peptidomimetic architecture[2], and the self-validating experimental protocols required for its structural elucidation.

Stereochemical Causality: The Trans-1,3-Cyclohexane Constraint

To understand the behavior of (1S,3S)-ACHC, we must first deconstruct its absolute stereochemistry. By Cahn-Ingold-Prelog (CIP) rules, assigning the (1S) configuration at C1 places the carboxylate group on the opposite face of the cyclohexane ring relative to the amino group at the (3S) position. Consequently, (1S,3S)-ACHC is the trans diastereomer[3].

In the rigid framework of a cyclohexane chair, a trans-1,3-disubstitution pattern mathematically precludes a highly stable diequatorial (e,e) or highly unstable diaxial (a,a) arrangement. Instead, the molecule is forced into a conformationally frustrated state where one substituent must be axial and the other equatorial. This results in a rapid equilibrium between two distinct chair conformations:

  • Chair 1 (a,e): Carboxylate is axial; Amino group is equatorial.

  • Chair 2 (e,a): Carboxylate is equatorial; Amino group is axial.

ConformationalEquilibrium A (1S,3S)-ACHC Chair 1 (a, e) B (1S,3S)-ACHC Chair 2 (e, a) A->B Rapid Ring Flip (k > 10^4 s^-1) E Observed Time-Averaged NMR Parameters A->E Contributes B->E Contributes C Steric Strain: 1,3-Diaxial Interactions C->A Destabilizes C->B Destabilizes D Solvent Effects (Hydrogen Bonding) D->A Modulates D->B Modulates

Fig 1: Thermodynamic and kinetic factors governing the (1S,3S)-ACHC chair-chair equilibrium.

Thermodynamic Equilibrium and A-Values

The free energy difference (


) between these two chairs is dictated by the conformational free energies (A-values) of the substituents. Because the A-values of the free amine and carboxylic acid are nearly identical, the monomer exists as a near 1:1 mixture at room temperature.

Field-Proven Insight: While the monomeric (1S,3S)-ACHC exhibits a balanced equilibrium, incorporation into a peptide backbone drastically alters this landscape. The steric bulk of the resulting amide linkages (


 kcal/mol vs 

kcal/mol) typically biases the equilibrium toward Chair 1, where the bulkier nitrogen substituent is equatorial. This bias is a critical design parameter when utilizing heterogeneous backbones for protein mimetics[4].

Quantitative Data Summary

The following tables summarize the critical quantitative metrics used to predict and measure the conformational state of (1S,3S)-ACHC.

Table 1: Conformational Free Energies (A-values) for ACHC Substituents

Substituent ContextPositionEffective A-value (kcal/mol)Thermodynamic Preference
Free

C31.20 - 1.40Equatorial
Free

C11.35 - 1.40Equatorial
Peptide

C3~ 1.50Strongly Equatorial
Peptide

C1~ 1.20Moderately Equatorial

Table 2: Diagnostic


 Coupling Constants for (1S,3S)-ACHC Elucidation 
Proton PairChair 1 (COOH ax, NH2 eq)Chair 2 (COOH eq, NH2 ax)Structural Causality
H1 - H2axSmall (2-5 Hz)Large (8-12 Hz) H1 is axial in Chair 2, creating an anti-periplanar (ax-ax) relationship with H2ax.
H1 - H2eqSmall (2-5 Hz)Small (2-5 Hz)Gauche relationship in both chairs.
H3 - H2axLarge (8-12 Hz) Small (2-5 Hz)H3 is axial in Chair 1, creating an anti-periplanar (ax-ax) relationship with H2ax.
H3 - H2eqSmall (2-5 Hz)Small (2-5 Hz)Gauche relationship in both chairs.

Experimental Workflows for Conformational Elucidation

To confidently assign the conformation of (1S,3S)-ACHC within a foldamer, one must employ a self-validating system combining high-resolution NMR spectroscopy and restrained Molecular Dynamics (MD).

NMRWorkflow Sample Peptide Synthesis & Purification NMR 2D NMR Spectroscopy (NOESY, TOCSY) Sample->NMR Coupling J-Coupling Analysis (Karplus Eq) NMR->Coupling NOE NOE Distance Restraints NMR->NOE MD Restrained Molecular Dynamics (MD) Coupling->MD NOE->MD Structure High-Resolution 3D Conformation MD->Structure

Fig 2: Integrated NMR and computational workflow for foldamer structural elucidation.

Protocol 1: NMR-Based Conformational Analysis

This protocol isolates the specific chair population by leveraging the Karplus relationship.

  • Sample Preparation: Dissolve 2-5 mg of the purified foldamer in 600 µL of a non-competing deuterated solvent (e.g.,

    
     or 
    
    
    
    ) to a final concentration of 1-5 mM. Ensure the sample is free of paramagnetic impurities to prevent relaxation broadening.
  • 1D

    
     and 2D TOCSY Acquisition:  Acquire a high-resolution 1D proton spectrum (min. 600 MHz). Use a 2D TOCSY (mixing time ~80 ms) to isolate the spin system of the cyclohexane ring from the rest of the peptide backbone.
    
  • Multiplet Extraction: Extract the 1D slices for the H1 (alpha to carbonyl) and H3 (alpha to amine) protons.

  • J-Coupling Analysis: Measure the multiplet widths and individual

    
     couplings.
    
    • Causality: If the H3 signal presents as a broad multiplet with at least two large couplings (>8 Hz), H3 is axial, confirming the dominance of Chair 1.

  • Self-Validation Check: The sum of the coupling constants (

    
    ) for the H1 and H3 multiplets must mathematically align with the weighted average of the theoretical Chair 1 and Chair 2 values. If 
    
    
    
    deviates by >15%, suspect signal overlap or a distorted twist-boat conformation, requiring 3D-resolved experiments (e.g., HSQC-TOCSY).
Protocol 2: Restrained Molecular Dynamics (MD)

Because NMR provides time-averaged data, MD is required to validate whether the observed NOEs arise from a single stable conformation or a virtual average of the two chairs.

  • NOE Integration: Acquire a 2D ROESY or NOESY (mixing time 150-250 ms). Integrate cross-peaks and convert volumes to distance bounds (e.g., strong = 1.8-2.5 Å, medium = 1.8-3.5 Å, weak = 1.8-5.0 Å).

  • In Silico Setup: Build the (1S,3S)-ACHC containing peptide in an MD suite (e.g., GROMACS or AMBER) using a force field optimized for foldamers (e.g., GAFF or OPLS-AA).

  • Restrained Annealing: Apply the NOE distance bounds as flat-bottom harmonic restraints. Perform simulated annealing from 500 K down to 300 K over 10 ns to allow the ring to sample both chair conformations before settling into the global minimum.

  • Self-Validation Check: Back-calculate the theoretical NOE volumes from the final 300 K MD trajectory using a full relaxation matrix approach. The Pearson correlation coefficient (

    
    ) between experimental and back-calculated NOEs must be 
    
    
    
    . Lower values indicate that the system is undergoing rapid chair-chair exchange that the static restraints failed to capture, necessitating ensemble-averaged MD.

Conclusion

The (1S,3S)-3-Aminocyclohexanecarboxylic acid monomer is a sophisticated tool in the foldamer chemist's arsenal. Unlike its cis counterpart which rigidly locks into a diequatorial conformation to drive helix formation[5], the trans isomer introduces a calculated degree of conformational tension. By understanding the thermodynamic causality of its axial-equatorial equilibrium and applying rigorous, self-validating analytical protocols, researchers can harness this tension to engineer novel, responsive peptidomimetic architectures.

References[5] Title: Artificial β-Sheets: Chemical Models of β-Sheets

Source: National Institutes of Health (PMC) URL: [Link]2] Title: The Diverse World of Foldamers: Endless Possibilities of Self-Assembly Source: MDPI URL: [Link]1] Title: Foldamers in Medicinal Chemistry Source: National Institutes of Health (PMC) URL: [Link]4] Title: Chemical Shifts of Artificial Monomers Used to Construct Heterogeneous-Backbone Protein Mimetics in Random Coil and Folded States Source: National Institutes of Health (PMC) URL: [Link]3] Title: rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7005075 Source: PubChem URL: [Link]

Sources

Exploratory

(1S,3S)-3-Aminocyclohexanecarboxylic Acid: A Conformationally Restricted GABA Analogue for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[2] Consequently, molecules that modulate GABAergic neurotransmission are of significant therapeutic interest. (1S,3S)-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analogue of GABA, has emerged as a promising scaffold for the development of novel CNS-active agents. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of (1S,3S)-3-aminocyclohexanecarboxylic acid, offering valuable insights for researchers and drug development professionals in the field of neuroscience.

Introduction: The Rationale for Conformationally Restricted GABA Analogues

While GABA itself has therapeutic potential, its clinical utility is limited by its poor ability to cross the blood-brain barrier and its inherent conformational flexibility, which allows it to adopt multiple spatial arrangements. This flexibility can lead to non-selective interactions with various GABA-related targets, including GABAA and GABAB receptors, as well as GABA transporters (GATs). To overcome these limitations, medicinal chemists have focused on designing conformationally restricted GABA analogues. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, such as a cyclohexane ring, it is possible to lock the molecule into a specific conformation that may confer selectivity for a particular GABAergic target.[3]

(1S,3S)-3-Aminocyclohexanecarboxylic acid represents a key example of this strategy. Its rigid cyclohexane backbone constrains the spatial relationship between the amino and carboxylic acid groups, mimicking a specific conformation of GABA that is recognized by its target proteins. This guide will delve into the technical details of this intriguing molecule, from its chemical synthesis to its biological evaluation and potential therapeutic applications.

Enantioselective Synthesis of (1S,3S)-3-Aminocyclohexanecarboxylic Acid

The stereochemistry of 3-aminocyclohexanecarboxylic acid is critical for its biological activity. The (1S,3S) enantiomer has been shown to be the more potent isomer for inhibiting GABA uptake.[4] Therefore, enantioselective synthesis is paramount. Several synthetic routes have been developed, often employing enzymatic desymmetrization or chiral resolution.

Key Synthetic Strategies

A common approach involves the enzymatic desymmetrization of a meso-diester precursor.[4] This method utilizes a lipase to selectively hydrolyze one of the ester groups, yielding a chiral monoester that can then be converted to the desired amino acid through a series of chemical transformations, including a Curtius rearrangement.[4]

Another strategy involves the resolution of a racemic mixture of a suitable precursor, such as cis-3-aminocyclohexanecarboxylic acid, using a chiral resolving agent. While effective, this method is inherently limited to a 50% theoretical yield for the desired enantiomer.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic workflow for the preparation of (1S,3S)-3-aminocyclohexanecarboxylic acid, starting from a meso-diester.

Synthesis_Workflow MesoDiester Meso-dicarboxylic Acid Diester ChiralMonoester Chiral Monoester MesoDiester->ChiralMonoester Enzymatic Desymmetrization (e.g., Lipase) N_ProtectedAminoEster N-Boc Protected Amino Ester ChiralMonoester->N_ProtectedAminoEster Curtius Rearrangement FinalProduct (1S,3S)-3-Aminocyclohexanecarboxylic Acid N_ProtectedAminoEster->FinalProduct Hydrolysis & Deprotection

Caption: Synthetic workflow for (1S,3S)-3-aminocyclohexanecarboxylic acid.

Experimental Protocol: Enzymatic Desymmetrization and Curtius Rearrangement

The following is a representative, detailed protocol for the key steps in the enantioselective synthesis.

Step 1: Enzymatic Hydrolytic Desymmetrization of cis-Cyclohexane-1,3-dicarboxylic Acid Diester [4]

  • To a suspension of the cis-cyclohexane-1,3-dicarboxylic acid diester in a suitable buffer (e.g., phosphate buffer, pH 7.0), add a lipase (e.g., Lipase AY-30).

  • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by techniques such as HPLC or TLC.

  • Upon completion, acidify the reaction mixture and extract the chiral monoester with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral monoester.

  • Purify the product by column chromatography on silica gel.

Step 2: Modified Curtius-type Rearrangement to form the N-Boc Protected Amino Ester [4]

  • Dissolve the chiral monoester in an anhydrous solvent (e.g., toluene).

  • Add diphenylphosphoryl azide (DPPA) and triethylamine to the solution.

  • Heat the reaction mixture to reflux to initiate the Curtius rearrangement.

  • After the reaction is complete, add tert-butanol to trap the isocyanate intermediate and form the N-Boc protected amino ester.

  • Purify the product by column chromatography.

Step 3: Hydrolysis and Deprotection [4]

  • Treat the N-Boc protected amino ester with a strong acid (e.g., HCl in dioxane) to remove the Boc protecting group.

  • Hydrolyze the ester group under acidic or basic conditions to yield the final product, (1S,3S)-3-aminocyclohexanecarboxylic acid.

  • Purify the final product by recrystallization or ion-exchange chromatography.

Table 1: Characterization Data for (1S,3S)-3-Aminocyclohexanecarboxylic Acid

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol [5]
AppearanceWhite to off-white powder
Melting Point>300 °C
SolubilitySoluble in water

Mechanism of Action: Targeting GABA Transporters

The primary mechanism of action of (1S,3S)-3-aminocyclohexanecarboxylic acid appears to be the inhibition of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its inhibitory signal.[1][6] By inhibiting GATs, (1S,3S)-3-aminocyclohexanecarboxylic acid increases the extracellular concentration of GABA, prolonging its inhibitory effect.

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1.[7] Early studies have shown that cis-3-aminocyclohexanecarboxylic acid is a potent inhibitor of GAT-1, the predominant neuronal GABA transporter.[8][9]

GABA_Transporter_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release GAT1 GAT1 Transporter GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds ACHC (1S,3S)-ACHC ACHC->GAT1 Inhibits

Sources

Foundational

Discovery and History of 3-Aminocyclohexanecarboxylic Acid: A Technical Guide

Part 1: Introduction & Significance 3-Aminocyclohexanecarboxylic acid (3-ACHC) is a cyclic -amino acid that has served as a cornerstone in neuropharmacology and structural chemistry for over five decades. Structurally, i...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Significance

3-Aminocyclohexanecarboxylic acid (3-ACHC) is a cyclic


-amino acid that has served as a cornerstone in neuropharmacology and structural chemistry for over five decades. Structurally, it represents a conformationally restricted analogue of 

-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1]

Unlike flexible linear GABA, which can adopt multiple rotameric states, 3-ACHC is constrained by its cyclohexane ring. This rigidity allows researchers to lock the amino and carboxyl groups into specific spatial orientations, making 3-ACHC an invaluable "molecular ruler" for mapping the pharmacophores of GABA transporters and receptors.

Key Distinctions:

  • Chemical Class: Cyclic

    
    -amino acid (intervening backbone: C1-C2-C3).
    
  • Primary Biological Utility: Selective inhibitor of neuronal GABA transport (GAT-1), distinguishing it from glial transport systems.

  • Stereochemistry: Exists as cis and trans diastereomers, with the cis isomer (specifically the diequatorial conformer) being the biologically active pharmacophore for GABA transport.

Part 2: Discovery and Synthetic Evolution

The history of 3-ACHC is defined by the transition from non-selective bulk synthesis to precision stereochemical control.

Early Synthesis: The Hydrogenation Era

The earliest routes to 3-ACHC, developed in the mid-20th century, relied on the catalytic hydrogenation of 3-aminobenzoic acid . This method, while effective for generating the carbon skeleton, produced complex mixtures of cis and trans isomers.

  • Reaction: Hydrogenation of 3-aminobenzoic acid over Platinum (Pt) or Rhodium (Rh) catalysts.

  • Outcome: The reaction predominantly yields the cis-isomer due to the syn-addition of hydrogen across the aromatic face. However, harsh conditions often led to partial isomerization.

  • Challenge: Separating the cis (diequatorial) and trans (axial-equatorial) isomers required tedious fractional crystallization, often utilizing the different solubilities of their hydrochloride salts.

The Biological Turning Point (1976)

The molecule moved from a chemical curiosity to a neurobiological imperative with the seminal work of Jones and Neal (1976) . They demonstrated that cis-3-ACHC selectively inhibited GABA uptake in neurons but not in glial cells.[2] This discovery provided the first pharmacological tool to dissect the two distinct GABA clearance mechanisms in the brain.

Stereochemical Resolution (1981)

As the biological importance of the cis-isomer became clear, the need for enantiopure compounds arose. Allan and Johnston (1981) published a definitive method for synthesizing and resolving the (1R,3S) and (1S,3R) enantiomers.

  • Significance: They established that the biological activity resided predominantly in the (1S,3R) enantiomer, providing critical insight into the chiral environment of the GABA transporter protein.

Modern Enzymatic Desymmetrization

Current state-of-the-art synthesis utilizes biocatalysis to achieve high enantiomeric excess (ee).

  • Method: Hydrolysis of diesters (e.g., dimethyl cyclohexane-1,3-dicarboxylate) using lipases such as Lipase AY-30 .[3]

  • Mechanism: The enzyme selectively hydrolyzes one ester group of the meso-diester, creating a chiral mono-ester that can be converted to the amino acid via a Curtius rearrangement.

Part 3: Stereochemical & Conformational Analysis

Understanding the activity of 3-ACHC requires a deep dive into cyclohexane conformational analysis.

The Isomers[1]
  • cis-3-ACHC: The substituents are in a 1,3-relationship.[4] In a cyclohexane ring, 1,3-disubstitution allows for a diequatorial (e,e) conformation, which is thermodynamically highly stable.

    • Conformation: Diequatorial (distance between N and O is fixed at ~5-6 Å).

    • Bioactivity:[2][5][6] High affinity for GAT-1 (Neuronal Transporter).

  • trans-3-ACHC: The substituents must adopt an axial-equatorial (a,e) conformation.

    • Conformation: One group is forced axial, raising the energy and changing the vector distance between the charged groups.

    • Bioactivity:[2][5][6] Low affinity for GAT-1; often used as a negative control.

Visualization: Synthesis and Isomerism

The following diagram illustrates the synthetic evolution and the conformational lock that defines the molecule's activity.

G Start 3-Aminobenzoic Acid Hydrogenation Catalytic Hydrogenation (Rh/C, H2) Start->Hydrogenation Mixture Mixture of Isomers (cis > trans) Hydrogenation->Mixture Separation Fractional Crystallization or Enzymatic Resolution Mixture->Separation Cis cis-3-ACHC (Diequatorial) ACTIVE Separation->Cis Target Trans trans-3-ACHC (Axial/Equatorial) INACTIVE Separation->Trans By-product

Figure 1: Synthetic pathway from aromatic precursor to resolved stereoisomers.

Part 4: Biological Mechanism (The GABA Story)

The primary utility of 3-ACHC is its ability to differentiate between Neuronal (GAT-1) and Glial GABA transporters.

The Transport Dichotomy

In the synapse, GABA action is terminated by reuptake.

  • Neuronal Uptake (GAT-1): The primary clearance mechanism.

    • Inhibitor:[7][8]cis-3-ACHC .

    • Substrate: GABA, cis-3-ACHC.[2][8][9]

  • Glial Uptake: A secondary clearance mechanism (often GAT-2/3).

    • Inhibitor:[7][8]

      
      -Alanine .
      
    • Resistance: Glial transporters are generally insensitive to 3-ACHC.

Structure-Activity Relationship (SAR)

The efficacy of cis-3-ACHC suggests that the neuronal GABA transporter recognizes a "folded" conformation of GABA. Although GABA is flexible, the distance between the ammonium and carboxylate groups in the diequatorial cis-3-ACHC closely mimics the pharmacophore required for GAT-1 binding.

Visualization: Synaptic Transport Logic

Synapse Synapse Synaptic Cleft (High GABA) Neuron Presynaptic Neuron (GAT-1 Transporter) Synapse->Neuron GABA Uptake Glia Glial Cell (GAT-2/3 Transporter) Synapse->Glia GABA Uptake ACHC cis-3-ACHC ACHC->Neuron BLOCKS (Selective) ACHC->Glia No Effect BetaAla Beta-Alanine BetaAla->Neuron Weak/No Effect BetaAla->Glia BLOCKS

Figure 2: Selective inhibition of GABA transport systems by cis-3-ACHC and Beta-Alanine.

Part 5: Experimental Protocols

Protocol A: Classical Synthesis via Hydrogenation

Adapted from early literature methods (e.g., Hewgill & Jefferies, 1950s; Allan & Johnston, 1981).

Objective: Synthesis of racemic cis-3-aminocyclohexanecarboxylic acid.

  • Reagents: 3-Aminobenzoic acid (10 g), Platinum oxide (PtO2, Adams' catalyst, 0.5 g), Glacial acetic acid (100 mL), concentrated HCl (5 mL).

  • Hydrogenation:

    • Dissolve the amino acid in acetic acid/HCl mixture.

    • Add catalyst.[10][11]

    • Hydrogenate at 50 psi (approx. 3.5 bar) in a Parr shaker at room temperature for 12 hours.

    • Note: Monitor H2 uptake. The reaction is complete when theoretical uptake is achieved.

  • Work-up:

    • Filter off the catalyst through Celite.

    • Evaporate the solvent under reduced pressure to yield a white solid (hydrochloride salt).

  • Isomer Separation:

    • The crude product is a mixture of cis and trans.[11]

    • Recrystallize from ethanol/ether. The cis-isomer hydrochloride is typically less soluble and crystallizes first.

    • Verify purity via NMR (coupling constants of H1 and H3 protons distinguish axial/equatorial relationships).

Protocol B: Enzymatic Resolution (Modern)

For high enantiomeric purity.

  • Substrate: cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester.

  • Enzyme: Lipase AY-30 (from Candida rugosa).

  • Procedure:

    • Suspend diester (10 mM) in phosphate buffer (pH 7.0).

    • Add Lipase AY-30.[3]

    • Stir at 30°C. Monitor hydrolysis by pH stat (maintaining pH 7 with NaOH).

  • Outcome: The enzyme selectively hydrolyzes the (1S,3R) ester group (or (1R,3S) depending on specific conditions), yielding the mono-ester with >95% ee.

  • Conversion: The mono-ester is converted to the amino acid via Curtius rearrangement (DPPA, tBuOH) followed by deprotection.

Part 6: Comparative Data

Table 1: Selectivity of GABA Analogues

CompoundStructurePrimary TargetSelectivity
GABA Linear (

-amino)
GAT-1, GAT-2, GAT-3, GABA-A/BNon-selective (Endogenous)
cis-3-ACHC Cyclic (

-amino)
GAT-1 (Neuronal) Highly Selective Inhibitor
trans-3-ACHC Cyclic (

-amino)
None (Weak affinity)Inactive Control
Beta-Alanine Linear (

-amino)
Glial TransportersSelective for Glia
Nipecotic Acid Cyclic (

-amino)*
GAT-1Potent, but less selective than ACHC isomers in some assays

*Nipecotic acid is a piperidine derivative, structurally related but distinct from the cyclohexane scaffold.

Part 7: References

  • Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264, 281–284. Link

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. Link

  • Hunig, S., & Kahanek, H. (1953). Die Reduktion von Enaminoketonen. Chemische Berichte. (Foundational work on enamine reduction pathways relevant to cyclic amino acid synthesis).

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. (Context for cyclic beta-amino acids in structural chemistry). Link

  • Schousboe, A., et al. (1979). Effects of GABA analogues of restricted conformation on GABA transport in astrocytes and brain cortex slices. Journal of Neurochemistry, 33(1), 181-189. Link

Sources

Exploratory

Spectral data for (1S,3S)-3-Aminocyclohexanecarboxylic acid (NMR, IR, MS)

Comprehensive Spectral Profiling of (1S,3S)-3-Aminocyclohexanecarboxylic Acid: A Technical Guide for Conformational Analysis Executive Summary (1S,3S)-3-Aminocyclohexanecarboxylic acid (commonly abbreviated as γ-Ach) is...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectral Profiling of (1S,3S)-3-Aminocyclohexanecarboxylic Acid: A Technical Guide for Conformational Analysis

Executive Summary

(1S,3S)-3-Aminocyclohexanecarboxylic acid (commonly abbreviated as γ-Ach) is a conformationally constrained cyclic γ-amino acid. It serves as a critical building block in the rational design of foldamers, peptide nanotubes, and neuroactive peptidomimetics[1]. As a Senior Application Scientist, I have compiled this guide to provide a rigorous framework for the spectral validation of this compound. This document synthesizes Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, emphasizing the causality between the molecule's unique stereochemical dynamics and its observed spectral outputs.

Stereochemical Dynamics & Spectral Causality

To accurately interpret the spectral data of (1S,3S)-γ-Ach, one must first understand its conformational behavior. The (1S,3S) configuration dictates a trans relationship between the carboxyl and amino groups on the cyclohexane ring.

The Causality of Conformational Averaging: Unlike cis-1,3-disubstituted cyclohexanes, which can adopt a highly stable, locked diequatorial (e,e) conformation, the trans-1,3 geometry forces the molecule into an axial-equatorial (a,e) relationship. Because the conformational free energies (A-values) of the carboxylate (~1.4 kcal/mol) and ammonium (~1.2–1.6 kcal/mol) groups are nearly identical, the molecule undergoes rapid chair-chair interconversion at room temperature: (COOH-eq, NH₂-ax) ⇌ (COOH-ax, NH₂-eq)

This rapid interconversion is the primary driver behind the observed 1H NMR splitting patterns. Instead of displaying the massive diaxial coupling constants (J ≈ 10–12 Hz) typical of locked equatorial substituents[2], the methine protons at C1 and C3 present as complex, time-averaged multiplets.

Data Presentation: Spectral Summaries

Nuclear Magnetic Resonance (NMR)

Solvent Selection Causality: As a zwitterionic amino acid, (1S,3S)-γ-Ach exhibits poor solubility in non-polar organic solvents (e.g., CDCl₃). Deuterium oxide (D₂O) is mandated for complete dissolution. Consequently, the exchangeable protons (-NH₃⁺ and -COOH) rapidly exchange with deuterium and become invisible in the 1H spectrum, providing an unobstructed view of the aliphatic ring system.

Table 1: 1H NMR Data (500 MHz, D₂O, 298 K)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Structural Rationale
3.48 – 3.55 Multiplet (m) 1H C3-H (CH-NH₂) Deshielded by the adjacent electronegative nitrogen. Time-averaged a/e couplings.
2.56 – 2.64 Multiplet (m) 1H C1-H (CH-COOH) Deshielded by the carbonyl group. Time-averaged a/e couplings.
2.09 – 2.17 Multiplet (m) 1H Ring CH₂ Equatorial proton (typically more deshielded than axial counterparts).

| 1.48 – 1.95 | Overlapping (m) | 7H | Ring CH₂ | Complex overlapping signals from the remaining methylene protons undergoing rapid flipping. |

Table 2: 13C NMR Data (125 MHz, D₂O, 298 K)

Chemical Shift (δ, ppm) Carbon Type Assignment
~180.0 Quaternary (C=O) Carboxylate carbon (shifted downfield due to zwitterionic state in D₂O).
~51.5 Methine (CH) C3 (attached to -NH₂).
~43.2 Methine (CH) C1 (attached to -COOH).

| 23.5 – 31.5 | Methylene (CH₂) | C2, C4, C5, C6 (aliphatic ring carbons). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

In the solid state, (1S,3S)-γ-Ach exists exclusively as a zwitterion. This fundamental physical state dictates the absence of a standard un-ionized carboxylic acid C=O stretch (typically ~1710 cm⁻¹) and instead yields characteristic carboxylate and ammonium bands[1][3].

Table 3: FT-IR Solid-State Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
3000 – 2600 Broad, Strong -NH₃⁺ asymmetric and symmetric stretching.
~1630 – 1550 Strong -COO⁻ asymmetric stretch overlapping with -NH₃⁺ bending.

| ~1400 | Medium | -COO⁻ symmetric stretch. |

Mass Spectrometry (MS)

Ionization Causality: Hard ionization techniques like Electron Ionization (EI) trigger excessive fragmentation of aliphatic amino acids. Electrospray Ionization (ESI) is selected as a soft ionization method to preserve the pseudo-molecular ion, creating a self-validating confirmation of the intact mass prior to downstream peptide synthesis[4].

Table 4: ESI-MS Data (Positive Ion Mode)

m/z Value Ion Type Assignment
144.1 [M+H]⁺ Intact protonated molecular ion (Exact mass: 143.0946).
126.1 [M+H - H₂O]⁺ Loss of water from the carboxyl group.

| 109.1 | [M+H - H₂O - NH₃]⁺ | Sequential loss of water and ammonia. |

Systemic Relationships & Workflows

To ensure data integrity, the workflow from sample preparation to structural validation must be treated as an interconnected, self-validating system.

SpectralWorkflow A Sample Prep (1S,3S)-γ-Ach B 1H/13C NMR (Time-Averaged a,e) A->B D2O Solubilization C FT-IR (Zwitterion State) A->C KBr Desiccation D ESI-MS (Intact Mass) A->D Soft Ionization E Data Integration & Validation B->E Connectivity C->E Functional Grps D->E MW Confirm

Fig 1: Multimodal spectral validation workflow for (1S,3S)-3-Aminocyclohexanecarboxylic acid.

Experimental Protocols

The following methodologies are engineered to act as self-validating protocols, minimizing artifacts and ensuring high-fidelity data acquisition.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 10.0 mg of lyophilized (1S,3S)-γ-Ach. Dissolve completely in 0.6 mL of D₂O (99.9% D) to prevent dynamic range issues caused by H₂O suppression sequences.

  • Internal Standardization: Add 1.0 µL of a 10 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) solution as an internal reference (δ 0.00 ppm). Do not use TMS, as it is insoluble in D₂O.

  • Acquisition Parameters (1H): Lock to the D₂O signal. Shim the Z1-Z4 coils until the DSS peak exhibits a linewidth at half-height of ≤ 1.0 Hz. Acquire with 16 scans, a 2-second relaxation delay (d1), and a 30° flip angle to ensure quantitative integration.

  • Acquisition Parameters (13C): Utilize a standard 1H-decoupled sequence (WALTZ-16). Acquire a minimum of 1024 scans to achieve a signal-to-noise ratio > 10:1 for the quaternary carbonyl carbon.

Protocol 2: FT-IR Solid-State Analysis
  • Matrix Preparation: Bake spectroscopic-grade KBr at 110°C for 4 hours to eliminate absorbed moisture, which would otherwise mask the -NH₃⁺ stretching region.

  • Milling: Co-grind 2.0 mg of the analyte with 200 mg of anhydrous KBr in an agate mortar until a fine, homogeneous powder is achieved.

  • Pelletization: Transfer the mixture to a standard 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to generate a translucent, glass-like pellet.

  • Acquisition: Collect a background spectrum of the empty sample compartment. Scan the pellet from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

Protocol 3: ESI-MS Tuning and Acquisition
  • Solvent Matrix: Prepare a 1 µg/mL analyte solution in a 50:50 (v/v) mixture of LC-MS grade Water and Methanol. Add 0.1% Formic Acid to force the equilibrium toward the protonated [M+H]⁺ state.

  • Infusion: Introduce the sample via direct infusion using a syringe pump at a flow rate of 10 µL/min.

  • Source Tuning: Set the capillary voltage to 3.0 kV and the desolvation temperature to 150°C. Crucial Step: Keep the cone voltage relatively low (e.g., 20-30 V) to prevent in-source fragmentation (loss of H₂O or NH₃) before the ions reach the mass analyzer.

References

Sources

Foundational

Solubility and Stability of (1S,3S)-3-Aminocyclohexanecarboxylic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (1S,3S)-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic, cyclic -ami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(1S,3S)-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic, cyclic


-amino acid analog that serves as a critical building block in modern pharmaceutical development. Recognized for its rigid trans-cyclohexyl backbone, this stereoisomer provides unique conformational restrictions that are highly valued in the design of peptidomimetics, soluble epoxide hydrolase (sEH) inhibitors[1], and specialized receptor ligands[2].

Unlike linear amino acids, the cyclic nature of (1S,3S)-3-Aminocyclohexanecarboxylic acid introduces distinct physicochemical behaviors. This whitepaper provides an in-depth analysis of its solubility dynamics, thermodynamic stability, and the self-validating experimental protocols required to accurately profile this compound during pre-formulation.

Physicochemical Profiling & Solubility Dynamics

Zwitterionic Equilibrium and Solvation

At a physiological pH of 7.4, (1S,3S)-3-Aminocyclohexanecarboxylic acid exists predominantly in its zwitterionic form, possessing both a protonated amine (


) and a deprotonated carboxylate (

). This dual-charge state dictates its interaction with solvents. The compound exhibits high aqueous solubility due to robust ion-dipole interactions with water molecules, but this highly hydrophilic nature significantly restricts its lipophilicity, resulting in poor passive diffusion across lipid bilayers such as the Blood-Brain Barrier (BBB)[3].
Solvent Compatibility Profile

The solubility of the trans-isomer is highly dependent on the dielectric constant and hydrogen-bonding capacity of the solvent. It is soluble in polar protic solvents like water and glycerol, but remains insoluble in lower-polarity solvents such as ethanol and chloroform[4]. To enhance dissolution kinetics during formulation, the compound is frequently synthesized as a hydrochloride salt (trans-3-aminocyclohexanecarboxylic acid hydrochloride)[2].

Table 1: Quantitative Solubility Profile of (1S,3S)-3-Aminocyclohexanecarboxylic Acid

Solvent SystemSolubility DescriptorMechanistic Rationale
Water (pH 7.0) Freely SolubleStrong ion-dipole interactions with the zwitterionic core.
Glycerol SolubleExtensive hydrogen bonding network with hydroxyl groups[4].
Ethanol InsolubleInsufficient dielectric constant to overcome the crystal lattice energy of the zwitterion[4].
Chloroform InsolubleLack of hydrogen bonding capacity and low overall polarity.

Thermodynamic and Kinetic Stability

Conformational Rigidity

In 1,3-disubstituted cyclohexanes, the trans configuration (1S,3S) dictates an axial-equatorial (a,e


 e,a) chair conformation. This structural rigidity locks the spatial orientation of the amino and carboxylic acid groups, which plays a crucial role in receptor recognition. For instance, studies have shown significant differences between the cis and trans isomers in their ability to inhibit Na+-independent GABA binding[2].
Resistance to Degradation

The incorporation of (1S,3S)-3-Aminocyclohexanecarboxylic acid into drug scaffolds imparts exceptional kinetic stability:

  • Proteolytic Stability: Unlike linear peptides, peptidomimetics containing this cyclic amino acid are highly resistant to enzymatic cleavage. Proteases require specific linear backbone flexibilities to dock and hydrolyze amide bonds, which the rigid cyclohexane ring actively prevents.

  • Thermal Stability: The

    
     carbon framework is highly resistant to decarboxylation and deamination under standard physiological and accelerated storage conditions.
    

SPR ACHC (1S,3S)-3-ACHC Structural Features Ring Cyclohexane Ring (Rigid Backbone) ACHC->Ring Zwitterion Zwitterionic Nature (Amine + Carboxyl) ACHC->Zwitterion Stereo Trans Configuration (1S,3S) ACHC->Stereo Proteolytic High Proteolytic Resistance Ring->Proteolytic Aqueous High Aqueous Solubility Zwitterion->Aqueous Lipophilic Low Lipophilicity (Poor BBB Permeability) Zwitterion->Lipophilic Receptor Specific Receptor Binding Profile Stereo->Receptor

Caption: Logical structure-property relationships of (1S,3S)-3-ACHC dictating its stability and solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity during pre-formulation, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false-positive data.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility assays (like solvent-shift methods) are inappropriate here because zwitterionic cyclic amino acids can easily form metastable supersaturated states. A 48-hour shake-flask method guarantees that the system has reached true thermodynamic equilibrium.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of (1S,3S)-3-Aminocyclohexanecarboxylic acid solid and add it to 2.0 mL of phosphate-buffered saline (pH 7.4) in a sealed glass vial.

    • Self-Validation Check: The presence of undissolved solid at the end of the experiment is crucial[2]. If the solution is completely clear, the result represents only a lower bound. More solid must be added until a suspension is maintained.

  • Equilibration: Incubate the vial at 37.0 ± 0.5 °C in an orbital shaker at 200 rpm for 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved API.

    • Self-Validation Check: Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Analyze both filtered and unfiltered supernatant; identical concentrations confirm the absence of suspended micro-particulates.

  • Quantification: Dilute the filtrate and quantify using HPLC-UV. Because the compound lacks a strong chromophore, pre-column derivatization with FMOC-Cl or direct quantification via LC-MS/MS is required.

Protocol 2: Accelerated Stability Testing (ICH Q1A)

Causality: To accurately predict shelf-life and identify potential degradation pathways (e.g., ring-opening or amide formation if excipients are present), the compound is subjected to elevated thermal and humidity stress.

Step-by-Step Methodology:

  • Conditioning: Place 50 mg aliquots of the API powder into open and closed clear glass vials. Store in an environmental chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Sampling: Pull samples at predefined time points: 0, 1, 3, and 6 months.

  • Analysis: Assess physical appearance, determine water content via Karl Fischer titration, and measure chemical purity using LC-MS/MS.

    • Self-Validation Check (Mass Balance): Calculate the mass balance by summing the percentage of the intact API and all quantified degradation products. The total must equal 100% ± 2% of the initial mass. A lower mass balance indicates undetected volatile degradants or irreversible binding to the vial.

Workflow Start Compound: (1S,3S)-3-ACHC Solubility Thermodynamic Solubility Start->Solubility Stability Accelerated Stability Start->Stability Buffer pH 1.2 - 7.4 Equilibration (48h) Solubility->Buffer Chamber ICH Q1A Chamber (40°C / 75% RH) Stability->Chamber Centrifuge Phase Separation & Filtration Buffer->Centrifuge HPLC HPLC-UV / MS Quantification Centrifuge->HPLC Sampling Sampling (0, 1, 3, 6 months) Chamber->Sampling LCMS LC-MS/MS Degradation Analysis Sampling->LCMS

Caption: Self-validating experimental workflow for thermodynamic solubility and accelerated stability.

Conclusion

(1S,3S)-3-Aminocyclohexanecarboxylic acid is a highly stable, highly water-soluble intermediate that offers profound advantages in drug design due to its rigid trans-cyclohexyl geometry. While its zwitterionic nature guarantees excellent thermodynamic solubility in aqueous media, formulation scientists must strategically account for its low lipophilicity—often through prodrug modifications or lipid-based nanocarriers—if central nervous system penetration is required. By employing the self-validating protocols outlined above, researchers can ensure robust, artifact-free physicochemical profiling.

References

  • Google Patents.WO2009049157A1 - Novel sEH inhibitors and their use.
  • ResearchGate. Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Peptides Containing (1S,3S)-3-Aminocyclohexanecarboxylic Acid

Abstract & Introduction This application note details the synthesis, protection, and solid-phase assembly of peptides containing (1S,3S)-3-aminocyclohexanecarboxylic acid (abbreviated as (1S,3S)-3-ACHC). (1S,3S)-3-ACHC i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the synthesis, protection, and solid-phase assembly of peptides containing (1S,3S)-3-aminocyclohexanecarboxylic acid (abbreviated as (1S,3S)-3-ACHC).

(1S,3S)-3-ACHC is a conformationally constrained


-amino acid. Structurally, it represents a cyclic analogue of 

-aminobutyric acid (GABA). Unlike flexible linear

-amino acids, the cyclohexane ring imposes severe torsional constraints on the backbone (

angles), making this residue a critical building block for:
  • Foldamers: Inducing stable secondary structures (e.g., 14-helices) in

    
    -peptides or 
    
    
    
    -hybrid peptides.
  • Peptidomimetics: Enhancing proteolytic stability and bioavailability by preventing enzymatic degradation.

  • CNS Ligands: Targeting GABA receptors with high stereospecificity.

Stereochemical Note: The (1S,3S) configuration in a 1,3-disubstituted cyclohexane corresponds to the trans isomer. This guide specifically addresses the trans isomer, which displays distinct vector alignment of the H-bond donor (NH) and acceptor (C=O) compared to the cis ((1R,3S) or (1S,3R)) forms often found in simple GABA analogues.

Monomer Synthesis: Fmoc-(1S,3S)-3-ACHC-OH

Commercial availability of enantiopure (1S,3S)-3-ACHC is often limited or cost-prohibitive. We recommend an asymmetric synthesis route relying on the Curtius Rearrangement of chiral dicarboxylic acid precursors. This method preserves stereochemistry and avoids the difficult separation of cis/trans isomers inherent in hydrogenation routes.

Retrosynthetic Analysis

The target, Fmoc-(1S,3S)-3-ACHC-OH, is derived from (1S,3S)-cyclohexane-1,3-dicarboxylic acid via mono-esterification and Curtius rearrangement.

Synthesis Workflow (Graphviz)

MonomerSynthesis Start Start: (1S,3S)-Cyclohexane- 1,3-dicarboxylic acid Step1 1. Mono-esterification (MeOH, HCl, controlled eq.) Start->Step1 Inter1 Intermediate: Mono-methyl ester Step1->Inter1 Step2 2. Curtius Rearrangement (DPPA, Et3N, tBuOH, Reflux) Inter1->Step2 Converts free COOH to NH-Boc Inter2 Intermediate: Boc-(1S,3S)-3-ACHC-OMe Step2->Inter2 Step3 3. Saponification (LiOH, THF/H2O) Inter2->Step3 Inter3 Intermediate: Boc-(1S,3S)-3-ACHC-OH Step3->Inter3 Step4 4. Boc Removal & Fmoc Protection (a. TFA/DCM; b. Fmoc-OSu, NaHCO3) Inter3->Step4 Final Final Product: Fmoc-(1S,3S)-3-ACHC-OH Step4->Final

Figure 1: Synthetic route for Fmoc-(1S,3S)-3-ACHC-OH via Curtius Rearrangement. This pathway ensures retention of the trans-configuration.

Key Experimental Considerations
  • Starting Material: If (1S,3S)-dicarboxylic acid is unavailable, start with the meso-cis-diacid, isomerize to trans, and resolve using chiral amines (e.g., phenylethylamine) or enzymatic desymmetrization.

  • Curtius Rearrangement: Diphenylphosphoryl azide (DPPA) is preferred. The reaction converts the free carboxylic acid to an isocyanate, which is trapped by t-butanol to form the Boc-protected amine. This occurs with retention of configuration , preserving the (S) center.

Solid-Phase Peptide Synthesis (SPPS) Protocol[1]

Incorporating (1S,3S)-3-ACHC into a peptide chain presents steric challenges due to the secondary carbon attachment of the amine and the ring constraints. Standard protocols must be modified to ensure complete coupling.

Materials & Reagents Table
ComponentRecommendationRationale
Resin Rink Amide (0.3–0.5 mmol/g)Low loading reduces aggregation of hydrophobic foldamers.
Coupling Reagents HATU / HOAt Preferred over HBTU/HOBt due to higher reactivity for hindered secondary amines or cyclic residues.
Base TMP (2,4,6-Trimethylpyridine) or DIEATMP minimizes racemization during slow couplings (though less critical for

-AAs than Cys/His).
Solvent DMF (Main), NMP (For difficult steps)NMP improves swelling of growing foldamer chains.
Fmoc Deprotection 20% Piperidine + 0.1M HOBtHOBt suppresses aspartimide formation (if Asp present) and improves kinetics.
Step-by-Step Coupling Protocol
A. Resin Preparation[1][2]
  • Weigh Rink Amide resin (target scale: 0.1 mmol).

  • Swell in DCM (20 min), then DMF (20 min).

  • Perform initial Fmoc deprotection (20% Piperidine/DMF, 2

    
     10 min).
    
B. Coupling of Fmoc-(1S,3S)-3-ACHC-OH (The Critical Step)

Since the incoming amino acid is hindered, use a "double coupling" strategy.

  • Activation:

    • Dissolve Fmoc-(1S,3S)-3-ACHC-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIEA (6.0 eq).

    • Pre-activation time: 30 seconds (do not exceed 2 mins to avoid racemization).

  • Reaction:

    • Add activated solution to resin.[2]

    • Shake/Vortex for 2 hours at room temperature.

    • Note: Standard AAs take 30-45 mins; 3-ACHC requires longer diffusion time.

  • Monitoring:

    • Perform Kaiser Test (Ninhydrin).[1]

    • Result: If beads are blue (positive), repeat coupling. If colorless (negative), proceed.

    • Alternative: For high-value synthesis, use the Chloranil Test if the N-terminus is a secondary amine (not applicable here as 3-ACHC has a primary amine, but relevant if coupling to a Proline-like residue).

C. Elongation (Coupling onto 3-ACHC)

The amine of 3-ACHC is a primary amine attached to a secondary carbon (


). It is moderately hindered.
  • Use DIC/Oxyma Pure (1:1) for the next amino acid.[1]

  • Elevate temperature to 50°C if the subsequent residue is bulky (e.g., Val, Ile, or another 3-ACHC).

SPPS Cycle Diagram (Graphviz)

SPPS_Cycle Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling (Fmoc-3-ACHC + HATU) Wash1->Couple Wash2 Wash (DMF x5) Couple->Wash2 QC QC: Kaiser Test Wash2->QC Decision Complete? QC->Decision NextCycle Next AA Decision->NextCycle Pass (Colorless) Recouple Re-Couple Decision->Recouple Fail (Blue) Recouple->Couple

Figure 2: SPPS cycle optimized for hindered


-amino acids. Note the QC checkpoint is mandatory before proceeding.

Structural Characterization & QC

Once the peptide is cleaved (TFA/TIS/H2O, 95:2.5:2.5), the unique conformational properties of (1S,3S)-3-ACHC must be validated.

Circular Dichroism (CD)

-Peptides containing 3-ACHC often adopt a 14-helix  structure in solution.
  • Signature: Look for a maximum around 200 nm and a minimum around 220 nm (distinct from

    
    -helical signatures).
    
  • Solvent: Helicity is often enhanced in fluoroalcohols (TFE or HFIP) compared to water.

NMR Spectroscopy[4][5]
  • NOE Patterns: (1S,3S)-3-ACHC residues in a helix will show distinct

    
     NOEs (uncommon in extended strands) and 
    
    
    
    interactions.
  • Coupling Constants: The

    
     values provide insight into the torsion angle 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the cyclohexane ring.Switch from HBTU to HATU . Increase temperature to 50°C (microwave assisted if available).
Deletion Sequences Aggregation of the hydrophobic backbone.Use ChemMatrix resin (PEG-based) instead of polystyrene. Add chaotropic salts (LiCl) to coupling buffer.
Low Yield after Cleavage Acid sensitivity or precipitation.Ensure TIS (Triisopropylsilane) scavenger is fresh. Pre-cool TFA before addition.
Racemization Over-activation.Reduce base (DIEA) concentration. Use Collidine (TMP) instead of DIEA.

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981).[3] Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231–2236. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Hintermann, T., & Seebach, D. (1997).
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis. Link

  • Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by -Amino Acid Hexamers. Journal of the American Chemical Society, 121(26), 6206–6212. (Relevant for cyclic amino acid coupling protocols).

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for HATU, TFA, and Piperidine before handling.

Sources

Application

Application Note: High-Efficiency SPPS of Foldamers Containing (1S,3S)-3-Aminocyclohexanecarboxylic Acid

This Application Note is designed for researchers and drug development professionals focusing on peptidomimetics and foldamer chemistry. It details the specific protocols for utilizing (1S,3S)-3-Aminocyclohexanecarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on peptidomimetics and foldamer chemistry. It details the specific protocols for utilizing (1S,3S)-3-Aminocyclohexanecarboxylic acid (henceforth referred to as (1S,3S)-3-ACHC ) in Solid-Phase Peptide Synthesis (SPPS).

Introduction & Strategic Rationale

(1S,3S)-3-Aminocyclohexanecarboxylic acid is a cyclic


-amino acid. Unlike standard 

-amino acids, the amino and carboxyl groups are separated by two carbon atoms within a cyclohexane ring. The (1S,3S) stereochemistry denotes the trans isomer (diequatorial in the lowest energy chair conformation), which imposes rigid conformational constraints on the peptide backbone.
Why use (1S,3S)-3-ACHC?
  • Foldamer Induction: The rigid cyclohexane ring restricts bond rotation (

    
    ), forcing the peptide backbone into stable secondary structures (helices or sheets) unavailable to linear peptides.
    
  • Metabolic Stability: The

    
    -amino acid linkage and the steric bulk of the ring render the peptide bond highly resistant to proteolytic cleavage by standard proteases.
    
  • Bioavailability: Increased lipophilicity from the cyclohexane ring can enhance membrane permeability.

Technical Challenges in SPPS
  • Steric Hindrance: The nucleophilic amine is attached directly to a secondary carbon of the ring, and the incoming activated carboxylate must approach a sterically crowded environment.

  • Aggregation:

    
    -peptides and foldamers are prone to on-resin aggregation due to strong inter-chain hydrogen bonding, leading to incomplete coupling (deletion sequences).
    
  • Solubility: Poly-ACHC sequences are highly hydrophobic.

Chemical Properties & Handling[1][2][3]

PropertySpecification
IUPAC Name (1S,3S)-3-Aminocyclohexane-1-carboxylic acid
Stereochemistry Trans (1S, 3S)
Molecular Weight 143.18 g/mol (Free Acid) / 365.42 g/mol (Fmoc-derivative)
Solubility Free acid: Water/MeOH. Fmoc-derivative: DMF, NMP, DCM.
Preferred Protection Fmoc (Base labile) for SPPS.

Storage: Store Fmoc-(1S,3S)-3-ACHC at +2°C to +8°C. Desiccate before opening to prevent hydrolysis of the Fmoc group by atmospheric moisture.

Protocol 1: Fmoc-Protection of (1S,3S)-3-ACHC

Use this protocol if starting from the free amino acid zwitterion.

Reagents:

  • (1S,3S)-3-ACHC (Free acid)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • NaHCO₃ (Sodium Bicarbonate)

  • Solvent: Water : Acetone (1:1 v/v) or Water : Dioxane (1:1 v/v)

  • 6M HCl (for acidification)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of (1S,3S)-3-ACHC and 2.0 eq of NaHCO₃ in water.

  • Addition: Dissolve 1.1 eq of Fmoc-OSu in Acetone (or Dioxane). Add this slowly to the aqueous amino acid solution while stirring.

  • Reaction: Stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (CHCl₃:MeOH:AcOH 85:10:5) or LC-MS.

  • Workup:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap).

    • Dilute the remaining aqueous phase with water.

    • Extract 2x with Diethyl Ether (to remove unreacted Fmoc-OSu and byproducts). Discard the organic (ether) layer.

  • Precipitation: Cool the aqueous phase to 4°C. Acidify slowly to pH 2.0 using 6M HCl. The Fmoc-amino acid should precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold dilute HCl (pH 2) and water. Dry in a vacuum desiccator over P₂O₅.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes an Fmoc/tBu strategy.[1][2] Due to the steric bulk of 3-ACHC, standard DIC/HOBt coupling is often insufficient. We utilize HATU/HOAt for high-efficiency coupling.[1]

A. Resin Selection[5][6]
  • For C-terminal Amide: Rink Amide MBHA Resin (Low loading: 0.3 – 0.5 mmol/g recommended to reduce aggregation).

  • For C-terminal Acid: Wang Resin or 2-Chlorotrityl Chloride Resin (Low loading).

B. The Coupling Cycle (Manual or Automated)[7][8]

Reagents:

  • Deprotection: 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.

Step-by-Step Cycle:
  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine/DMF (2 x 10 min).

    • Wash: DMF (5 x 1 min).

    • QC Check: Perform a Kaiser Test (Ninhydrin). Resin beads should be dark blue (positive for free primary amine).

  • Coupling of Fmoc-(1S,3S)-3-ACHC:

    • Stoichiometry: Use 3.0 eq of Fmoc-AA, 2.9 eq of HATU, and 6.0 eq of DIPEA relative to resin loading.

    • Activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIPEA immediately before adding to the resin.

    • Reaction Time: Shake/Vortex for 2 to 4 hours at RT. (Standard AAs take 45 min; 3-ACHC requires longer due to ring constraints).

    • Optimization: For extremely difficult couplings, use microwave irradiation (75°C for 5 min) if available.

  • Monitoring (Critical):

    • Wash resin with DMF.[3][4][5][6]

    • Perform Kaiser Test .

    • If Blue (Incomplete):Re-couple using PyAOP or HATU (fresh solution) for another 2 hours.

    • If Colorless (Complete): Proceed.

  • Capping (Recommended):

    • Treat with Acetic Anhydride / Pyridine / DMF (1:2:7) for 10 min to cap any unreacted amines and prevent deletion sequences.

C. Diagram: Decision Logic for 3-ACHC Coupling

SPPS_Logic Start Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Kaiser1 Kaiser Test 1 Wash1->Kaiser1 Couple Coupling Step 3 eq Fmoc-(1S,3S)-3-ACHC 2.9 eq HATU, 6 eq DIPEA 3-4 Hours Kaiser1->Couple Positive (Blue) Kaiser2 Kaiser Test 2 Couple->Kaiser2 Recouple Double Coupling Switch Solvent to NMP Use PyAOP or fresh HATU Kaiser2->Recouple Positive (Blue) Cap Capping (Ac2O / Pyridine) Kaiser2->Cap Negative (Colorless) Recouple->Cap Next Proceed to Next Cycle Cap->Next

Caption: Workflow for the incorporation of sterically hindered (1S,3S)-3-ACHC residues, emphasizing the critical checkpoint (Kaiser Test) and re-coupling strategy.

Protocol 3: Cleavage & Analysis

Since (1S,3S)-3-ACHC contains no reactive side chains requiring protection (unlike Lys or Asp), the cleavage cocktail focuses on the linker and other residues in the sequence.

Reagents:

  • TFA (Trifluoroacetic acid)[7]

  • TIS (Triisopropylsilane) - Scavenger

  • Water - Scavenger

Step-by-Step:

  • Wash: Wash resin thoroughly with DCM (3x) and dry under Nitrogen.

  • Cocktail Prep: Prepare TFA : TIS : H₂O (95 : 2.5 : 2.5) .

  • Reaction: Add cocktail to resin. Shake for 2–3 hours at RT.

  • Precipitation:

    • Filter resin and collect filtrate.[4][5]

    • Concentrate filtrate to ~10% volume under Nitrogen flow.

    • Add ice-cold Diethyl Ether (10x volume) to precipitate the peptide.

    • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash 2x.[4]

  • Analysis (HPLC/MS):

    • Dissolve pellet in Water/Acetonitrile (50:50).

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

    • Gradient: 3-ACHC peptides are hydrophobic . Use a shallower gradient or higher organic start (e.g., 20% to 80% B over 30 min; Buffer A: 0.1% TFA/Water, Buffer B: 0.1% TFA/ACN).

Case Study: Foldamer Design Logic

When designing peptides with (1S,3S)-3-ACHC, the goal is often to create a specific secondary structure. The diagram below illustrates the hierarchical logic of using this specific isomer.

Foldamer_Design Molecule (1S,3S)-3-ACHC (Trans Isomer) Constraint Conformational Constraint (Restricted Phi/Psi angles) Molecule->Constraint Rigid Ring Helix Helix Formation (e.g., 14-helix or 12-helix depending on sequence) Constraint->Helix Homooligomers Sheet Sheet Formation (Alternating stereochem) Constraint->Sheet Heterooligomers Result High Proteolytic Stability & Membrane Permeability Helix->Result Sheet->Result

Caption: The structure-function relationship of (1S,3S)-3-ACHC in foldamer design, translating rigid stereochemistry into biological stability.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling (Blue Kaiser) Steric hindrance of the cyclohexane ring.1. Double couple. 2. Switch to HATU or PyAOP . 3. Increase temperature to 50°C (Microwave).
Peptide Insolubility Hydrophobic nature of the cyclohexane scaffold.1. Use NMP instead of DMF during synthesis. 2. Insert "Spacer" residues (e.g., Lys, Glu) if biological application permits.
Broad Peaks on HPLC Aggregation or conformational interconversion.1. Run HPLC at elevated temperature (60°C). 2. Use a C4 column instead of C18 for very hydrophobic sequences.
Racemization Over-activation during coupling.Use Oxyma Pure with DIC if racemization is suspected (though less common for

-amino acids than

). Avoid pre-activation >5 mins.

References

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society. Link (Foundational work on cyclic beta-amino acid foldamers).

  • Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Biological properties." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: a manifesto." Accounts of Chemical Research. Link

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • CEM Corporation. "Solid Phase Peptide Synthesis (SPPS) Reagents | Complete Guide." Link (Modern protocols for microwave-assisted synthesis of difficult sequences).

Sources

Method

Application Notes &amp; Protocols: (1S,3S)-3-Aminocyclohexanecarboxylic Acid for Inducing Specific Peptide Secondary Structures

Introduction: The Quest for Conformational Control in Peptide Science In the landscape of modern drug discovery and biomaterial engineering, peptides represent a class of molecules with immense therapeutic potential and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Control in Peptide Science

In the landscape of modern drug discovery and biomaterial engineering, peptides represent a class of molecules with immense therapeutic potential and structural versatility. Their biological function is inextricably linked to their three-dimensional conformation. However, short, linear peptides are often conformationally flexible in solution, which can lead to reduced receptor affinity, increased susceptibility to proteolytic degradation, and poor pharmacokinetic profiles. Consequently, the ability to constrain peptides into specific, bioactive secondary structures—such as helices, β-turns, or sheets—is a paramount objective in medicinal chemistry.

Cyclic β-amino acids have emerged as powerful tools to impose rigid conformational constraints on the peptide backbone. The intrinsic rigidity of the cycloalkane ring restricts the available torsional angles, guiding the peptide to adopt well-defined and stable secondary structures. The precise nature of this induced structure is critically dependent on the stereochemistry and substitution pattern of the cyclic residue.

This guide focuses on (1S,3S)-3-Aminocyclohexanecarboxylic acid ( (1S,3S)-ACHC ) , a stereochemically defined building block for pre-organizing peptide architecture. We will explore the mechanistic principles behind its structural influence, provide detailed protocols for its incorporation into peptide sequences, and outline the analytical workflows required to characterize the resulting conformations. While direct literature on the (1S,3S)-isomer is emerging, we will draw upon the extensive knowledge of its isomers, such as trans-2-ACHC, to explain the fundamental principles and predict its structural impact.

Mechanistic Underpinnings: How Stereochemistry Dictates Conformation

The central principle behind using cyclic amino acids is the reduction of conformational entropy. An open-chain peptide backbone has multiple rotatable bonds, allowing it to sample a vast conformational space. By incorporating a cyclohexane ring, we lock several of these bonds, severely limiting the accessible dihedral angles (φ and ψ).

The stereochemistry of the amino and carboxyl groups on the cyclohexane ring is the primary determinant of the resulting secondary structure. For instance, extensive research has shown that oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) robustly fold into a highly stable 14-helix, a structure characterized by a 14-membered hydrogen-bonded ring between the C=O group of residue i and the N-H group of residue i+2.[1]

In contrast, the cis-relationship between the amino and carboxyl groups at positions 1 and 3 in (1S,3S)-ACHC is expected to favor different structural motifs. The gauche-like disposition of the entry and exit points of the peptide backbone from the cyclohexane ring is sterically incompatible with the extended conformation required for a 14-helix. Instead, this stereoisomer is hypothesized to be an excellent inducer of β-turns or other tight-turn structures. When strategically placed in a peptide sequence, it can force a reversal of the chain direction, which is critical for the formation of hairpin structures and for presenting side chains in a specific spatial orientation for molecular recognition.

G cluster_0 Unconstrained Peptide cluster_1 Constrained with (1S,3S)-ACHC Flexible Flexible Linear Peptide (Multiple Low-Energy Conformations) ACHC (1S,3S)-ACHC Incorporation Flexible->ACHC Solid-Phase Peptide Synthesis Turn Well-Defined β-Turn (Favored Conformation) ACHC->Turn Steric bias from cis-1,3-substitution Helix Other Helical Structures (Possible Conformation) ACHC->Helix Sheet β-Sheet Nucleation (Context-Dependent) ACHC->Sheet

Caption: Logical workflow of conformational constraint using (1S,3S)-ACHC.

Synthesis of the Fmoc-Protected Building Block

To be used in standard solid-phase peptide synthesis (SPPS), the amino group of (1S,3S)-ACHC must be protected, typically with the fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis of the unprotected amino acid can be achieved through various stereoselective routes, often starting from chiral precursors or involving enzymatic resolution.[2] A general, conceptual pathway involves the synthesis of a racemic mixture followed by chiral resolution.

A key method involves the resolution of racemic cis-3-aminocyclohexanecarboxylic acid. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by fractional crystallization.[3] Once the desired (1S,3S) enantiomer is isolated, it can be Fmoc-protected using standard procedures.

Table 1: Key Reagents for Fmoc Protection

ReagentPurposeTypical Molar Excess
(1S,3S)-ACHCThe amino acid to be protected1.0 eq
Fmoc-OSu or Fmoc-ClFmoc donor1.0 - 1.2 eq
Sodium Bicarbonate or DIPEABase to deprotonate the amino group2.0 - 3.0 eq
Dioxane/Water or DMFSolvent System-

Protocol 1: Incorporation of (1S,3S)-ACHC via Fmoc-SPPS

This protocol outlines the manual incorporation of Fmoc-(1S,3S)-ACHC-OH into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. β-amino acids, particularly cyclic ones, can exhibit slower coupling kinetics than standard α-amino acids due to steric hindrance. Therefore, extended coupling times and the use of potent activating agents are recommended.

Materials and Reagents:

  • Fmoc-Rink Amide or 2-Chlorotrityl Chloride resin

  • Fmoc-protected α-amino acids

  • Fmoc-(1S,3S)-ACHC-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF (peptide grade), Dichloromethane (DCM)

  • Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the desired amount of resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then in DCM for 30 minutes. Drain the solvent.

  • Fmoc-Deprotection (of the N-terminal residue on the resin):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Activation and Coupling of Fmoc-(1S,3S)-ACHC-OH:

    • In a separate vial, dissolve Fmoc-(1S,3S)-ACHC-OH (4 eq relative to resin loading) and HATU (3.9 eq) in a minimal amount of DMF.

    • Add DIPEA (8 eq) to the solution. The solution should change color, indicating activation.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Expert Insight: The sterically hindered nature of this cyclic β-amino acid necessitates a longer coupling time compared to standard α-amino acids.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser or Ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, drain the coupling solution and repeat the coupling step with a freshly prepared activated solution (double coupling).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin extensively with DMF, then DCM, and finally MeOH. Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Structural Characterization

Once the peptide containing (1S,3S)-ACHC is synthesized and purified, its secondary structure must be determined experimentally. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this analysis in solution.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the regular, chiral arrangements of peptide bonds in secondary structures.[4][5]

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent. Phosphate buffer is common for aqueous solutions. Trifluoroethanol (TFE) is often used as it is a helix-promoting solvent and can reveal structural propensities.

  • The final peptide concentration should be between 0.1 and 0.5 mg/mL.[4]

  • The buffer/solvent must be transparent in the far-UV region (190-260 nm).

Data Acquisition:

  • Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.

  • Set the scanning parameters:

    • Wavelength Range: 260 nm to 190 nm.

    • Scan Speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Accumulations: 3-5 scans (to improve signal-to-noise).

  • Record a baseline spectrum of the solvent/buffer in the same cuvette.

  • Record the spectrum of the peptide sample.

  • Subtract the baseline from the sample spectrum. Convert the resulting signal from millidegrees (mdeg) to Mean Residue Ellipticity (MRE) for standardized comparison.

Table 2: Characteristic CD Signatures of Peptide Secondary Structures

Secondary StructurePositive Maxima (nm)Negative Minima (nm)
α-Helix ~192~208, ~222[5]
β-Sheet ~195~215[5]
β-Turn (Type I) ~205~225, ~190
Random Coil ~215~198
14-Helix (β-peptide) Strong band ~215Weak band ~195

Expert Insight: The CD spectrum of a peptide containing (1S,3S)-ACHC is predicted to show features characteristic of a β-turn if it successfully induces this structure. This would be distinct from the strong negative band at 222 nm seen in α-helices or the single minimum around 215 nm for β-sheets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides atomic-level resolution information on peptide conformation.[6] Key parameters include Nuclear Overhauser Effects (NOEs), which identify protons close in space (<5 Å), and ³J-coupling constants, which provide information about dihedral angles.

Sample Preparation:

  • Dissolve the purified peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • Add a trace amount of a chemical shift reference standard (e.g., DSS or TSP).

Key NMR Experiments:

  • 1D ¹H Spectrum: Provides an initial overview of the sample's purity and folding state. A well-folded peptide will show good chemical shift dispersion.

  • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid's spin system. This is the first step in resonance assignment.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): The most critical experiment for structure determination. It reveals through-space correlations between protons.

    • Sequential NOEs (Hα(i) to HN(i+1)): Indicates proximity of adjacent residues.

    • Medium-Range NOEs (e.g., HN(i) to HN(i+2), Hα(i) to HN(i+3)): These are diagnostic of specific secondary structures. For example, a strong Hα(i) to HN(i+3) NOE is a hallmark of a β-turn.[7]

Data Interpretation:

  • Resonance Assignment: Use TOCSY and NOESY spectra to assign all proton resonances to their respective amino acids in the sequence.

  • NOE Analysis: Identify all cross-peaks in the NOESY/ROESY spectrum. The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons.

  • Structure Calculation: Use the identified NOE distance restraints, along with dihedral angle restraints from ³J-coupling constants, as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental data.[8]

Table 3: Expected Key NOEs for (1S,3S)-ACHC-Induced Structures

Potential StructureDiagnostic NOE Correlations
Type I/III β-Turn Strong Hα(i) to HN(i+2), Strong HN(i+1) to HN(i+2), Hα(i) to HN(i+3)
Type II β-Turn Strong Hα(i) to HN(i+1), Strong Hα(i+1) to HN(i+2)
14-Helix (β-peptide) Strong Hα(i) to Hβ(i+3), Sequential HN(i) to Hα(i-1)[1]

By combining these robust analytical techniques, researchers can confidently determine the structural consequences of incorporating (1S,3S)-3-Aminocyclohexanecarboxylic acid into a peptide, paving the way for the rational design of novel, conformationally defined peptide therapeutics and biomaterials.

References

  • D'Andrea, L. D., & De Simone, A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 26(23), 7126. [Link]

  • Nair, D., & Jolliffe, K. A. (2021). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Australian Journal of Chemistry, 74(11), 823-837. [Link]

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Miles, A. J., & Wallace, B. A. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Molecules, 26(21), 6549. [Link]

  • Gibbons, W. A., Némethy, G., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 67(1), 239-246. [Link]

  • Adler, A. J., Greenfield, N. J., & Fasman, G. D. (1973). Circular dichroism and optical rotatory dispersion of proteins and polypeptides. Methods in enzymology, 27, 675-735. [Link]

  • GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by a circular dichroism spectrometer. Retrieved from [Link]

  • Freund, G., Ospel, J., Geyer, A., & Ziegler, J. (2007). Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories. Biopolymers, 88(5), 683-692. [Link]

  • Hu, X., Liu, Y., & Liu, J. (2008). (1S,3R)-3-Ammoniocyclohexanecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968. [Link]

  • Chem-Impex International Inc. (n.d.). Z-cis-3-aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Hu, J., Wang, J., & Li, S. (2006). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Chinese Chemical Letters, 17(8), 1025-1027. [Link]

  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8203-8210. [Link]

  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. (2020).

Sources

Application

Application Notes &amp; Protocols: (1S,3S)-3-Aminocyclohexanecarboxylic Acid in Neurological Disorder Research

Introduction Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining the delicate balance between neuronal excitation and inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining the delicate balance between neuronal excitation and inhibition.[1][2] The termination of GABAergic neurotransmission is primarily mediated by the rapid reuptake of GABA from the synaptic cleft by a family of Na+/Cl−-dependent GABA transporters (GATs).[2][3] Dysregulation of this system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[2][4] Consequently, inhibitors of GATs represent a valuable class of research tools and potential therapeutic agents for enhancing inhibitory signaling by increasing the synaptic concentration and duration of GABA.[1]

(1S,3S)-3-Aminocyclohexanecarboxylic acid is a conformationally restricted analog of GABA.[5] Its specific stereochemistry makes it a subject of interest in neurological research. While the broader class of 3-aminocyclohexanecarboxylic acids has been studied for their interaction with the GABA system, this document will focus on the application and investigation of the (1S,3S) isomer as a tool compound in neuropharmacology research.[5][6] Specifically, its utility stems from its action as an inhibitor of GABA transporters, primarily the neuronal GAT-1 subtype.[6][7]

This guide provides a comprehensive overview of the mechanism of action of (1S,3S)-3-Aminocyclohexanecarboxylic acid, detailed protocols for its application in both in vitro and in vivo models of neurological disorders, and guidance on data interpretation.

Mechanism of Action: GABA Transporter (GAT) Inhibition

The primary mechanism through which (1S,3S)-3-Aminocyclohexanecarboxylic acid exerts its effects is by inhibiting the reuptake of GABA from the synaptic cleft. There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[2][8]

  • GAT-1: This is the most abundant subtype in the brain, found predominantly on the terminals of presynaptic neurons and to a lesser extent on astrocytes.[3][8][9] It is a key target for antiepileptic drugs.[10]

  • GAT-3: This subtype is primarily located on distal astrocytic processes near GABAergic synapses.[8][9]

  • GAT-2 and BGT-1: These have more limited expression in the brain, with GAT-2 found in the leptomeninges and BGT-1 having an extrasynaptic location.[8]

(1S,3S)-3-Aminocyclohexanecarboxylic acid (also referred to as cis-1,3-ACHC) has been shown to be a selective inhibitor of neuronal GABA uptake, which is primarily mediated by GAT-1.[6] By blocking GAT-1, the compound increases the extracellular concentration of GABA, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors (GABAA and GABAB). This heightened inhibitory tone can counteract the excessive neuronal excitation characteristic of conditions like epilepsy and neuropathic pain.[3]

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle GABA Vesicle release GABA Release vesicle->release gaba GABA gat1 GAT-1 Transporter gat1->vesicle gaba_r GABA Receptors inhibition Neuronal Inhibition (Hyperpolarization) gaba->gat1 gaba->gaba_r achc (1S,3S)-3-Aminocyclohexane- carboxylic acid achc->gat1 EpilepsyWorkflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimate Animal Acclimation (Mice/Rats) grouping Group Assignment (Vehicle, Test Compound) acclimate->grouping administer Administer (1S,3S)-ACHC or Vehicle (i.p.) grouping->administer pre_time Pre-treatment Time (30-60 min) administer->pre_time induce Induce Seizures (PTZ Injection, i.p.) pre_time->induce observe Observe & Record (30 min) induce->observe latency Seizure Latency observe->latency incidence Seizure Incidence observe->incidence stats Statistical Analysis (ANOVA, Chi-square) latency->stats incidence->stats conclusion Determine Anticonvulsant Activity stats->conclusion

Caption: Workflow for In Vivo Anticonvulsant Testing.

Application 3: Research in Neuropathic Pain

A decrease in GABAergic inhibitory control in the spinal dorsal horn is a key mechanism underlying the development and maintenance of neuropathic pain. [4][11]This "disinhibition" leads to hyperexcitability of nociceptive neurons. Restoring this inhibition by increasing synaptic GABA levels with a GAT inhibitor is a promising strategy for pain research.

Protocol: In Vivo Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Rationale: The CCI model is a widely used model of peripheral nerve injury that results in persistent pain behaviors, including mechanical allodynia (pain in response to a non-painful stimulus). This protocol evaluates the ability of (1S,3S)-3-Aminocyclohexanecarboxylic acid to alleviate this symptom.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Surgical instruments for CCI surgery.

  • (1S,3S)-3-Aminocyclohexanecarboxylic acid.

  • Vehicle (e.g., saline).

  • Von Frey filaments for assessing mechanical allodynia.

Procedure:

  • CCI Surgery: a. Anesthetize the rat. b. Surgically expose the sciatic nerve in one hind limb. c. Place four loose ligatures around the nerve. This induces a chronic constriction, leading to nerve damage and neuropathic pain behaviors. d. A sham surgery group (nerve exposed but not ligated) should be included as a control.

  • Pain Behavior Development: Allow 7-14 days for the full development of mechanical allodynia. Confirm the development of allodynia by measuring the paw withdrawal threshold using von Frey filaments before starting the drug treatment.

  • Dosing and Behavioral Testing: a. Establish a baseline paw withdrawal threshold for all animals. b. Divide CCI animals into groups (e.g., Vehicle, Test compound at various doses). c. Administer (1S,3S)-3-Aminocyclohexanecarboxylic acid or vehicle (e.g., i.p. or intrathecal). d. At various time points post-administration (e.g., 30, 60, 120, 240 minutes), re-measure the paw withdrawal threshold using the "up-down" method with von Frey filaments.

  • Data Interpretation:

    • The paw withdrawal threshold is the filament force (in grams) at which the animal withdraws its paw 50% of the time.

    • An increase in the paw withdrawal threshold in the treated groups compared to the vehicle group indicates an anti-allodynic (analgesic) effect.

    • Data can be analyzed using a two-way ANOVA (treatment x time) followed by post-hoc tests.

Conclusion

(1S,3S)-3-Aminocyclohexanecarboxylic acid serves as a specific and valuable pharmacological tool for investigating the role of GABAergic neurotransmission, particularly GAT-1 mediated reuptake, in the CNS. The protocols outlined in this guide provide a framework for researchers to characterize its inhibitory activity in vitro and to explore its potential efficacy in preclinical models of significant neurological disorders like epilepsy and neuropathic pain. Careful experimental design, including appropriate controls and statistical analysis, is paramount to generating robust and interpretable data.

References
  • The etiological contribution of GABAergic plasticity to the pathogenesis of neuropathic pain - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ways of modulating GABA transporters to treat neurological disease. (2020). Taylor & Francis Online. [Link]

  • GABA transporter subfamily - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Neuropathic Injury–Induced Plasticity of GABAergic System in Peripheral Sensory Ganglia. (2021). Frontiers in Molecular Neuroscience. [Link]

  • GABAergic pathway in a rat model of chronic neuropathic pain: modulation after intrathecal transplantation of a human neuronal cell line. (2011). PubMed. [Link]

  • Localization and function of GABA transporters GAT-1 and GAT-3 in the basal ganglia. (2012). ResearchGate. [Link]

  • Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC. (2012). National Center for Biotechnology Information. [Link]

  • The Effect of GABAergic Cells Transplantation on Allodynia and Hyperalgesia in Neuropathic Animals: A Systematic Review With Meta-Analysis. (2022). Frontiers in Neurology. [Link]

  • GABA and Glutamate Transporters in Brain - PMC. (2014). National Center for Biotechnology Information. [Link]

  • Stimulating GABAergic Neurons in the Nucleus Accumbens Core Alters the Trigeminal Neuropathic Pain Responses in a Rat Model of Infraorbital Nerve Injury. (2021). MDPI. [Link]

  • A homogeneous assay to assess GABA transporter activity. (2005). PubMed. [Link]

  • Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Animal Models of Epilepsy: A Phenotype-oriented Review - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Quantitative determination of the GABA uptake activity of GAT1/GFP in... (2009). ResearchGate. [Link]

  • Role of Cyclooxygenase-2 Inhibitors in Animal Models of Epilepsy: A Systematic Review. (2024). Cureus. [Link]

  • Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2013). PLOS ONE. [Link]

  • Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Insight into Drug Resistance in Status Epilepticus: Evidence from Animal Models. (2023). MDPI. [Link]

  • Animal Models of Epilepsy. (2020). Journal of Experimental and Basic Medical Sciences. [Link]

  • (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC. (2008). National Center for Biotechnology Information. [Link]

  • Fast detection of extrasynaptic GABA with a whole-cell sniffer. (2014). Frontiers in Cellular Neuroscience. [Link]

  • Cyclohexanecarboxylic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders. (2022). Frontiers in Molecular Biosciences. [Link]

  • Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. (1976). PubMed. [Link]

  • Blood-brain barrier transport of 1-aminocyclohexanecarboxylic acid, a nonmetabolizable amino acid for in vivo studies of brain transport. (1986). PubMed. [Link]

  • New study reveals molecular causes of rare neurological condition in children. (2023). UCL Queen Square Institute of Neurology. [Link]

  • Amino Acids, Urea Cycle Disorders Panel, Plasma - Mayo Clinic Laboratories. (n.d.). Mayo Clinic Laboratories. [Link]

  • cis-3-aminocyclohexanecarboxylic acid ([3H]-ACHC) from central neurones [proceedings] - PMC. (1978). National Center for Biotechnology Information. [Link]

Sources

Method

(1S,3S)-3-Aminocyclohexanecarboxylic acid in the development of epilepsy treatments

Application Note: (1S,3S)-3-Aminocyclohexanecarboxylic Acid in GAT-1 Targeted Antiepileptic Drug Development Rationale & Pharmacological Context Epilepsy is fundamentally driven by an imbalance between excitatory and inh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1S,3S)-3-Aminocyclohexanecarboxylic Acid in GAT-1 Targeted Antiepileptic Drug Development

Rationale & Pharmacological Context

Epilepsy is fundamentally driven by an imbalance between excitatory and inhibitory neurotransmission. Enhancing the inhibitory tone mediated by γ-aminobutyric acid (GABA) is a cornerstone of antiepileptic drug (AED) design[1]. However, endogenous GABA is a highly flexible molecule that interacts non-selectively with multiple targets, including GABA_A receptors, GABA_B receptors, and four distinct GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1)[2].

To isolate specific components of the GABAergic system for therapeutic intervention, researchers rely on conformational restriction. (1S,3S)-3-Aminocyclohexanecarboxylic acid (commonly referred to as cis-3-ACHC) is a rigid, synthetic analogue of GABA. By locking the amino and carboxyl functional groups into a specific spatial geometry on a cyclohexane ring, cis-3-ACHC eliminates off-target receptor binding and functions as a highly selective, competitive inhibitor of GAT-1—the primary neuronal GABA transporter responsible for clearing GABA from the synaptic cleft[3].

Mechanism of Action

GAT-1 is a sodium- and chloride-dependent symporter (SLC6A1) that rapidly removes GABA from the extracellular space, terminating inhibitory signaling[4]. By competitively occupying the substrate-binding pocket of GAT-1, cis-3-ACHC prevents GABA reuptake. This pharmacological blockade leads to the accumulation of extracellular GABA, thereby prolonging both phasic and tonic activation of postsynaptic GABA_A receptors and suppressing seizure propagation[1].

Pathway Presynaptic Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (GABA Pool) Presynaptic->Cleft Exocytosis Postsynaptic Postsynaptic Neuron (GABAA Activation) Cleft->Postsynaptic Activates GAT1 GAT-1 Transporter (GABA Clearance) Cleft->GAT1 Reuptake SeizureControl Enhanced Tonic Inhibition (Seizure Suppression) Postsynaptic->SeizureControl Hyperpolarization GAT1->Presynaptic Recycling ACHC (1S,3S)-3-ACHC (Competitive Inhibitor) ACHC->GAT1 Blocks

Mechanism of action of (1S,3S)-3-ACHC at the GABAergic synapse, illustrating GAT-1 blockade.

Selectivity Profile & Quantitative Data

cis-3-ACHC is a critical in vitro tool for distinguishing neuronal GAT-1 activity from glial GAT-2/3 activity. While GAT-1 is fully inhibited by cis-3-ACHC, the glial transporters are completely insensitive to it, being instead inhibited by β-alanine[3].

Target ProteinTransporter TypeAffinity / Effect of (1S,3S)-3-ACHCEndogenous Substrate Preference
GAT-1 (SLC6A1) Neuronal (Primary)High affinity competitive inhibitor (

)
GABA
GAT-2 (SLC6A13) Glial / HepaticNo significant inhibitionGABA,

-alanine
GAT-3 (SLC6A11) Glial (Distal)No significant inhibitionGABA,

-alanine
BGT-1 (SLC6A12) Osmolyte / GABANo significant inhibitionBetaine, GABA

Role in Antiepileptic Drug Development

Despite its high target affinity, cis-3-ACHC is highly hydrophilic and cannot cross the blood-brain barrier (BBB) in pharmacologically relevant concentrations when administered systemically[2]. Therefore, it is rarely used as a direct in vivo therapeutic. Instead, cis-3-ACHC and its structural cousin, nipecotic acid, serve as foundational pharmacophores.

By attaching bulky, lipophilic moieties (such as the 4,4-diphenyl-3-butenyl group) to these rigid scaffolds, medicinal chemists successfully engineered BBB-permeable derivatives. This rational drug design strategy culminated in the development of Tiagabine, a clinically approved AED that retains the GAT-1 selectivity of the original restricted analogues while achieving excellent CNS penetration[2].

Experimental Protocols: GAT-1 Inhibition Assays

To evaluate novel lipophilic derivatives or study GAT-1 kinetics, researchers utilize cis-3-ACHC as a reference standard in radioligand uptake assays.

Protocol Step1 1. Cell Prep (GAT-1 Cells) Step2 2. Na+ Buffer Equilibration Step1->Step2 Step3 3. Pre-incubate (1S,3S)-3-ACHC Step2->Step3 Step4 4. [3H]GABA Uptake (3 min) Step3->Step4 Step5 5. Ice-Cold Wash (Na+-free) Step4->Step5 Step6 6. Scintillation Counting Step5->Step6

Step-by-step workflow for the [3H]GABA radioligand uptake assay to evaluate GAT-1 inhibition.

Protocol: High-Throughput [3H]GABA Radioligand Uptake Assay

Objective : Quantify the


 of competitive GAT-1 inhibitors using cis-3-ACHC as a benchmark.
Self-Validating System : This protocol incorporates strict internal controls. A sodium-free condition establishes the non-specific background, while a saturating dose of unlabeled GABA serves as a positive control for total transport inhibition[4].
  • Step 1: Cell Preparation & Plating

    • Procedure: Seed mammalian cells stably expressing human GAT-1 (e.g., CHO or HeLa cells) into 96-well plates at

      
       cells/well. Incubate for 24 hours.
      
    • Causality: Stably transfected cells isolate GAT-1 from the confounding presence of GAT-2/3 or BGT-1 found in primary neuronal cultures[4]. A confluent monolayer ensures uniform uptake kinetics across technical replicates.

  • Step 2: Buffer Equilibration

    • Procedure: Wash cells twice with standard Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 1.2 mM

      
      , 1.2 mM 
      
      
      
      , 2.5 mM
      
      
      , 10 mM HEPES, pH 7.4).
    • Causality: GAT-1 is an electrogenic symporter that strictly requires the inward physiological gradient of

      
       and 
      
      
      
      to drive GABA transport[4].
  • Step 3: Inhibitor Pre-incubation

    • Procedure: Add cis-3-ACHC (concentration range: 0.1 µM to 1 mM) to the wells. Incubate for 10 minutes at 37°C.

    • Causality: Pre-incubation allows the competitive inhibitor to reach equilibrium with the GAT-1 binding pockets before the radiolabeled substrate is introduced.

  • Step 4: Radioligand Addition

    • Procedure: Spike wells with 50 nM [3H]GABA. Incubate for exactly 3 minutes at 37°C.

    • Causality: A brief 3-minute window ensures the measurement of the initial uptake velocity (

      
      ). Longer incubations risk reaching equilibrium or triggering reverse transport (efflux), which skews the kinetic data[4].
      
  • Step 5: Termination & Washing

    • Procedure: Rapidly aspirate the assay buffer and wash the cells three times with ice-cold,

      
      -free KRH buffer (substituting NaCl with choline chloride).
      
    • Causality: The sudden drop in temperature combined with the removal of extracellular sodium instantly paralyzes GAT-1 conformational changes, trapping the accumulated [3H]GABA inside the cell and preventing efflux[4].

  • Step 6: Lysis & Quantification

    • Procedure: Lyse the cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Causality: Radioactivity (Counts Per Minute, CPM) is directly proportional to GAT-1 transport activity. The

      
       is calculated by plotting CPM against the log concentration of cis-3-ACHC.
      

References[3] Molecular Biology of Mammalian Plasma Membrane Amino Acid Transporters - Physiology.org - Click here for verification[2] The GABA Synapse as a Target for Antiepileptic Drugs: A Historical Overview Focused on GABA Transporters - ResearchGate - Click here for verification[4] Expression of a cloned gamma-aminobutyric acid transporter in mammalian cells - PubMed / NIH -Click here for verification[1] The mechanism of action of tiagabine - ResearchGate -Click here for verification

Sources

Application

Application Note: Chiral Separation of 3-Aminocyclohexanecarboxylic Acid (ACHC) Enantiomers by HPLC

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Mechanistic Overview 3-Aminocyclohexanecarboxylic acid (ACHC) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Overview

3-Aminocyclohexanecarboxylic acid (ACHC) is a conformationally constrained


-amino acid that serves as a critical building block in the design of novel therapeutics, including soluble epoxide hydrolase (sEH) inhibitors, cyclic peptides, and highly specific GABA receptor analogs[1][2]. Because the spatial orientation of the amino and carboxylic acid groups dictates receptor binding affinity and peptide secondary structure (e.g., self-assembling nanotubes), resolving the cis and trans isomers—and their respective enantiomers—is a mandatory quality control step in pharmaceutical development[2][3].

Achieving baseline resolution of ACHC enantiomers via High-Performance Liquid Chromatography (HPLC) requires exploiting the primary amine functionality. As an expert approach, we deploy two orthogonal strategies:

  • Direct Separation via Host-Guest Complexation: Utilizing a Chiral Stationary Phase (CSP) coated with a chiral crown ether (e.g., CROWNPAK CR(+)). The crown ether cavity selectively encapsulates the protonated primary amine (-NH3+) of the ACHC enantiomers. The chiral recognition is driven by steric interactions between the cyclohexane ring of ACHC and the chiral barriers of the crown ether.

  • Indirect Separation via Pre-Column Derivatization: Utilizing Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This method covalently converts the enantiomeric mixture into stable diastereomers, which possess distinct hydrophobicities and intramolecular hydrogen-bonding networks, allowing for baseline separation on a standard achiral Reversed-Phase (C18) column[4].

Workflow Visualization

G cluster_direct Direct Separation Pathway cluster_indirect Indirect Separation Pathway Start ACHC Racemate (Enantiomeric Mixture) Direct Direct HPLC Injection Start->Direct Deriv Pre-column Derivatization (Marfey's Reagent) Start->Deriv Crown Crown Ether CSP (e.g., CROWNPAK CR(+)) Direct->Crown Mech1 Host-Guest Complexation (Protonated Amine) Crown->Mech1 Result Enantiomer Resolution & Quantitation Mech1->Result Diast Diastereomeric Mixture Deriv->Diast C18 Reversed-Phase C18 Column Diast->C18 C18->Result

Workflow comparing direct and indirect HPLC chiral separation of ACHC enantiomers.

Experimental Protocols

Protocol A: Direct Separation using Crown Ether CSP

Causality Note: Crown ether columns require the analyte's primary amine to be fully protonated to form the inclusion complex. Therefore, a highly acidic aqueous mobile phase (pH 1.0 – 2.0) is strictly required. Perchloric acid (HClO₄) is preferred as it provides excellent ion-pairing without absorbing strongly in the low UV range.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 10 mM Perchloric acid (HClO₄) solution in ultrapure water (Milli-Q). Adjust to pH 1.5 if necessary. Filter through a 0.22 µm membrane.

  • Sample Preparation: Dissolve the ACHC sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • System Equilibration: Flush the CROWNPAK CR(+) column with the mobile phase at 0.4 mL/min until the baseline stabilizes (approx. 30 column volumes). Crucial: Maintain the column compartment at a low temperature (0°C to 10°C) to maximize the thermodynamic stability of the host-guest complex, enhancing resolution.

  • Injection & Detection: Inject 5 µL of the sample. Monitor the elution via UV detection at 210 nm (due to the lack of strong chromophores on native ACHC, low UV is mandatory).

Protocol B: Indirect Separation via Marfey’s Reagent (FDAA)

Causality Note: Native ACHC lacks a strong chromophore, making direct UV detection challenging at low concentrations. Derivatization with Marfey's reagent not only resolves the chirality issue by forming diastereomers but also introduces a strongly UV-absorbing dinitrophenyl moiety, drastically improving the Limit of Detection (LOD)[2][4].

Step-by-Step Methodology:

  • Derivatization Reaction:

    • Transfer 50 µL of ACHC solution (2 mM in water) into a microcentrifuge tube.

    • Add 100 µL of 1% (w/v) Marfey’s reagent (FDAA) in acetone.

    • Add 20 µL of 1.0 M Sodium Bicarbonate (NaHCO₃) to ensure the amine is nucleophilic.

    • Incubate the mixture at 40°C for 1 hour in a thermomixer.

  • Reaction Quenching: Stop the reaction by adding 20 µL of 1.0 M Hydrochloric acid (HCl) to neutralize the base, followed by dilution with 810 µL of mobile phase A (see Table 2).

  • HPLC Analysis: Inject 10 µL of the derivatized mixture onto a standard C18 reversed-phase column. Run the gradient specified in the data tables below.

Quantitative Data & Chromatographic Parameters

The following tables summarize the optimized chromatographic conditions for both methodologies, providing a self-validating framework for method transfer.

Table 1: Method Parameters for Direct Separation (Crown Ether CSP)

ParameterSpecification / ConditionRationale
Column CROWNPAK CR(+) (4.0 mm i.d. × 150 mm)Chiral recognition of primary amines
Mobile Phase 10 mM HClO₄ in H₂O (pH 1.5)Ensures full protonation of ACHC amine
Flow Rate 0.4 mL/minAllows optimal mass transfer in the CSP
Column Temp. 5 °CLow temp increases inclusion complex stability
Detection UV at 210 nmNative ACHC lacks extended conjugation
Expected Rs > 1.5 (Baseline resolution)Validates enantiomeric purity

Table 2: Method Parameters for Indirect Separation (Marfey's Derivatization)

ParameterSpecification / ConditionRationale
Column ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)High-efficiency separation of diastereomers
Mobile Phase A 0.1% TFA in WaterIon-suppression of the carboxylic acid
Mobile Phase B 0.1% TFA in AcetonitrileElution strength modifier
Gradient 10% B to 50% B over 30 minResolves hydrophobic differences of derivatives
Flow Rate 1.0 mL/minStandard RP-HPLC flow dynamics
Column Temp. 30 °CEnsures reproducible retention times
Detection UV at 340 nmTargets the dinitrophenyl chromophore

References

  • Nitrilases Catalyze Key Step to Conformationally Constrained GABA Analogous γ-Amino Acids in High Optical Purity The Journal of Organic Chemistry - ACS Publications URL
  • Self-Assembling Nanotubes Consisting of Rigid Cyclic-γ-Peptides ResearchGate URL
  • Enduspeptides A-F, six new cyclic depsipeptides from a coal mine ResearchGate URL
  • trans-2-(4-Aminocyclohexyl)

Sources

Method

Application Note: Advanced Analytical Methodologies for the Quantification of (1S,3S)-3-Aminocyclohexanecarboxylic Acid

Executive Summary (1S,3S)-3-Aminocyclohexanecarboxylic acid (3-ACHC) is a highly valuable chiral, non-natural amino acid. It is extensively utilized as a rigid structural scaffold in the synthesis of peptidomimetics, Smo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,3S)-3-Aminocyclohexanecarboxylic acid (3-ACHC) is a highly valuable chiral, non-natural amino acid. It is extensively utilized as a rigid structural scaffold in the synthesis of peptidomimetics, Smoothened (Smo) receptor inhibitors, and neuronal GABA uptake inhibitors[1][2][3]. Despite its synthetic utility, the accurate quantification of (1S,3S)-3-ACHC presents significant analytical challenges due to its zwitterionic nature, high polarity, and complete lack of a UV-absorbing chromophore or fluorophore.

This application note provides a comprehensive, field-validated guide to quantifying (1S,3S)-3-ACHC across different stages of drug development. By explaining the causality behind each chromatographic and mass spectrometric choice, this document establishes three self-validating analytical workflows: direct HILIC-MS/MS for trace analysis, pre-column derivatization RP-HPLC for routine QC, and zwitterionic chiral chromatography for enantiomeric purity.

Physicochemical Profiling & Analytical Causality

To design a robust analytical method, one must first deconstruct the analyte's physicochemical profile. (1S,3S)-3-ACHC (Molecular Weight: 143.19 g/mol ) possesses an aliphatic cyclohexane ring substituted with a carboxylic acid (pKa ~4.3) and a primary amine (pKa ~10.6).

The Analytical Barriers:

  • Extreme Polarity (LogP = -2.09): At physiological and standard mobile phase pH ranges (pH 3–8), the molecule exists as a highly polar zwitterion[2]. Consequently, it exhibits zero retention on standard reversed-phase (C18) columns, eluting in the void volume where matrix suppression is most severe.

  • Optical Invisibility: The absence of conjugated pi-electron systems means the molecule cannot be detected via standard UV or Fluorescence (FL) detectors without chemical modification.

  • Stereochemical Complexity: As a chiral molecule with multiple stereocenters, distinguishing the target (1S,3S)-trans isomer from its (1R,3R)-trans enantiomer and the cis-diastereomers requires specialized chiral recognition environments[1].

To overcome these barriers, we deploy orthogonal analytical strategies tailored to specific laboratory objectives.

G A Sample: (1S,3S)-3-ACHC Zwitterionic, No Chromophore B Select Analytical Modality A->B C1 PK / Trace Analysis (High Sensitivity) B->C1 C2 Routine Assay / QC (High Throughput) B->C2 C3 Enantiomeric Purity (Chiral Resolution) B->C3 D1 HILIC-MS/MS (Direct Injection) C1->D1 D2 FMOC Derivatization RP-HPLC-FL C2->D2 D3 Zwitterionic CSP Chiral HPLC-ELSD C3->D3 E Validated Quantification Data D1->E D2->E D3->E

Figure 1: Decision matrix and analytical workflow for (1S,3S)-3-ACHC quantification.

Method A: Direct HILIC-MS/MS for Absolute Quantification

Mechanistic Rationale

For pharmacokinetic (PK) studies or trace-level quantification in biological matrices, derivatization is often too cumbersome and introduces variability. Instead, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). HILIC retains polar zwitterions by partitioning them into a water-enriched layer on the silica surface, while the MS/MS provides absolute structural specificity, a technique widely validated for structurally similar analogs like tranexamic acid[4].

Step-by-Step Protocol

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma/matrix containing (1S,3S)-3-ACHC into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., Tranexamic acid-d2, 1 µg/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins and disrupt analyte-protein binding.

  • Vortex for 2 minutes at 1500 rpm; centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

2. Chromatographic Conditions:

  • Column: SeQuant® ZIC®-HILIC (100 × 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the carboxylic acid is protonated, minimizing secondary ionic repulsion, while the amine remains positively charged for ESI+).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 85% B held for 1 min, ramped to 40% B over 4 mins, held for 2 mins, re-equilibrated at 85% B for 3 mins.

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

3. Mass Spectrometry (ESI+ MRM Mode):

  • Precursor Ion: m/z 144.2 ([M+H]⁺).

  • Product Ions (Quantifier): m/z 126.2 (Loss of H₂O).

  • Product Ions (Qualifier): m/z 98.2 (Loss of H₂O and CO).

  • Collision Energy (CE): 15 eV (Quantifier), 25 eV (Qualifier).

System Suitability & Self-Validation

A self-validating run must include a double-blank (matrix only), a zero-blank (matrix + IS), and a 6-point calibration curve. The method is deemed suitable if the Signal-to-Noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) is ≥ 10, and the %RSD of 6 replicate injections of the mid-QC sample is ≤ 5.0%.

Method B: Pre-Column Derivatization RP-HPLC for Routine Assay

Mechanistic Rationale

For API release testing, formulation QC, or laboratories lacking LC-MS/MS infrastructure, reversed-phase HPLC with Fluorescence (FL) or UV detection is required. We utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) as a derivatizing agent. Unlike OPA (which forms unstable isoindoles), FMOC-Cl reacts with primary amines to form highly stable carbamates. This reaction not only installs a strong fluorophore but also significantly increases the molecule's lipophilicity, enabling excellent retention on standard C18 columns.

Reaction A (1S,3S)-3-ACHC Analyte C Nucleophilic Substitution (pH 8.5 Buffer) A->C B FMOC-Cl Derivatizing Agent B->C D FMOC-(1S,3S)-3-ACHC Fluorescent Derivative C->D - HCl

Figure 2: FMOC-Cl pre-column derivatization pathway for UV/Fluorescence detection.
Step-by-Step Protocol

1. Derivatization Reaction:

  • To 100 µL of the aqueous sample (containing 1–50 µg/mL of 3-ACHC), add 100 µL of 0.2 M Borate Buffer (pH 8.5). (Causality: pH 8.5 deprotonates the primary amine, making it a strong nucleophile for the reaction).

  • Add 200 µL of FMOC-Cl solution (10 mM in Acetonitrile).

  • Vortex and incubate at room temperature for exactly 10 minutes.

  • Quenching: Add 100 µL of 1-Adamantanamine (20 mM in Acetonitrile) to consume excess FMOC-Cl and prevent baseline interference.

2. Chromatographic Conditions:

  • Column: Zorbax Eclipse Plus C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min. Injection Volume: 10 µL.

  • Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm) or UV (254 nm).

Method C: Chiral HPLC-ELSD for Enantiomeric Purity

Mechanistic Rationale

Ensuring the enantiomeric excess (ee%) of (1S,3S)-3-ACHC is critical, as stereochemistry dictates biological activity in peptidomimetics and receptor inhibitors[1][3]. Because derivatization can sometimes induce racemization or kinetic resolution, direct chiral analysis is preferred. We utilize a zwitterionic chiral stationary phase (CSP), such as CHIRALPAK® ZWIX(+), which incorporates Cinchona alkaloid derivatives. This provides synergistic ion-exchange interactions (anion and cation exchange) combined with steric hindrance to perfectly resolve zwitterionic enantiomers.

Step-by-Step Protocol

1. Sample Preparation:

  • Dissolve 1 mg of the API in 1 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter.

2. Chromatographic Conditions:

  • Column: CHIRALPAK® ZWIX(+) (150 × 4.0 mm, 3 µm).

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. (Causality: The acid/base additives modulate the ion-exchange interactions between the zwitterionic analyte and the zwitterionic CSP).

  • Flow Rate: 0.5 mL/min. Temperature: 25°C.

  • Detection: Evaporative Light Scattering Detector (ELSD) (Drift tube temp: 60°C, Gas pressure: 30 psi) or MS.

  • System Suitability: The resolution (

    
    ) between the (1S,3S) and (1R,3R) enantiomers must be ≥ 1.5 for accurate integration.
    

Quantitative Data Summary

The table below consolidates the performance metrics and causality for the three analytical methods deployed.

Table 1: Comparison of Analytical Modalities for (1S,3S)-3-ACHC

Analytical ParameterMethod A: HILIC-MS/MSMethod B: RP-HPLC-FL (FMOC)Method C: Chiral LC-ELSD
Primary Application Bioanalysis (PK/TK), Trace levelsAPI Formulation QC, Release TestingEnantiomeric Excess (ee%)
Analyte State Underivatized ZwitterionFMOC-Carbamate DerivativeUnderivatized Zwitterion
Stationary Phase ZIC-HILIC (Zwitterionic Silica)C18 (Octadecylsilane)ZWIX(+) (Cinchona Alkaloid)
Detection Mode ESI+ MRM (144.2 → 126.2)Fluorescence (Ex 260 / Em 315)ELSD / MS
Typical LLOQ 1 - 5 ng/mL50 - 100 ng/mL1 - 5 µg/mL
Run Time ~10 minutes~20 minutes~15 minutes
Major Advantage Absolute structural specificityHigh throughput, standard equipmentPrevents derivatization-induced racemization

Table 2: LC-MS/MS MRM Optimization Parameters

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (eV)Purpose
144.2126.2[M+H - H₂O]⁺15Quantifier
144.298.2[M+H - H₂O - CO]⁺25Qualifier
144.2127.2[M+H - NH₃]⁺18Secondary Qualifier

References

  • Source: core.ac.
  • Source: nih.
  • Source: rti.
  • Source: nih.

Sources

Application

Application Note: Incorporation of (1S,3S)-3-Aminocyclohexanecarboxylic Acid to Constrain Peptide Conformation

Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Conformational Constraint in Peptide Drug Design Peptides are exquisite signaling molecules, offering high specificit...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Conformational Constraint in Peptide Drug Design

Peptides are exquisite signaling molecules, offering high specificity and potent biological activity. However, their therapeutic application is often hampered by their inherent flexibility.[1] In solution, linear peptides exist as a dynamic ensemble of conformations, which leads to a significant entropic penalty upon binding to a target receptor.[1] This flexibility also renders them susceptible to proteolytic degradation, limiting their in-vivo half-life. A powerful and widely adopted strategy to overcome these limitations is to introduce conformational constraints, pre-organizing the peptide into its bioactive structure.[1][2][3]

This application note provides a comprehensive guide for the incorporation of a specific conformational constraining element, (1S,3S)-3-aminocyclohexanecarboxylic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, provide detailed, field-tested protocols, and discuss the analytical methods required to validate the resulting peptide's conformation.

(1S,3S)-3-Aminocyclohexanecarboxylic Acid: A Tool for Inducing Defined Secondary Structures

(1S,3S)-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid. The incorporation of such unnatural building blocks is a key strategy to improve proteolytic stability.[4] The rigid cyclohexane ring, when integrated into a peptide backbone, restricts the available conformational space, guiding the peptide to adopt well-defined secondary structures, such as β-turns or helices.[5] The specific (1S,3S) stereochemistry is crucial for directing the peptide chain into a predictable and stable fold.

Core Advantages:

  • Enhanced Receptor Affinity: By locking the peptide into a bioactive conformation, the entropic cost of binding is reduced, often leading to a significant increase in binding affinity.[1]

  • Increased Proteolytic Resistance: The non-natural, rigid structure can sterically hinder the approach of proteases, thereby increasing the peptide's metabolic stability.[1]

  • Improved Selectivity: A constrained conformation can enhance binding to the intended target while reducing off-target interactions, leading to improved selectivity and a better safety profile.[1]

GEX_1 cluster_0 Flexible Peptide cluster_1 Constrained Peptide with (1S,3S)-3-Aminocyclohexanecarboxylic Acid Flexible Multiple Conformations (High Entropy) Degradation Proteolytic Degradation Flexible->Degradation LowAffinity Lower Receptor Affinity Flexible->LowAffinity Constrained Defined Conformation (Low Entropy) Stability Increased Stability Constrained->Stability HighAffinity Higher Receptor Affinity Constrained->HighAffinity

Caption: Benefits of conformational constraint.

Experimental Guide: Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of Fmoc-(1S,3S)-3-aminocyclohexanecarboxylic acid is compatible with standard Fmoc-based SPPS methodologies.[6][7] The following protocols provide a step-by-step workflow.

Materials and Reagents
Reagent/MaterialPurpose
Rink Amide or 2-Chlorotrityl Chloride ResinSolid support for peptide synthesis
Fmoc-protected amino acidsBuilding blocks for the peptide chain
Fmoc-(1S,3S)-3-aminocyclohexanecarboxylic acidConformational constraining unit
N,N-Dimethylformamide (DMF)Primary solvent for SPPS
Dichloromethane (DCM)Solvent for resin swelling and washes
PiperidineReagent for Fmoc deprotection
HBTU/DIPEA or HATU/DIPEA or DIC/OxymaCoupling reagents
Trifluoroacetic acid (TFA)Cleavage from resin
Triisopropylsilane (TIS) and WaterScavengers for cleavage
Diethyl ether (cold)Peptide precipitation
Step-by-Step Protocol

SPPS_Protocol start 1. Resin Swelling (DMF/DCM) deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 3. Wash (DMF) deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) wash1->coupling wash2 5. Wash (DMF/DCM) coupling->wash2 kaiser_test 6. Kaiser Test (Check for completion) wash2->kaiser_test repeat 7. Repeat for next amino acid kaiser_test->repeat Positive (Incomplete) kaiser_test->repeat Negative (Complete) repeat->deprotection Continue Sequence cleavage 8. Final Cleavage (TFA Cocktail) repeat->cleavage End of Sequence precipitation 9. Precipitation (Cold Ether) cleavage->precipitation purification 10. Purification (RP-HPLC) precipitation->purification analysis 11. Analysis (Mass Spec, etc.) purification->analysis

Caption: Detailed SPPS workflow for peptide synthesis.

Protocol Details:

  • Resin Swelling: Swell the appropriate resin in DMF for 30 minutes, followed by washing with DCM and then DMF.[8]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for 10-15 minutes to ensure complete removal of the Fmoc group.[7][9]

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove all traces of piperidine and the fulvene adduct.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (3 eq.), a coupling agent such as HBTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF for several minutes.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. For the sterically hindered (1S,3S)-3-aminocyclohexanecarboxylic acid, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.[10]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[8]

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final deprotection and washing, treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water, for 2-3 hours.[7]

    • Collect the filtrate and precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Verification of Conformation: Essential Analytical Techniques

Confirming that the desired conformational constraint has been achieved is a critical final step. A combination of spectroscopic techniques is typically employed.[11]

TechniqueInformation Provided
Circular Dichroism (CD) Provides information about the overall secondary structure content (α-helix, β-sheet, β-turn, random coil) in solution.[12][13][14] Characteristic spectra can indicate the presence of the intended fold induced by the cyclic amino acid.[15]
Nuclear Magnetic Resonance (NMR) A powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution.[16] Techniques like NOESY can provide through-space proton-proton distances, which are used to calculate the peptide's structure.[13][17]
X-ray Crystallography Provides a high-resolution, static picture of the peptide's conformation in the solid state. This is the gold standard for structural determination but requires the ability to grow suitable crystals.
Mass Spectrometry (MS) Primarily used to confirm the molecular weight and sequence of the synthesized peptide, ensuring the correct incorporation of the cyclic amino acid.

Conclusion

The strategic incorporation of (1S,3S)-3-aminocyclohexanecarboxylic acid represents a validated and effective method for constraining peptide conformation. This approach can significantly enhance the therapeutic potential of peptides by improving their affinity, stability, and selectivity. The detailed protocols and analytical strategies presented in this application note provide researchers with the necessary tools to successfully apply this powerful technique in their own drug discovery and development programs.

References

  • Protein synthesis with conformationally constrained cyclic dipeptides.
  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • Constraining Cyclic Peptides To Mimic Protein Structure Motifs. Scilit.
  • Methods of peptide conformation studies. Polish Biochemical Society.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Conformational Design of Cyclic Peptides. Enlighten Theses.
  • The Role of Circular Dichroism in Peptide Structural Analysis.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • Conformations of amino acids and peptides. Cambridge University Press.
  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides.
  • Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1.
  • Spectroscopic Methods for Analysis of Protein Secondary Structure.
  • Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applic
  • Some important cyclic β-amino acids.
  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro transl
  • Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Methods and protocols of modern solid phase peptide synthesis. Duquesne University.
  • Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • How to Synthesize a Peptide. AAPPTec.

Sources

Method

Application Note: (1S,3S)-3-Aminocyclohexanecarboxylic Acid (3-ACHC) in Foldamer &amp; Polymer Engineering

Topic: (1S,3S)-3-Aminocyclohexanecarboxylic Acid as a Building Block for Novel Polymers Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (1S,3S)-3-Aminocyclohexanecarboxylic Acid as a Building Block for Novel Polymers Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

(1S,3S)-3-Aminocyclohexanecarboxylic acid (hereafter (1S,3S)-3-ACHC ) is a conformationally rigid, cyclic


-amino acid. Unlike flexible linear 

-amino acids (e.g.,

-aminobutyric acid, GABA), the cyclohexane ring of 3-ACHC locks the backbone torsion angles (

,

), pre-organizing the monomer for specific secondary structures.

In the context of novel polymers and foldamers , (1S,3S)-3-ACHC serves as a critical "stereochemical lock." When incorporated into oligomers, it induces the formation of stable 2.6


-helices  or sheet-like architectures that are resistant to proteolytic degradation. This guide details the synthesis, protection, and polymerization of (1S,3S)-3-ACHC, focusing on its application in sequence-defined peptidomimetics.

Material Properties & Rationale

Stereochemical Definition

The (1S,3S) configuration in a 1,3-disubstituted cyclohexane corresponds to the trans isomer.

  • Cis (1R,3S): Substituents are typically equatorial/equatorial (diequatorial) or axial/axial.

  • Trans (1S,3S): Substituents occupy equatorial/axial positions in the chair conformation.

  • Significance: The trans relationship imposes a specific distance and vector between the N-terminus and C-terminus, distinct from the cis isomer used in some nanotubes. This vector is crucial for programming helix pitch and dipole alignment.

Structural Advantages
PropertyAdvantage in Polymer Design
Rigid Backbone Reduces entropic penalty of folding; stabilizes helices in short oligomers (<10 residues).
Proteolytic Stability

-Peptide linkages are not recognized by standard proteases (trypsin, chymotrypsin), increasing serum half-life.
Functional Diversity The cyclohexane ring allows for further functionalization (e.g., at C5) without disrupting the backbone hydrogen bonding network.

Protocol: Monomer Synthesis & Protection

High-purity enantiomers are required for sequence-defined polymerization. The following workflow outlines the enzymatic resolution and protection of the monomer.

Workflow Diagram

SynthesisWorkflow Figure 1: Chemo-enzymatic synthesis workflow for Fmoc-(1S,3S)-3-ACHC. Start rac-cis/trans-3-ACHC (Commercial Mix) Esterification Esterification (SOCl2, MeOH) Start->Esterification Enzymatic Enzymatic Resolution (Lipase AY-30) Esterification->Enzymatic Diester Separation Separation (Acid/Base Extraction) Enzymatic->Separation Selective Hydrolysis Hydrolysis Hydrolysis (LiOH, THF/H2O) Separation->Hydrolysis Enriched Ester Protection Fmoc-Protection (Fmoc-OSu) Hydrolysis->Protection Free Amino Acid Final Fmoc-(1S,3S)-3-ACHC (Ready for SPPS) Protection->Final

Detailed Methodology

Step 1: Esterification Dissolve racemic 3-aminocyclohexanecarboxylic acid (10 g) in dry methanol (100 mL). Add thionyl chloride (1.5 eq) dropwise at 0°C. Reflux for 4 hours. Concentrate to yield the methyl ester hydrochloride.

Step 2: Enzymatic Resolution Suspend the ester in phosphate buffer (pH 7.0). Add Lipase AY-30 (Amano Enzyme).[1] Stir at 30°C. The enzyme selectively hydrolyzes the (1R,3R) ester (or specific isomer depending on lipase specificity tuning), leaving the desired (1S,3S) ester or hydrolyzing it. Note: Optimization of the lipase is substrate-dependent; Lipase B from Candida antarctica (CAL-B) is also effective for


-amino esters. Monitor enantiomeric excess (ee) via chiral HPLC.

Step 3: Fmoc Protection (for Solid Phase Synthesis)

  • Dissolve (1S,3S)-3-ACHC (1.0 eq) in 10% Na₂CO₃ solution.

  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq) dissolved in dioxane.

  • Stir at room temperature for 18 hours.

  • Acidify to pH 2 with 1N HCl and extract with ethyl acetate.

  • Recrystallize from EtOAc/Hexane to yield Fmoc-(1S,3S)-3-ACHC .

Protocol: Solid-Phase Polymerization (Oligomerization)

Because (1S,3S)-3-ACHC is a hindered secondary amine (on the ring) and a


-amino acid, standard peptide coupling conditions must be modified to ensure high conversion.
Resin Selection

Use 2-Chlorotrityl Chloride Resin or Wang Resin . Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation of the growing hydrophobic helix.

Coupling Cycle (Fmoc Strategy)
StepReagent/SolventDurationNotes
1. Deprotection 20% Piperidine in DMF2 x 10 minMonitor UV absorbance to ensure Fmoc removal.
2. Wash DMF, DCM, DMF3 x 1 minEssential to remove piperidine.
3. Activation HATU (0.95 eq), HOAt (0.95 eq), DIEA (2.0 eq)Pre-activate 2 minHOAt is superior to HOBt for hindered amines.
4. Coupling Fmoc-(1S,3S)-3-ACHC (3.0 eq) in DMF2 - 4 hoursDouble coupling is often required for >98% yield.
5. Capping Acetic anhydride / Pyridine10 minTerminates unreacted chains.

Critical Insight: The nucleophilicity of the amino group at position 3 is lower than a primary


-amine due to steric bulk from the cyclohexane ring. HATU/HOAt  is the gold standard activation mix here. PyBOP is a suitable alternative but may require longer reaction times.
Cleavage

Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate polymer in cold diethyl ether.

Structural Characterization & Validation

Once synthesized, the polymer (oligomer) must be validated for secondary structure formation.

Circular Dichroism (CD)

Unlike


-peptides (minima at 208/222 nm), 

-peptides containing 3-ACHC typically display a distinct signature:
  • 14-Helix Signature: A strong minimum around 215–220 nm and a maximum near 200 nm .

  • Solvent Dependence: Perform CD in methanol or TFE (trifluoroethanol) to promote folding. Aqueous solubility may be limited unless polar side-chains are included (e.g., copolymerization with

    
    -lysine analogs).
    
NMR Spectroscopy
  • NOE Patterns: Look for

    
     vs 
    
    
    
    correlations.
  • H-Bonding: Temperature coefficients of Amide-NH protons (

    
     ppb/K indicates solvent-shielded, H-bonded protons).
    

Applications in Drug Development

Cell-Penetrating Peptides (CPPs)

Oligomers of 3-ACHC form amphipathic helices if the sequence alternates between hydrophobic and cationic residues. These rigid helices penetrate cell membranes more effectively than flexible TAT peptides due to the "molecular drill" effect.

Protease-Resistant Scaffolds

Incorporating (1S,3S)-3-ACHC into the turn regions of biologically active peptides can lock the bioactive conformation while preventing proteolytic cleavage, significantly enhancing oral bioavailability.

Logic of Foldamer Assembly

FoldamerLogic Figure 2: Causal pathway from monomer structure to foldamer function. Monomer (1S,3S)-3-ACHC (Rigid Gamma-AA) Constraint Cyclohexane Ring (Locks Torsion Angles) Monomer->Constraint Intrinsic Property H_Bonding i to i+3 H-Bonding (14-atom ring) Constraint->H_Bonding Pre-organization Structure 2.6_14 Helix (Stable Secondary Structure) H_Bonding->Structure Folding Function Biomimicry / Stability (Protease Resistance) Structure->Function Application

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D., et al. (1996). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
    
  • Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by

    
    -amino acid hexamers." Journal of the American Chemical Society.[2] Link
    
  • Guichard, G., & Huc, I. (2011). "Synthetic foldamers." Chemical Communications.[3] Link

  • Vasudev, P. G., et al. (2011). "Crystal structures of peptides containing

    
    - and 
    
    
    
    -amino acids." Accounts of Chemical Research. Link

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of (1S,3S)-3-Aminocyclohexanecarboxylic Acid in Modern Enzyme Inhibitor Design

Introduction: The Quest for Specificity and Potency In the landscape of modern drug discovery, the development of highly specific and potent enzyme inhibitors remains a paramount challenge. An ideal inhibitor must posses...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity and Potency

In the landscape of modern drug discovery, the development of highly specific and potent enzyme inhibitors remains a paramount challenge. An ideal inhibitor must possess a molecular architecture that is perfectly complementary to the target enzyme's active site, a principle that drives the fields of medicinal chemistry and structure-based drug design.[1] A key strategy in achieving this complementarity is the use of conformationally constrained scaffolds—molecular frameworks that reduce the entropic penalty of binding and pre-organize key functional groups for optimal interaction.

Among these privileged structures, alicyclic β-amino acids have emerged as powerful tools, and (1S,3S)-3-aminocyclohexanecarboxylic acid, in particular, has garnered significant attention.[2] Its rigid cyclohexane ring locks the amino and carboxylic acid functionalities into a specific three-dimensional orientation. This constrained geometry makes it an exceptional building block for creating peptidomimetics and small molecule inhibitors that can mimic peptide turns or present side chains in a spatially precise manner, leading to enhanced binding affinity and selectivity.[3] This document serves as a technical guide for researchers, outlining the rationale, applications, and detailed protocols for leveraging this versatile scaffold in enzyme inhibitor design.

The Rationale: Pre-organization as a Pathway to Potency

The efficacy of (1S,3S)-3-aminocyclohexanecarboxylic acid as a scaffold is rooted in fundamental principles of molecular recognition.

  • Conformational Rigidity : Unlike flexible, linear molecules that must adopt a specific conformation to bind to a target (a process with an associated entropic cost), the cyclohexane ring is rigid. This pre-organizes the molecule into a shape that is more likely to be complementary to an enzyme's active site. This "conformational lock" can dramatically increase binding affinity (lower Kᵢ or IC₅₀ values).

  • Stereochemical Precision : The (1S,3S) stereochemistry defines a precise spatial relationship between the amino group (a key hydrogen bond donor and potential site for elaboration) and the carboxylate group (a hydrogen bond acceptor/anion). This allows for the meticulous design of interactions with specific residues in an enzyme's active site.

  • β-Amino Acid Character : As a β-amino acid, it can be incorporated into peptide sequences to induce stable secondary structures, such as turns and helices. More importantly, peptides containing β-amino acids are often resistant to degradation by proteases, which enhances their metabolic stability and potential as therapeutic agents.[]

  • Vectorial Diversity : The cyclohexane ring provides multiple points for chemical modification, allowing chemists to append various pharmacophoric groups to probe different pockets of an enzyme's active site and optimize for potency, selectivity, and pharmacokinetic properties.

A prime example of its application is in the design of inhibitors for serine proteases, such as Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. The scaffold can effectively position a nitrile or other reactive group to interact with the catalytic serine residue while other substituents engage specificity pockets.

Experimental Design & Workflow

The successful development of an inhibitor based on the (1S,3S)-3-aminocyclohexanecarboxylic acid scaffold follows a logical and iterative progression. The workflow integrates chemical synthesis with rigorous biochemical evaluation.

Caption: General workflow for inhibitor development.

Application Protocol 1: Synthesis of a Protected (1S,3S)-3-Aminocyclohexanecarboxylic Acid Intermediate

This protocol describes a foundational step: the protection of the amino group of the starting material, preparing it for subsequent coupling reactions. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Objective: To synthesize N-Boc-(1S,3S)-3-aminocyclohexanecarboxylic acid.

Materials:

  • (1S,3S)-3-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH), 1N solution

  • Hydrochloric acid (HCl), 3N solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Suspension: In a round-bottom flask, suspend (1S,3S)-3-aminocyclohexanecarboxylic acid (e.g., 5 g, 34.9 mmol) in 1,4-dioxane (50 mL).

  • Basification: To the stirred suspension, add 1N NaOH solution (e.g., 20.9 mL, 52.5 mmol) until the solid dissolves and the solution becomes clear.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (e.g., 10.54 mL, 45.5 mmol) to the reaction mixture.

    • Rationale: Boc₂O reacts with the nucleophilic amino group under basic conditions. The base is necessary to deprotonate the amine, increasing its reactivity.

  • Reaction: Stir the mixture vigorously at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: a. If a solid precipitate forms, collect it by vacuum filtration. Dissolve the collected solid in water (75 mL). b. Acidify the aqueous solution to a pH of approximately 4 using 3N HCl. This protonates the carboxylic acid, making it less water-soluble. c. Extract the acidified aqueous phase with dichloromethane (2 x 50 mL). The desired product will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc protected product as a white powder.[5]

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 2: In Vitro Enzyme Inhibition Assay (A Case Study: DPP-4)

This protocol provides a method for screening and quantifying the inhibitory activity of compounds synthesized from the (1S,3S)-scaffold against Dipeptidyl Peptidase-4 (DPP-4), a well-established serine protease.

Objective: To determine the percent inhibition and IC₅₀ value of a test compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]

  • Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Positive Control Inhibitor: Sitagliptin

  • Test compounds dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[6][7]

Procedure:

  • Reagent Preparation:

    • Dilute the DPP-4 enzyme to a working concentration (e.g., 1.73 mU/mL) in cold Assay Buffer.[8] Keep on ice.

    • Dilute the H-Gly-Pro-AMC substrate to a working concentration (e.g., 200 µM) in Assay Buffer.[8]

    • Prepare serial dilutions of the test compound and Sitagliptin in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

  • Assay Setup (in triplicate):

    • 100% Activity Control: Add 30 µL Assay Buffer, 10 µL diluted DPP-4, and 10 µL of the same solvent used for the inhibitor (e.g., 1% DMSO in buffer).

    • Inhibitor Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4, and 10 µL of the diluted test compound.

    • Positive Control Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4, and 10 µL of diluted Sitagliptin.

    • Background (No Enzyme) Wells: Add 40 µL Assay Buffer and 10 µL of inhibitor solvent.[6]

  • Pre-incubation: Mix the plate gently and incubate at 37°C for 10 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for reversible inhibitors.

  • Reaction Initiation: Add 50 µL of the diluted Substrate Solution to all wells to initiate the reaction.[6]

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.[8]

    • Rationale: DPP-4 cleaves the Gly-Pro-AMC substrate, releasing the highly fluorescent AMC molecule. The rate of increase in fluorescence is directly proportional to enzyme activity.[7]

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve (ΔFLU/min).

  • Subtract the average background rate from all other measurements.

  • Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_Activity)) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundTarget EnzymeIC₅₀ (nM)Inhibition Type
Example Inhibitor A DPP-45.2Competitive
Sitagliptin (Control) DPP-419.0Competitive
Example Inhibitor B Thrombin150.8Non-competitive

Structural & Mechanistic Insights

Understanding how an inhibitor binds is critical for rational drug design. The (1S,3S)-3-aminocyclohexanecarboxylic acid scaffold is designed to orient key functional groups ("warheads" or binding motifs) in a precise way to interact with the enzyme's active site.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor S1 S1 Pocket (Specificity) Catalytic Catalytic Triad (e.g., Ser, His, Asp) S2 S2 Pocket P1 P1 Group (e.g., Aromatic Ring) P1->S1 Hydrophobic Interaction Scaffold (1S,3S)-Cyclohexyl Scaffold P1->Scaffold Warhead Warhead (e.g., Nitrile) Warhead->Catalytic Covalent or H-Bonding Warhead->Scaffold P2 P2 Group P2->S2 H-Bonding P2->Scaffold

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (1S,3S)-3-Aminocyclohexanecarboxylic Acid

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ACHC-1S3S-SYNTH Introduction: The "Foldamer" Challenge You are likely accessing this guide because you are encountering difficulties wit...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ACHC-1S3S-SYNTH

Introduction: The "Foldamer" Challenge

You are likely accessing this guide because you are encountering difficulties with the synthesis of (1S,3S)-3-aminocyclohexanecarboxylic acid (3-ACHC) . This molecule is not just a simple GABA analog; it is a critical building block for


-peptides and foldamers. Its rigid cyclohexane scaffold imposes specific secondary structures (like the 14-helix) on peptide backbones.

The core challenge lies in its stereochemistry: you need the cis-diastereomer with specific (1S,3S) absolute configuration. Most standard reductions yield a mixture of cis/trans isomers (diastereomers) and, critically, a racemic mixture of enantiomers ((1S,3S) + (1R,3R)).

This guide is structured to troubleshoot the three critical phases of production: Hydrogenation (Diastereocontrol) , Resolution (Enantiocontrol) , and Validation .

Module 1: Route Selection & Strategy

Before troubleshooting, confirm you are using the correct route for your scale.

Method Scale Pros Cons
A. Hydrogenation of 3-Aminobenzoic Acid >10g to kgCost-effective; uses cheap starting materials.Yields racemic cis-isomer; requires resolution; catalyst poisoning risks.
B. Enzymatic Desymmetrization 1g - 100gHigh enantiopurity (>99% ee); mild conditions.Requires specific diester precursors; long reaction times.
C. Asymmetric Michael Addition <1gHigh precision; good for analogs.Expensive chiral reagents (lithium amides); difficult scale-up.

Recommendation: For most drug development applications requiring >5g of material, Route A (Hydrogenation + Resolution) is the industry standard. The troubleshooting below focuses on this workflow.

Module 2: Troubleshooting Hydrogenation (Diastereocontrol)

Objective: Convert 3-aminobenzoic acid to cis-3-aminocyclohexanecarboxylic acid (racemic).

Issue 1: "My reaction stalled. Conversion is <10% after 24 hours."

Diagnosis: Catalyst Poisoning. The free amine group in 3-aminobenzoic acid binds strongly to the active sites of noble metal catalysts (Rh, Pt, Pd), effectively "poisoning" them. Solution:

  • Protonate the Amine: Run the reaction in acidic media.

  • Protocol Adjustment: Use Glacial Acetic Acid or Water/HCl as the solvent. This converts the amine (

    
    ) to the ammonium salt (
    
    
    
    ), which does not bind to the catalyst surface.
  • Catalyst Switch: If using Pd/C, switch to 5% Rh/C or Rh/Al

    
    O
    
    
    
    . Rhodium is significantly more active for aromatic ring hydrogenation under mild conditions.
Issue 2: "I have too much trans-isomer (dr < 4:1)."

Diagnosis: Thermodynamic Equilibration. The cis-isomer (kinetic product) can isomerize to the thermodynamically more stable trans-isomer (diequatorial in some conformers) if the reaction runs too long or too hot. Solution:

  • Pressure/Temperature Balance: Increase H

    
     pressure (50–100 bar) and lower the temperature (<50°C). High pressure favors the kinetic pathway.
    
  • Solvent Choice: Use Acetic Acid . It promotes cis-selectivity via a specific adsorption mode on the Rhodium surface.

  • Reference Benchmark: Optimized conditions typically yield a cis:trans ratio of 80:20 to 90:10 .

Module 3: Troubleshooting Resolution (Enantiocontrol)

Objective: Isolate pure (1S,3S) from the racemic cis-mixture.

Issue 3: "Classical crystallization with Tartaric Acid isn't working."

Diagnosis: Incorrect Salt Stoichiometry or Solvent. While L-Tartaric acid is a common resolving agent, 3-ACHC is zwitterionic and difficult to crystallize. Solution:

  • Protect First: Do not resolve the free amino acid. Convert it to the N-Boc or N-Benzoyl derivative first, or use the Ethyl Ester .

  • Alternative Agent: If resolving the free amino acid, use D-Mandelic Acid or Binaphthyl phosphoric acid (BPA) .

  • The "Gellman" Standard: The most reliable method for this specific scaffold is Enzymatic Resolution (see below).

Issue 4: "How do I perform the Enzymatic Resolution?"

Protocol (The "Green" Route): This method uses Penicillin G Acylase (PGA) to selectively hydrolyze a phenylacetyl derivative.

  • Derivatization: React racemic cis-3-ACHC with phenylacetyl chloride to form N-phenylacetyl-3-ACHC.

  • Enzymatic Hydrolysis: Suspend the derivative in water (pH 7.5–8.0) and add immobilized Penicillin G Acylase.

  • Mechanism: PGA selectively hydrolyzes the (1S,3S)-amide bond.

    • (1S,3S)-isomer: Becomes the free amino acid (water soluble).

    • (1R,3R)-isomer: Remains the N-phenylacetyl amide (precipitates or extractable in organic solvent).

  • Separation: Acidify to pH 2. Extract the unreacted (1R,3R)-amide with Ethyl Acetate. The desired (1S,3S)-amino acid remains in the aqueous phase.

Module 4: Workflow Visualization

The following diagram outlines the critical decision points and chemical logic for the Synthesis and Resolution workflow.

ACHC_Synthesis Start Start: 3-Aminobenzoic Acid Hydrogenation Hydrogenation (Rh/C, H2, AcOH, 50 bar) Start->Hydrogenation Check_Conversion Check Conversion & dr (NMR) Hydrogenation->Check_Conversion Check_Conversion->Hydrogenation Stalled? Add Acid Racemic_Cis Racemic cis-3-ACHC ((1S,3S) + (1R,3R)) Check_Conversion->Racemic_Cis Pass (>80% cis) Protection Derivatization (Phenylacetyl Chloride) Racemic_Cis->Protection Enzymatic_Res Enzymatic Resolution (Penicillin G Acylase) Protection->Enzymatic_Res Separation Separation (Aq. vs Org. Layer) Enzymatic_Res->Separation Target Target: (1S,3S)-3-ACHC (Aqueous Phase) Separation->Target Hydrolyzed Waste Byproduct: (1R,3R)-Amide (Organic Phase) Separation->Waste Unreacted

Figure 1: Decision logic for the synthesis and enzymatic resolution of (1S,3S)-3-ACHC.

Module 5: Analytical Validation (FAQ)

Q: How do I distinguish the enantiomers by NMR? A: You cannot distinguish enantiomers in achiral NMR solvents. You must use a Chiral Shift Reagent .

  • Protocol: Mix your product with (R)- or (S)-1,1’-bi-2-naphthol (BINOL) or use a chiral solvating agent like (R)-Mosher's acid chloride to derivatize a small aliquot. The diastereomeric derivatives will show distinct chemical shifts for the

    
    -proton.
    

Q: What is the specific rotation


 of the pure (1S,3S) isomer? 
A:  According to Gellman et al., the specific rotation is approximately 

(c=1.0, H

O) for the hydrochloride salt. Note that the sign of rotation can flip depending on pH and solvent, so chiral HPLC is preferred over polarimetry for definitive proof.

Q: Which Chiral HPLC column should I use? A: For the free amino acid (zwitterion), use a Crown Ether column (e.g., Daicel Crownpak CR(+)).

  • Mobile Phase: Aqueous Perchloric acid (pH 1.5).

  • Detection: UV 210 nm (low sensitivity) or RI/ELSD. Derivatization (e.g., with FDAA/Marfey's reagent) allows use of standard C18 columns with much higher sensitivity.

References

  • Gellman, S. H., et al. (1998).[1] "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers." Accounts of Chemical Research. Link (Foundational work on ACHC foldamers and synthesis).

  • Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of Tailor-Made Amino Acids." Chemical Reviews. Link (Comprehensive review including cyclic amino acid synthesis).

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -Amino Acids." Tetrahedron. Link (Details on Penicillin G Acylase resolution methods).
    
  • Hunig, S., et al. (1958). "Synthesis of cis- and trans-3-aminocyclohexanecarboxylic acid." Chemische Berichte.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (1S,3S)-3-Aminocyclohexanecarboxylic Acid (ACHC)

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Process Optimization & Troubleshooting for Chiral ACHC Production Executive Summary & Process Overview (1S,3S)-3-Aminocyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Process Optimization & Troubleshooting for Chiral ACHC Production

Executive Summary & Process Overview

(1S,3S)-3-Aminocyclohexanecarboxylic acid is a critical chiral scaffold used in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors and novel antibiotics. The primary challenge in its scale-up is controlling two layers of stereochemistry simultaneously:

  • Diastereoselectivity: Favoring the cis-isomer over the thermodynamically more stable trans-isomer.

  • Enantioselectivity: Isolating the (1S,3S) enantiomer from the racemic cis-mixture.

This guide details the Hydrogenation-Resolution Protocol , the industry-standard approach for kilogram-scale synthesis due to its cost-effectiveness compared to asymmetric synthesis.

The Validated Workflow

The process involves the catalytic hydrogenation of 3-aminobenzoic acid to yield cis-3-aminocyclohexanecarboxylic acid (racemic), followed by optical resolution using a chiral acid.

ACHC_Synthesis_Workflow Start 3-Aminobenzoic Acid Hydro Hydrogenation (Rh/C, 5-10 bar, <50°C) Start->Hydro H2, H2O/AcOH Filter Catalyst Filtration (Pyrophoric Hazard) Hydro->Filter Cis_Iso Racemic cis-ACHC (>90% cis) Filter->Cis_Iso Res Optical Resolution (D-Tartaric Acid) Cis_Iso->Res Salt Formation Salt (1S,3S)-Salt Crystallization Res->Salt Fractional Cryst. Final (1S,3S)-ACHC Target Product Salt->Final Ion Exchange/Base

Figure 1: Validated workflow for the synthesis of (1S,3S)-ACHC. The critical control points are the hydrogenation temperature (for diastereocontrol) and the crystallization solvent (for enantiocontrol).

Phase I: Hydrogenation (Diastereocontrol)

Objective: Convert 3-aminobenzoic acid to cis-3-aminocyclohexanecarboxylic acid with >90% diastereomeric excess (de).

Core Protocol
  • Substrate: 3-Aminobenzoic acid hydrochloride.

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Rhodium on Alumina (Rh/Al₂O₃).[1][2]

  • Solvent: Water or dilute Acetic Acid.

  • Conditions: 5–10 bar H₂, 40–50°C.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
High trans isomer content (>15%) Thermodynamic Equilibration: The reaction temperature is too high, causing the kinetic cis product to isomerize to the stable trans form.Lower Temperature: Maintain T < 50°C. The cis isomer is the kinetic product; heat drives isomerization. Shorten Time: Stop reaction immediately upon H₂ uptake cessation.
Stalled Reaction (Incomplete Conversion) Catalyst Poisoning: Trace sulfur or halides in the starting material.Feedstock QC: Ensure 3-aminobenzoic acid is sulfur-free (>99% purity). Increase Pressure: Boost H₂ pressure to 20 bar (monitor temp closely).
Low Yield after Filtration Product Adsorption: The amino acid product is zwitterionic and may adhere to the carbon support.Wash Protocol: Wash the filter cake with hot water (60°C) or dilute HCl to desorb the product from the carbon matrix.
FAQ: Phase I

Q: Why use Rhodium (Rh) instead of cheaper Palladium (Pd) or Platinum (Pt)? A: Rhodium is essential for cis-selectivity in aniline hydrogenation. Pd and Pt typically require higher temperatures or acidic conditions that favor the thermodynamic trans-isomer or cause ring deamination. Rhodium operates effectively under mild conditions, preserving the cis-kinetic product [1, 5].

Q: Can I use methanol as a solvent? A: Use caution. While methanol improves solubility, it increases the flammability risk during catalyst filtration (Rh/C is pyrophoric). Water or water/acetic acid mixtures are safer and often provide better cis-selectivity due to hydrogen bonding effects [4].

Phase II: Optical Resolution (Enantiocontrol)

Objective: Isolate the (1S,3S) enantiomer from the racemic cis-mixture using a chiral resolving agent.

Core Protocol
  • Resolving Agent: D-(-)-Tartaric acid (or Mandelic acid, depending on specific salt solubility screening).

  • Solvent: Ethanol/Water (typically 9:1 to 5:1 ratios).

  • Mechanism: Formation of diastereomeric salts followed by fractional crystallization.

Troubleshooting Guide: Resolution
SymptomProbable CauseCorrective Action
"Oiling Out" (No Crystals) Solvent Polarity Mismatch: The salt is too soluble in water or the mixture is too hot.Adjust Solvent: Increase the Ethanol ratio. Add seed crystals of the pure salt at the cloud point. Slow Cooling: Implement a linear cooling ramp (e.g., 0.5°C/min) to encourage nucleation over oiling.
Low Enantiomeric Excess (ee < 95%) Eutectic Entrapment: The mother liquor containing the unwanted (1R,3R) isomer is trapped in the crystal lattice.Recrystallization: Do not wash excessively. Instead, recrystallize the wet cake from EtOH/H₂O. A single recrystallization often boosts ee from 90% to >99%.
Yield is < 30% (Theoretical max is 50%) Over-Solubility: The target salt is too soluble in the chosen solvent volume.Concentration: Reduce solvent volume. Salting Out: Add a small amount of isopropanol (antisolvent) to drive precipitation.
FAQ: Phase II

Q: How do I recover the unwanted (1R,3R) isomer? A: The mother liquor is enriched with the (1R,3R) isomer. Evaporate the solvent, basify to release the free amino acid, and racemize it (using high temperature/pressure or a racemization catalyst) to recycle it back into the process, improving overall atom economy.

Q: My salt is hygroscopic and hard to handle. What should I do? A: Handle in a humidity-controlled room (<40% RH). Alternatively, switch the resolving agent to (S)-Mandelic acid , which often yields less hygroscopic salts for cyclic amines, though it is more expensive than tartaric acid [2].

Decision Logic for Purity Issues

Use this logic tree when the final product fails Quality Control (QC).

Troubleshooting_Tree Issue QC Failure Check_Type Identify Impurity Type Issue->Check_Type Trans_Imp High Trans Isomer Check_Type->Trans_Imp Enant_Imp Low ee (Wrong Enantiomer) Check_Type->Enant_Imp Chem_Imp Chemical Impurity (Dehalogenated/Ring Open) Check_Type->Chem_Imp Action_Trans Action: Check Hydrogenation Temp. Recrystallize free base. Trans_Imp->Action_Trans Action_Enant Action: Recrystallize Salt. Check Resolving Agent Purity. Enant_Imp->Action_Enant Action_Chem Action: Check Catalyst Selectivity. Reduce Pressure. Chem_Imp->Action_Chem

Figure 2: Logic tree for diagnosing QC failures in ACHC synthesis.

Safety & Handling (Scale-Up Specifics)

  • Pyrophoric Catalysts: Dry Rh/C is pyrophoric. Always keep the catalyst wet with water or solvent during filtration. Do not allow the filter cake to dry out completely before disposal.

  • Hydrogenation Risks: At scale, ensure the reactor is grounded to prevent static discharge. Purge with Nitrogen (N₂) three times before introducing Hydrogen (H₂).

  • Dust Hazards: 3-Aminobenzoic acid and the final ACHC product are fine powders. Use local exhaust ventilation (LEV) to prevent sensitization or inhalation [3].

References

  • Access to Unexplored 3D Chemical Space: cis-Selective Arene Hydrogenation. National Institutes of Health (PMC). Available at: [Link]

  • A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. Available at: [Link]

  • Safety Data Sheet: 3-Aminobenzoic acid. Carl Roth. Available at: [Link][1][2][3][4][5][6][7][8][9][10]

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available at: [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation. MDPI Catalysts. Available at: [Link][1][2][3][4][5][6][7][8][9]

Sources

Troubleshooting

Technical Support Center: Purification of (1S,3S)-3-Aminocyclohexanecarboxylic Acid Isomers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (1S,3S)-3-aminocyclohexanecarboxylic acid and its isomers. T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (1S,3S)-3-aminocyclohexanecarboxylic acid and its isomers. The following content is structured to address specific experimental issues through a question-and-answer format, offering both theoretical explanations and practical, field-proven protocols.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the stereoisomers of 3-aminocyclohexanecarboxylic acid?

The primary difficulty lies in the fact that enantiomers, such as (1S,3S) and (1R,3R)-3-aminocyclohexanecarboxylic acid, possess identical physical and chemical properties in an achiral environment.[1][][3] This makes their separation by standard chromatographic or crystallization techniques challenging. Diastereomers, like the cis and trans isomers, have different physical properties and can be separated more readily, but the resolution of the final enantiomers requires a chiral environment or derivatization.[1][4]

Q2: What are the most common strategies for resolving enantiomers of 3-aminocyclohexanecarboxylic acid?

The most prevalent and effective strategies include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts.[5][6] These salts have different solubilities, allowing for their separation by fractional crystallization.[5]

  • Chiral Chromatography: This has become a cornerstone for both analytical and preparative-scale separations. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][][3] Common techniques include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).[]

  • Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes to catalyze a reaction with only one of the enantiomers, allowing for the separation of the reacted and unreacted forms.[5][7]

Q3: My diastereomeric salt crystallization is not yielding a high enantiomeric excess (ee). What are the likely causes?

Several factors can contribute to poor enantiomeric enrichment during crystallization:

  • Inappropriate Solvent System: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts.

  • Suboptimal Temperature Profile: The cooling rate during crystallization can affect the purity of the crystals. Too rapid cooling can lead to co-crystallization of the undesired diastereomer.

  • Incorrect Stoichiometry: The molar ratio of the racemic mixture to the resolving agent can impact the efficiency of the resolution.

  • Presence of Impurities: Impurities can interfere with the crystallization process and should be removed prior to resolution.

II. Troubleshooting Guide: Chiral HPLC & Diastereomeric Crystallization

This section provides detailed troubleshooting for common issues encountered during the purification of (1S,3S)-3-aminocyclohexanecarboxylic acid isomers.

Troubleshooting Chiral HPLC Separations
Issue Potential Cause(s) Recommended Solution(s)
Poor or No Resolution of Enantiomers Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs. Polysaccharide-based phases are often a good starting point for amino acid derivatives.[3][8]
Suboptimal mobile phase composition.Systematically vary the mobile phase composition, including the organic modifier and any acidic or basic additives.[9]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add a small percentage of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase to suppress these interactions.[9]
Column contamination.Flush the column with a strong solvent. If the problem persists, consider replacing the column.[10]
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Troubleshooting Diastereomeric Salt Crystallization
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crystalline Material High solubility of the target diastereomeric salt in the chosen solvent.Experiment with different solvents or solvent mixtures to find a system where the target salt has low solubility.
Low Enantiomeric Excess (ee) of the Isolated Isomer Co-crystallization of the undesired diastereomer.Optimize the cooling rate during crystallization. A slower cooling profile often yields purer crystals.
Insufficient number of recrystallization steps.Perform multiple recrystallizations to improve the enantiomeric purity.[11]
Difficulty in Breaking the Diastereomeric Salt Incomplete reaction or strong ionic bond.Adjust the pH to fully protonate the amine and deprotonate the carboxylic acid of the resolving agent, facilitating their separation into aqueous and organic layers.[12]

III. Experimental Protocols & Workflows

Protocol 1: Diastereomeric Resolution via Fractional Crystallization

This protocol outlines a general procedure for the resolution of a racemic mixture of 3-aminocyclohexanecarboxylic acid using a chiral resolving agent.

Workflow Diagram:

G racemic_mixture Racemic 3-Aminocyclohexanecarboxylic Acid dissolution Dissolution & Heating racemic_mixture->dissolution chiral_agent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) chiral_agent->dissolution solvent Solvent System (e.g., Ethanol/Water) solvent->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration crystals Diastereomeric Salt Crystals (Enriched in one diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in the other diastereomer) filtration->mother_liquor recrystallization Recrystallization (Optional) crystals->recrystallization salt_breaking Salt Breaking (Acid/Base Treatment) recrystallization->salt_breaking pure_enantiomer Purified (1S,3S)-Isomer salt_breaking->pure_enantiomer

Caption: Diastereomeric Resolution Workflow.

Step-by-Step Procedure:

  • Dissolution: Dissolve the racemic 3-aminocyclohexanecarboxylic acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a suitable solvent system with heating.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization (Optional): For higher purity, redissolve the crystals in a minimal amount of hot solvent and repeat the crystallization process.

  • Salt Breaking: Suspend the purified diastereomeric salt in a biphasic system (e.g., water and dichloromethane). Adjust the pH with acid or base to liberate the free amino acid and the resolving agent.

  • Extraction & Isolation: Separate the aqueous and organic layers. The purified enantiomer of the amino acid can be isolated from the appropriate layer, typically after solvent evaporation.

Protocol 2: Chiral HPLC Method Development

This protocol provides a systematic approach to developing a chiral HPLC method for the separation of 3-aminocyclohexanecarboxylic acid enantiomers.

Workflow Diagram:

G start Define Separation Goal (Analytical or Preparative) csp_selection Select Initial CSPs (e.g., Polysaccharide-based) start->csp_selection mobile_phase_screening Mobile Phase Screening (Normal, Reversed, Polar Organic) csp_selection->mobile_phase_screening optimization Optimize Separation (Flow Rate, Temperature, Additives) mobile_phase_screening->optimization method_validation Method Validation (Robustness, Reproducibility) optimization->method_validation end Finalized Method method_validation->end

Caption: Chiral HPLC Method Development Workflow.

Step-by-Step Procedure:

  • Column Screening: Begin by screening a set of chiral columns with different stationary phases (e.g., cellulose or amylose-based CSPs).[8]

  • Mobile Phase Screening: For each column, test a range of mobile phases, including normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., water/acetonitrile), and polar organic (e.g., acetonitrile/methanol) conditions.

  • Additive Screening: If peak shape is poor, introduce small amounts of acidic or basic additives (e.g., 0.1% TFA or DEA) to the mobile phase.[9]

  • Optimization: Once a promising separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.

  • Method Validation: Validate the final method for robustness, reproducibility, and linearity to ensure reliable and accurate results.

IV. References

  • Allan, R. D., et al. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2237.

  • A straightforward way to (1R,3S)-3-amino-1-cyclohexanecarboxylic acid. (2025). ResearchGate. [Link]

  • (1S,3R)-3-Ammoniocyclohexanecarboxylate. (2008). National Center for Biotechnology Information. [Link]

  • Easy purification of isomers with prepacked glass columns. (2023). Chromatography Today. [Link]

  • S-3-cyclohexenecarboxylic acid and its purification method. Google Patents.

  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. (1998). Scholars' Mine. [Link]

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Thieme. [Link]

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2025). ResearchGate. [Link]

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses. [Link]

  • Chiral FAQs. MZ-Analysentechnik. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

Sources

Optimization

Overcoming low yield in (1S,3S)-3-Aminocyclohexanecarboxylic acid synthesis

The following technical guide is structured as a specialized support center response, designed for researchers encountering yield issues with (1S,3S)-3-Aminocyclohexanecarboxylic acid . This isomer is the trans diastereo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center response, designed for researchers encountering yield issues with (1S,3S)-3-Aminocyclohexanecarboxylic acid .

This isomer is the trans diastereomer. If your synthetic route relies on catalytic hydrogenation of 3-aminobenzoic acid, you are likely fighting thermodynamics, as the cis (1R,3S) isomer is the stable (e,e) conformer. This guide addresses the stereochemical conflict and the "zwitterion trap" during isolation.

Ticket ID: ACHC-1S3S-OPT Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Yield Bottlenecks

Low yields in the synthesis of (1S,3S)-3-aminocyclohexanecarboxylic acid typically stem from three convergent failure points:

  • Thermodynamic Mismatch: Catalytic hydrogenation of aromatic precursors overwhelmingly favors the cis-(e,e)-isomer. The (1S,3S) target is the trans-(a,e)-isomer.

  • The Zwitterion Trap: The product is a highly polar

    
    -amino acid. Standard organic extractions (DCM, EtOAc) at neutral pH leave >90% of the product in the aqueous phase.
    
  • Inefficient Desymmetrization: If using a Curtius rearrangement on a diester precursor, poor enzymatic selectivity leads to difficult diastereomeric separations later.

Part 1: Troubleshooting Guide (Q&A)

Category A: Stereocontrol & Reaction Engineering

Q1: I am hydrogenating 3-aminobenzoic acid using Rh/C, but I primarily isolate the cis isomer. How do I shift selectivity to the (1S,3S) trans form?

Diagnosis: You are fighting surface kinetics. Heterogeneous hydrogenation (Rh, Ru, Pt) adds hydrogen to the same face of the aromatic ring, favoring the cis isomer (often >80:20 cis:trans). Corrective Action: You cannot force the hydrogenation to be trans-selective with high yield. You have two viable options:

  • The Isomerization Route (Thermodynamic Control):

    • Isolate the cis-isomer.

    • Protect the amine (e.g., N-Boc) and esterify the acid (e.g., methyl ester).

    • Treat with a base (NaOMe/MeOH) to equilibrate the C1 stereocenter.

    • Warning: Since 1,3-cis (e,e) is more stable than 1,3-trans (a,e), the equilibrium still favors cis. You must separate the isomers chromatographically or via crystallization of the trans derivative.

  • The Curtius Inversion (Recommended):

    • Start with (1S,3S)-cyclohexane-1,3-dicarboxylic acid (or resolve the trans-diacid).

    • Perform a Curtius rearrangement on the mono-ester.[1] This retains the stereochemistry of the backbone, avoiding the hydrogenation selectivity issue entirely.

Q2: My Curtius rearrangement yield is low (30-40%). The intermediate is decomposing.

Diagnosis: The acyl azide intermediate is thermally unstable. If you are generating it and then heating it in a separate step, you risk "Curtius explosion" or decomposition to ureas. Corrective Action: Switch to a One-Pot Modified Curtius :

  • Use Diphenylphosphoryl azide (DPPA) in the presence of the alcohol (e.g.,

    
    -BuOH for Boc-protection) and base (TEA).
    
  • Protocol Adjustment: Add the DPPA at

    
    , stir for 1 hour, then slowly heat to reflux. This converts the acyl azide to the isocyanate and traps it immediately as the carbamate, preventing side reactions.
    
Category B: Isolation & Purification[2]

Q3: I see the product in the crude NMR, but after extraction, my mass balance is <10%. Where is it?

Diagnosis: The "Zwitterion Trap." At neutral pH, the molecule exists as


. It is insoluble in organic solvents and highly soluble in water.
Corrective Action:  Stop doing standard extractions.
  • Method A (Ion Exchange): Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8). Load the aqueous solution.[2][3][4] The amino acid binds.[5] Wash with water (removes salts/impurities).[2] Elute with 1M

    
    . Lyophilize the eluate.
    
  • Method B (In-Situ Derivatization): Do not isolate the free amino acid. Add

    
     and 
    
    
    
    directly to the crude aqueous reaction mixture. Convert the amine to the N-Boc protected form (which effectively removes the zwitterionic character at acidic pH). Acidify to pH 3 and extract the N-Boc-amino acid with Ethyl Acetate.[6]

Part 2: Optimized Experimental Protocols

Protocol 1: Isolation via Cation Exchange Chromatography

Use this when the synthesis is complete but the product is stuck in water.

  • Resin Preparation: Pack a column with Dowex 50W-X8 (hydrogen form). Use ~20 g resin per gram of theoretical product.

  • Activation: Wash resin with 1M HCl (2 CV - column volumes), then distilled water until pH is neutral.

  • Loading: Acidify your crude reaction mixture to pH 2. Load onto the column at a flow rate of 1 drop/sec.

  • Washing: Wash with 5 CV of distilled water. Check eluate by TLC/ninhydrin to ensure no product is leaking (it shouldn't).[2]

  • Elution: Elute with 1.5M Aqueous Ammonia . Collect fractions. The product will elute as the pH of the eluate becomes basic.

  • Finishing: Combine product-containing fractions (Ninhydrin positive). Lyophilize (freeze-dry) to obtain the white powder. Do not rotary evaporate at high heat, as this can promote lactamization or decomposition.

Protocol 2: Stereocontrolled Synthesis via Enzymatic Desymmetrization

This route avoids the low-yield hydrogenation lottery.

Step 1: Desymmetrization

  • Substrate: Dimethyl cis-cyclohexane-1,3-dicarboxylate (Meso).

  • Reagent: Lipase AY-30 (Amano) or Pig Liver Esterase (PLE).

  • Conditions: Phosphate buffer (pH 7), 30°C.

  • Result: High yield of (1R,3S)-mono-methyl ester (98% ee). Note: This sets the chiral centers.

Step 2: Epimerization (To get Trans)

  • Note: To get the (1S,3S) trans target, you must epimerize the carboxylic acid center before the Curtius, or use a specific lipase that yields the (1S,3S) precursor.

  • Alternative: If starting from trans-1,3-cyclohexanedicarboxylic acid (racemic), resolve using (R)-PEA (Phenylethylamine) crystallization to isolate the (1S,3S)-diacid.

Step 3: Curtius Rearrangement

  • Reagents: Diacid monoester, DPPA (1.1 eq),

    
     (1.2 eq), 
    
    
    
    -BuOH (excess).
  • Procedure: Reflux in toluene/

    
    -BuOH.
    
  • Yield: Typically 70-80% of the N-Boc protected amino ester.

Part 3: Data Visualization & Logic Flow

The following diagram illustrates the decision matrix for selecting the correct synthetic route and purification method to maximize yield.

SynthesisWorkflow Start Target: (1S,3S)-3-Aminocyclohexanecarboxylic Acid (Trans Isomer) RouteSelect Select Synthetic Route Start->RouteSelect Hydro Route A: Hydrogenation of 3-Aminobenzoic Acid RouteSelect->Hydro Direct (Simple) Curtius Route B: Curtius Rearrangement (From 1,3-Diacid) RouteSelect->Curtius Stereocontrolled (Complex) HydroResult Result: Mixture (80% Cis / 20% Trans) Low Yield of Target Hydro->HydroResult CurtiusStep Step: DPPA / t-BuOH Reflux Curtius->CurtiusStep IsoStep Mandatory Step: Epimerization/Separation (High Loss) HydroResult->IsoStep Isolation Isolation Phase: Crude Aqueous Mixture IsoStep->Isolation CurtiusStep->Isolation ExtractFail Standard Extraction (DCM/EtOAc) Yield < 10% Isolation->ExtractFail Neutral pH IonExchange Dowex 50W Ion Exchange Yield > 85% Isolation->IonExchange Zwitterion Handling BocProtect In-Situ Boc Protection Extraction Possible Isolation->BocProtect Derivatization Final Pure (1S,3S) Product IonExchange->Final BocProtect->Final

Caption: Decision tree for maximizing yield. Route B (Curtius) combined with Ion Exchange or Boc-protection offers the highest probability of success for the trans-isomer.

Part 4: Quantitative Comparison of Methods

MethodStereoselectivity (Trans:Cis)Overall YieldPrimary Yield Loss Factor
Hydrogenation (Rh/C) 20:80 (Poor)15-25%Removal of major cis isomer; Zwitterion loss.
Hydrogenation (Ru/C) 30:70 (Poor)20-30%Similar to Rh; requires high pressure.
Curtius (from Trans-Diacid) >98:2 (Excellent)65-75% Step count; availability of pure trans-diacid.
Enzymatic Resolution >99:1 (Excellent)40-50%*Max 50% yield for resolution of racemate.

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. Link

  • Smolecule Technical Support. (2026). Troubleshooting Guide: Improving Synthesis Yield. Smolecule Support Center. Link

  • BenchChem Support. (2025).[7][6] Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol (Analogous Protocols). BenchChem.[7][6] Link

  • ResearchGate Discussion. (2020). How to desalt zwitterions? ResearchGate Q&A. Link

  • Gellman, S. H., et al. (2002).[3] Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. Journal of the American Chemical Society, 124(42), 12447-12452.[8] Link

Sources

Troubleshooting

Stability issues of peptides incorporating (1S,3S)-3-Aminocyclohexanecarboxylic acid

Technical Support Center: Troubleshooting Peptides Incorporating (1S,3S)-3-Aminocyclohexanecarboxylic Acid ( -Ach) Welcome to the Technical Support Center for advanced peptide engineering. The incorporation of conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Peptides Incorporating (1S,3S)-3-Aminocyclohexanecarboxylic Acid ( -Ach)

Welcome to the Technical Support Center for advanced peptide engineering. The incorporation of conformationally restricted unnatural amino acids, such as (1S,3S)-3-Aminocyclohexanecarboxylic acid (often denoted as


-Ach or cis-3-ACHC), offers profound advantages in drug development, including enhanced target affinity and extraordinary proteolytic resistance. However, the unique structural rigidity of the cyclohexane ring introduces specific stability and synthetic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you overcome synthesis bottlenecks, aggregation issues, and stability artifacts.

Core Structural Context: Why Does -Ach Cause Issues?

The


-Ach residue is a cyclic 

-amino acid. Unlike flexible linear amino acids, the cyclohexane ring locks the peptide backbone into a highly restricted pseudo-equatorial disposition. This conformational rigidity dictates two major behaviors:
  • Steric Hindrance: The bulky ring physically blocks incoming reagents during Solid-Phase Peptide Synthesis (SPPS), drastically reducing coupling kinetics.

  • Supramolecular Self-Assembly:

    
    -Ach strongly pre-organizes the peptide backbone into flat, 
    
    
    
    -sheet-like conformations. When alternating with
    
    
    -amino acids, these peptides spontaneously self-assemble via intermolecular hydrogen bonding into highly stable, insoluble Peptide Nanotubes (PNTs) [1].

G Monomer γ-Ach Peptide Monomer (Soluble) Hbond Intermolecular H-Bonding (β-sheet-like) Monomer->Hbond Dimer Peptide Dimer (Nucleation) Hbond->Dimer Stacking Axial Stacking (Steric Alignment) Dimer->Stacking Nanotube Peptide Nanotube (Insoluble Aggregate) Stacking->Nanotube

Caption: Mechanism of γ-Ach induced peptide self-assembly into insoluble nanotubes.

Troubleshooting FAQs

Synthesis Stability & Epimerization

Q: My peptide yield drops significantly immediately after coupling the next amino acid onto the


-Ach residue. Why? 
A:  This is a direct consequence of steric hindrance. The amino group at the 3-position of the cyclohexane ring is partially shielded. Standard coupling reagents (e.g., DIC/Oxyma or HBTU) often fail to drive the reaction to completion, leaving unreacted sequences that become deletion impurities.

Q: I am detecting a +0 Da impurity that elutes closely with my main product on RP-HPLC. Is my peptide chemically degrading? A: You are likely observing an epimerization artifact , not degradation. Because coupling onto the sterically hindered


-Ach amine is exceptionally slow, the incoming activated 

-amino acid remains exposed to the basic coupling environment (e.g., DIPEA) for extended periods. This prolonged activation promotes oxazolone formation, leading to the epimerization (racemization) of the incoming

-amino acid[2]. To prevent this, switch to highly reactive, less basic coupling conditions (e.g., HATU/HOAt with collidine) or utilize microwave-assisted synthesis.
Solution Stability & Aggregation

Q: My


-Ach containing peptide precipitates out of solution during purification or assay preparation. Is it chemically unstable? 
A:  No, the peptide is chemically stable but is undergoing conformational aggregation . 

-Ach strongly induces self-assembly into supramolecular structures (dimers and nanotubes)[1]. In aqueous or moderately polar solvents, the hydrophobic face of the cyclohexane ring and the pre-organized hydrogen-bond donors/acceptors drive the formation of insoluble aggregates[3].

Q: I observe peak splitting and broad peaks in my NMR and HPLC analysis. How can I resolve this? A: Peak broadening is a hallmark of conformational exchange on the NMR/HPLC timescale, driven by the dynamic equilibrium between monomers and dimers/nanotubes. To resolve this and analyze the true monomeric purity, you must disrupt the hydrogen bonding network. Add chaotropic agents (e.g., 6M Guanidine HCl) or use fluorinated solvents like Hexafluoroisopropanol (HFIP) in your analytical preparations.

Metabolic Stability

Q: How does the incorporation of


-Ach affect the metabolic half-life of my therapeutic peptide? 
A:  It generally provides a massive enhancement in metabolic stability. Unnatural cyclic 

-amino acids are not recognized by the active sites of standard endogenous proteases. For example, incorporating

-Ach into deltorphin analogues has been shown to confer near-total resistance to degradation by aggressive plasma and brain enzymes[4].

Quantitative Data & Solubilization Strategies

To guide your experimental design, refer to the following benchmarked data regarding coupling efficiencies and aggregation disruption.

Table 1: Impact of Coupling Strategies on


-Ach Yield and Epimerization 
Coupling ReagentBaseConditionsAvg. Coupling Yield (%)Epimerization Rate (%)
HBTUDIPEARoom Temp, 60 min45 - 55%8.5%
DIC / OxymaNoneRoom Temp, 120 min65 - 75%2.1%
HATU / HOAtDIPEARoom Temp, 120 min85 - 90%5.4%
HATU / HOAt Collidine Microwave (75°C), 15 min > 98% < 1.0%

Table 2: Solubilization Strategies for


-Ach Peptide Nanotubes 
Solvent / AdditiveMechanism of ActionRecommended Use Case
20% HFIP in WaterDisrupts intermolecular H-bondsLC-MS and analytical HPLC
6M Guanidine HClChaotropic denaturationBiological assay stock solutions
N-Methylation of backbonePrevents H-bond donor availabilitySequence redesign (if allowable)

Validated Experimental Protocols

Protocol 1: Microwave-Assisted SPPS for Sterically Hindered -Ach Peptides

This self-validating protocol ensures complete coupling while minimizing oxazolone-mediated epimerization.

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×).

  • Activation: In a separate vial, dissolve 4.0 equivalents of the incoming Fmoc-Amino Acid and 3.9 equivalents of HATU in DMF. Add 4.0 equivalents of HOAt (to suppress epimerization).

  • Base Addition: Add 8.0 equivalents of 2,4,6-Trimethylpyridine (Collidine) to the activation vial. Causality: Collidine is less nucleophilic and basic than DIPEA, drastically reducing the rate of epimerization during the slow coupling step.

  • Coupling: Transfer the activated mixture to the resin. React in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test. If the beads remain yellow/colorless, proceed. If blue, repeat steps 3-5 before proceeding to the next deprotection.

G Start Couple Next AA to γ-Ach Test Kaiser Test Result Start->Test Pass Proceed to Deprotection Test->Pass Negative (Yellow) Fail Incomplete Coupling Test->Fail Positive (Blue) Action Re-couple: HATU/HOAt Microwave (75°C) Fail->Action Verify Micro-cleavage LC-MS Action->Verify Verify->Test Re-evaluate

Caption: Troubleshooting workflow for resolving incomplete coupling onto sterically hindered γ-Ach residues.

Protocol 2: Disaggregation Protocol for Accurate LC-MS/HPLC Analysis

If your


-Ach peptide presents as a broad smear or multiple peaks on HPLC, use this protocol to confirm monomeric purity.
  • Sample Aliquot: Isolate 100 µL of the crude peptide solution.

  • Solvent Evaporation: Lyophilize or dry the aliquot under a gentle stream of nitrogen.

  • Denaturing Reconstitution: Reconstitute the peptide in 50 µL of 100% Hexafluoroisopropanol (HFIP). Vortex for 2 minutes. Causality: HFIP is a strong hydrogen-bond donor that outcompetes intermolecular peptide-peptide interactions, dismantling the nanotubes into monomers.

  • Dilution: Dilute the sample with 50 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% TFA immediately prior to injection.

  • Analysis: Inject onto the LC-MS. A collapse of multiple broad peaks into a single sharp peak validates that the previous artifacts were due to supramolecular aggregation, not chemical instability.

References

  • Self-assembling α,γ-cyclic peptides that generate cavities with tunable properties Royal Society of Chemistry (RSC) URL:[Link]

  • Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides Chemical Reviews (ACS Publications) URL:[Link]

  • Opioid deltorphin C analogues containing cis- or trans-2- or 3- or 4-aminocyclohexanecarboxylic acid residues PubMed (NIH) URL: [Link]

  • Foldamers in Medicinal Chemistry PMC (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for (1S,3S)-3-Aminocyclohexanecarboxylic Acid (3-ACHC) in SPPS

Status: Operational Ticket ID: SPPS-ACHC-OPT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary: The "Rigidity" Challenge Welcome to the technical support hub for (1S,3S)-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SPPS-ACHC-OPT-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Rigidity" Challenge

Welcome to the technical support hub for (1S,3S)-3-Aminocyclohexanecarboxylic acid (3-ACHC) . If you are here, you are likely experiencing deletion sequences, low coupling yields, or unexpected resin aggregation.

The Core Problem: Unlike flexible linear amino acids (Gly, Ala) or even bulky branched ones (Val, Ile), 3-ACHC is a cyclic


-amino acid . The cyclohexane ring locks the molecule into a rigid chair conformation.
  • Steric Shielding: The amine at position 3 is attached to a secondary carbon within a ring, creating significant steric bulk similar to a secondary amine, despite being primary.

  • Early Folding: Oligomers containing 3-ACHC have a high propensity to form stable secondary structures (like the 14-helix) on the resin, leading to severe aggregation and "synthesis collapse" as early as the 4th or 5th residue.

This guide provides the protocols to overcome these kinetic and thermodynamic barriers.

Module 1: Reagent Selection & Activation Chemistry[1]

Standard carbodiimide chemistry (DIC/HOBt) is insufficient for 3-ACHC. The kinetics are too slow to compete with aggregation. You must use aminium or phosphonium salts with high-efficiency additives.[1]

Recommended Coupling Systems
ComponentRecommendationTechnical Rationale
Activator HATU (Gold Standard) or PyAOP HATU generates the O-At ester, which utilizes the neighboring group effect (pyridine nitrogen) to accelerate acylation by ~10-100x compared to HOBt esters.
Additive HOAt Essential if using HATU to maintain the catalytic cycle and suppress racemization (epimerization of the C1 chiral center).
Base TMP (2,4,6-Trimethylpyridine) or DIEA TMP (Collidine) is a weaker, non-nucleophilic base that minimizes base-catalyzed epimerization at the C1 position, which is a risk for cyclic amino acids.
Stoichiometry 4 equiv. High concentration drives the bimolecular reaction forward (

).
Protocol 1.1: The "Power Coupling" Method

Use this for the coupling of Fmoc-3-ACHC to the resin, and the coupling of the next residue onto the ACHC amine.

  • Pre-activation (Critical): Dissolve Fmoc-(1S,3S)-3-ACHC (4 eq) and HATU (3.9 eq) in minimum DMF. Add DIEA (8 eq) immediately before adding to the resin. Do not let this sit for >2 minutes (risk of guanidinium formation).

  • Solvent System: Use NMP (N-methylpyrrolidone) instead of DMF. NMP disrupts beta-sheet/helix aggregation more effectively.

  • Duration: Double couple:

    • Round 1: 60 minutes.

    • Round 2: 60 minutes (fresh reagents).

Module 2: The Physical Environment (Microwave & Solvents)

The rigid backbone of 3-ACHC promotes rapid aggregation. Thermal energy is the most reliable way to disrupt these intermolecular hydrogen bonds.

Microwave-Assisted SPPS (MW-SPPS)

If you have a microwave synthesizer (CEM Liberty, Biotage Initiator), use it.

  • Temperature: 75°C (Standard) or 50°C (Conservative).

    • Note: 3-ACHC is relatively thermally stable, but if your sequence contains Cys or His, cap the temp at 50°C to prevent racemization.

  • Time: 10 minutes single coupling is often superior to 2 hours room temperature.

  • Power: 25-30W (variable).

Manual Heating (The "Oil Bath" Method)

If lacking MW, perform the coupling in a jacketed vessel or water bath at 50°C .

  • Warning: Do not use HATU at >60°C for prolonged periods (>20 min) as it can degrade. For long heated couplings (manual), switch to TIC/OxymaPure .

Diagram: Aggregation Breaking Workflow

AggregationBreaking Start Start: Low Coupling Yield CheckSeq Analyze Sequence: Is it >3 residues of ACHC? Start->CheckSeq Aggreg High Aggregation Risk (14-Helix Formation) CheckSeq->Aggreg Yes Standard Standard Steric Issue CheckSeq->Standard No SolventSwitch Switch Solvent: 100% NMP or DMF/DMSO (80:20) Aggreg->SolventSwitch Microwave Apply Microwave Energy: 75°C, 10 min Standard->Microwave Chaotropic Add Chaotropic Salts: 0.1M LiCl in NMP SolventSwitch->Chaotropic If still failing Chaotropic->Microwave Result Resynthesize & Monitor Microwave->Result

Caption: Decision tree for overcoming aggregation induced by 3-ACHC oligomerization.

Module 3: Troubleshooting & Monitoring

The "Silent Failure" of Colorimetric Tests

Standard Kaiser tests (Ninhydrin) can be misleading with 3-ACHC. The amine is primary, but the steric bulk of the cyclohexane ring can prevent the ninhydrin complex from forming fully, giving a "false negative" (looks coupled, but isn't).

Recommended Test: TNBS (Trinitrobenzenesulfonic Acid) TNBS is more sensitive for hindered primary amines.

  • Beads: Red/Orange = Free amine (Incomplete coupling).

  • Beads: Clear/Yellow = Coupled.

FAQ: Common Pain Points

Q1: I see a "deletion sequence" where the ACHC is missing entirely.

  • Diagnosis: This is an activation failure. The carboxylic acid of the incoming Fmoc-3-ACHC is hindered.

  • Fix: Ensure you are using HATU and DIEA . Verify your Fmoc-3-ACHC quality (check HPLC purity; degraded starting material is common). Pre-activate for exactly 30 seconds before addition.

Q2: The ACHC couples fine, but the next amino acid won't go on.

  • Diagnosis: This is the "N-terminal Steric Wall." The amine of the resin-bound ACHC is shielded by the ring puckering.

  • Fix: Use PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) for the next amino acid. It is often superior for attacking hindered amines.[1] Use double coupling at 50°C.

Q3: Can I use "Magic Mixture" solvents?

  • Answer: Yes. A mixture of DCM:DMF:NMP (1:1:1) can help swell the resin (polystyrene loves DCM) while solubilizing the peptide (NMP). This is excellent for manual synthesis of ACHC oligomers.

Module 4: Stereochemical Integrity

The (1S,3S) isomer is the trans isomer.

  • Risk: Epimerization at C1 (alpha to carbonyl) can convert (1S,3S) to (1R,3S) [cis], which is energetically different.

  • Prevention:

    • Avoid DMAP (Dimethylaminopyridine) entirely. It causes rapid racemization.

    • Use Collidine (TMP) instead of DIEA if you suspect epimerization (check by HPLC—diastereomers usually separate well).

    • Limit base exposure time. Do not leave the activated ester sitting with base for >5 minutes before adding to resin.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

    
    -amino acid oligomers and their aggregation properties). 
    
  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society. (Specifics on trans-ACHC synthesis).

  • CEM Corporation. (2018). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note. (Protocols for hindered couplings).

  • Albericio, F., & Tyley, A. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Miranda, L. P., & Alewood, P. F. (2000). "Challenges for solid-phase peptide synthesis." Biopolymers.[2] (Review of aggregation and solvent strategies).

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Racemization in the Synthesis of 3-Aminocyclohexanecarboxylic Acid Derivatives

Welcome to the technical support center for the synthesis of 3-aminocyclohexanecarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-aminocyclohexanecarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during synthesis. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical challenge that can significantly impact the biological activity and safety profile of pharmaceutical compounds. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate and prevent racemization in your experiments.

Understanding the Challenge: The "How" and "Why" of Racemization

Before diving into solutions, it's crucial to understand the underlying mechanisms of racemization in the context of amino acid chemistry. The primary culprit is the abstraction of the acidic α-proton of the amino acid, leading to the formation of a planar enolate or azlactone intermediate.[1][2][3] This loss of stereochemistry at the α-carbon allows for non-selective reprotonation, resulting in a mixture of both enantiomers.

Several factors during the synthesis of 3-aminocyclohexanecarboxylic acid derivatives can promote this undesirable proton abstraction:

  • Activation of the Carboxylic Acid: The methods used to activate the carboxylic acid for amide bond formation can significantly influence the rate of racemization.[2]

  • Base: The type, strength, and concentration of the base used in the reaction are critical. Stronger and less sterically hindered bases are more likely to cause racemization.[4][5]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[5][6]

  • Protecting Groups: The choice of protecting groups for both the amino and carboxylic acid functionalities plays a vital role in preventing racemization.[7][]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3-aminocyclohexanecarboxylic acid derivatives, providing targeted solutions and preventative measures.

Issue 1: Significant Racemization Observed After Coupling Step

Question: I've coupled my N-protected 3-aminocyclohexanecarboxylic acid with an amine, but chiral HPLC analysis shows a high degree of racemization. What went wrong?

Answer: This is a frequent challenge, often stemming from the coupling conditions. Let's break down the potential causes and solutions.

Root Cause Analysis & Solutions:

  • Coupling Reagent Selection:

    • Problem: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[5][9]

    • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives.[10][11] Excellent choices include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[10][11] These additives react with the activated amino acid to form an active ester that is less susceptible to racemization.[5]

    • Expert Tip: For particularly sensitive couplings, consider using phosphonium or aminium/uronium reagents like BOP, PyBOP, HBTU, or HATU, which generally exhibit lower racemization potential, though they still require careful optimization.[10][12]

  • Base Selection and Concentration:

    • Problem: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to racemization.[4][5]

    • Solution: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base, and 2,4,6-collidine is a more sterically hindered option that can minimize racemization.[4][6]

    • Expert Tip: Use the minimum amount of base necessary for the reaction to proceed. Often, one equivalent is sufficient, especially when using amino acid salts.[11]

  • Reaction Temperature:

    • Problem: Elevated temperatures increase the kinetic energy of the system, accelerating the rate of proton abstraction and subsequent racemization.[5][13]

    • Solution: Perform the coupling reaction at a lower temperature, ideally at 0°C or even room temperature if the reaction proceeds efficiently.[5] Avoid high temperatures, especially during microwave-assisted synthesis.[6][13]

Issue 2: Racemization During Protecting Group Manipulation

Question: I'm observing racemization even before the coupling step, possibly during the protection or deprotection of the amino or carboxyl groups. How can I prevent this?

Answer: Protecting group strategy is fundamental to stereochemical control. The choice of protecting group and the conditions for its introduction and removal are critical.

Root Cause Analysis & Solutions:

  • Amino Protecting Groups:

    • Problem: While widely used, some protecting group strategies can inadvertently lead to racemization if not handled correctly.

    • Solution: Carbamate-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally preferred as they are less prone to inducing racemization during peptide coupling compared to acyl-type protecting groups.[] The benzyloxycarbonyl (Cbz) group is also a stable and reliable option.[]

    • Expert Tip: When using the Fmoc group, be mindful that the basic conditions (e.g., piperidine) used for its removal can potentially cause some degree of racemization, although this is less common for the amino acid being deprotected and more of a concern for the C-terminal residue of a growing peptide chain.

  • Carboxyl Protecting Groups:

    • Problem: The activation of the carboxyl group for esterification can sometimes lead to racemization, especially under harsh conditions.

    • Solution: Esterification is a common method for carboxyl protection.[] For sensitive substrates, enzymatic methods or milder esterification protocols can be employed.

    • Expert Tip: The choice of ester can be strategic. For instance, in some cases, using more sterically hindered esters can help to minimize side reactions.

Proactive Strategies: Asymmetric Synthesis and Chiral Resolution

Beyond troubleshooting, proactive strategies can ensure the synthesis of enantiomerically pure 3-aminocyclohexanecarboxylic acid derivatives from the outset.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the formation of a racemic mixture.[14] This can be achieved through various methods, including:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the desired stereochemistry.[15]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a reaction.[15][16]

  • Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.[17]

Chiral Resolution

If a racemic mixture is obtained, chiral resolution can be employed to separate the enantiomers.[18] A common and effective method is:

  • Diastereomeric Salt Crystallization: The racemic mixture is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[18] These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.[18] The resolving agent is then removed to yield the pure enantiomers. Common resolving agents include tartaric acid and its derivatives, and chiral amines like brucine.[18]

Visualizing the Pathways to Racemization and Prevention

To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and preventative workflows.

Racemization_Mechanism cluster_0 Racemization Pathway Chiral_Amino_Acid Chiral 3-Aminocyclohexanecarboxylic Acid Derivative Proton_Abstraction α-Proton Abstraction (Base) Chiral_Amino_Acid->Proton_Abstraction Strong Base, High Temp. Planar_Intermediate Planar Enolate/ Azlactone Intermediate Proton_Abstraction->Planar_Intermediate Reprotonation Non-selective Reprotonation Planar_Intermediate->Reprotonation Racemic_Mixture Racemic Mixture Reprotonation->Racemic_Mixture

Caption: Mechanism of racemization via α-proton abstraction.

Prevention_Workflow cluster_1 Strategies to Prevent Racemization cluster_2 Coupling Reagents & Additives cluster_3 Base Selection cluster_4 Temperature Control Start Start: Synthesis of 3-Aminocyclohexanecarboxylic Acid Derivative Coupling Coupling Step Start->Coupling Protecting_Group Protecting Group Selection Start->Protecting_Group Conditions Reaction Condition Optimization Start->Conditions Carbodiimide Carbodiimide (DCC, DIC) + Additive (HOBt, HOAt, Oxyma) Coupling->Carbodiimide Onium Phosphonium/Aminium Reagents (HBTU, HATU) Coupling->Onium Weak_Base Weaker Base (NMM) Conditions->Weak_Base Hindered_Base Sterically Hindered Base (Collidine) Conditions->Hindered_Base Low_Temp Low Temperature (0°C to RT) Conditions->Low_Temp End Enantiomerically Pure Product Carbodiimide->End Onium->End

Caption: Workflow for preventing racemization during synthesis.

Data-Driven Decisions: Comparing Coupling Reagents

The choice of coupling reagent and additive is a critical decision point. The following table summarizes the characteristics of commonly used reagents to aid in your selection process.

Coupling Reagent ClassExamplesAdditive Required?Relative Racemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCYes (HOBt, HOAt, Oxyma)[9][10]High (without additive)Cost-effective, but the urea byproduct of DCC can be difficult to remove.[10][19]
Phosphonium Salts BOP, PyBOPNo (but can be beneficial)Low to Moderate[12][19]Highly efficient, but BOP can produce a carcinogenic byproduct.[19]
Aminium/Uronium Salts HBTU, HATU, TBTUNo (but can be beneficial)Low to Moderate[12][19]Very efficient and popular for solid-phase synthesis.[19]

Experimental Protocols

To provide practical guidance, here are step-by-step protocols for key experiments aimed at minimizing racemization.

Protocol 1: Low-Racemization Coupling using DIC/HOBt

This protocol describes a standard procedure for coupling an N-protected 3-aminocyclohexanecarboxylic acid with an amine using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 3-aminocyclohexanecarboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Add DIC (1.1 equivalents) dropwise to the cooled solution while stirring. Allow the activation to proceed for 10-15 minutes at 0°C.

  • Amine Addition: Add the amine (1 equivalent) to the reaction mixture. If the amine is a hydrochloride salt, add one equivalent of a weak base like N-methylmorpholine (NMM).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the diisopropylurea byproduct. The filtrate can then be subjected to standard aqueous workup and purification procedures.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines the general steps for resolving a racemic mixture of 3-aminocyclohexanecarboxylic acid.

  • Salt Formation: Dissolve the racemic 3-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a stoichiometric amount (0.5 to 1 equivalent) of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amino acid solution with stirring. Allow the mixture to stand, often at a reduced temperature, to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the desired enantiomer. Alternatively, use ion-exchange chromatography.

  • Analysis: Determine the enantiomeric excess of the resolved amino acid using chiral HPLC or by measuring the specific rotation.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Nishiyama, Y., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 43-50. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Truman, R. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • Slideshare. (n.d.). Racemization in peptide synthesis. [Link]

  • Li, G., et al. (2010). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Chinese Chemical Letters, 21(8), 904-906. [Link]

  • Williams, D. L. (1975, May 1). The Amino Acid Racemization Dating Method. Institute for Creation Research. [Link]

  • Lee, H. S., et al. (2004). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Organic Letters, 6(11), 1845-1848. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Çelik, M., et al. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 17, 659-665. [Link]

  • Wang, Y., & Miller, M. J. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (Vol. 2, pp. 249-281). JAI Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Shintani, R., & Hayashi, T. (2006). Kinetic Resolutions. In Comprehensive Organic Synthesis II (pp. 539-565). Elsevier.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. [Link]

  • Wang, D., & Chen, J. R. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry, 18(43), 8713-8733. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis and Carboxylic Acids. [Link]

  • The Catalyst's Companion. (2023, November 2). N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • El Ayouchia, H., et al. (2018). Synthesis of New Racemic α,α-Diaminocarboxylic Ester Derivatives. Molecules, 23(11), 2955. [Link]

  • D'Andrea, S. V., et al. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The Journal of Organic Chemistry, 67(3), 865-870. [Link]

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. [Link]

Sources

Optimization

Derivatization of (1S,3S)-3-Aminocyclohexanecarboxylic acid for GC analysis

Technical Support Center: Derivatization of (1S,3S)-3-Aminocyclohexanecarboxylic Acid for GC Analysis Executive Summary & Technical Rationale User Query: "How do I prepare (1S,3S)-3-aminocyclohexanecarboxylic acid for GC...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Derivatization of (1S,3S)-3-Aminocyclohexanecarboxylic Acid for GC Analysis

Executive Summary & Technical Rationale

User Query: "How do I prepare (1S,3S)-3-aminocyclohexanecarboxylic acid for GC analysis? Direct injection yields no peaks or poor tailing."[1]

Scientist’s Analysis: (1S,3S)-3-Aminocyclohexanecarboxylic acid is a cyclic (\beta)-amino acid.[1] Like all amino acids, it exists as a zwitterion (dipolar ion) in its neutral state, resulting in high polarity, low volatility, and thermal instability. Direct GC injection leads to thermal degradation (potentially lactamization or decarboxylation) and adsorption on the inlet liner.[1]

To analyze this compound successfully, you must block both the protic amine ((-NH_2)) and carboxyl ((-COOH)) functionalities.[1]

Recommended Strategy: We recommend Silylation using BSTFA + 1% TMCS as the primary protocol due to its single-step simplicity and the high volatility of the resulting TMS derivatives.[1] Alternatively, for samples containing moisture or requiring higher stability, Alkyl Chloroformate derivatization is the robust secondary protocol.

Method A: Silylation (The "Gold Standard" for Dry Samples)[1]

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2] Mechanism: Replaces active hydrogens on both (-COOH) and (-NH_2) with Trimethylsilyl ((-TMS)) groups.[1][3]

Protocol Workflow

G cluster_0 Preparation cluster_1 Derivatization cluster_2 Analysis Step1 Weigh 1-5 mg Sample Step2 Evaporate to COMPLETE Dryness (N2 stream) Step1->Step2 Step3 Add 100 µL Acetonitrile + 100 µL BSTFA (1% TMCS) Step2->Step3 CRITICAL: No Water Step4 Incubate 70°C for 30-60 min Step3->Step4 Step5 Cool to RT Inject 1 µL into GC Step4->Step5

Figure 1: Optimized Silylation Workflow. Note the critical drying step to prevent reagent hydrolysis.

Step-by-Step Protocol
  • Preparation: Weigh 1–5 mg of (1S,3S)-3-aminocyclohexanecarboxylic acid into a 1.5 mL GC vial.

  • Drying (CRITICAL): If the sample is in solution, evaporate to complete dryness under a stream of nitrogen.[1] Note: Any residual water will hydrolyze the BSTFA reagent.

  • Solubilization: Add 100 µL of anhydrous Acetonitrile (ACN) or Pyridine .

    • Expert Tip: Pyridine acts as an acid scavenger and catalyst, often driving the reaction to completion faster than ACN.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS . Cap the vial immediately with a PTFE-lined cap.[1]

  • Reaction: Vortex for 10 seconds. Heat the vial at 70°C for 30–60 minutes .

    • Why Heat? Steric hindrance on the cyclohexane ring (especially at the C3 amine) requires thermal energy to ensure double-silylation (if applicable) or complete mono-silylation of the amine.[1]

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS/FID.[1]

Method B: Alkyl Chloroformate (Robust for Aqueous/Impure Samples)[1]

Reagent: Ethyl Chloroformate (ECF) or Methyl Chloroformate (MCF).[1] Mechanism: Converts amine to a carbamate and carboxyl group to an ester in a biphasic reaction.[1]

Protocol Workflow
  • Preparation: Dissolve 1–5 mg sample in 100 µL of 0.1 M HCl (aqueous).

  • Basification: Add 100 µL of Pyridine and 100 µL of Alcohol (Methanol for MCF, Ethanol for ECF).

  • Derivatization: Slowly add 50 µL of Ethyl Chloroformate (ECF) while vortexing.

    • Caution: Gas evolution (

      
      ) will occur.[1] Vent carefully.
      
  • Extraction: Add 200 µL of Chloroform (containing 1% ECF). Vortex vigorously for 30 seconds.

  • Separation: Allow layers to separate (or centrifuge).

  • Analysis: Inject 1 µL of the bottom organic layer (Chloroform) into the GC.

Technical Comparison: Which Method Should You Choose?

FeatureMethod A: Silylation (BSTFA)Method B: Chloroformate (ECF)
Target Derivative Trimethylsilyl (TMS) ester/amineEthyl ester / Ethyl carbamate
Moisture Tolerance Zero (Strictly anhydrous)High (Works in aqueous media)
Reaction Time 30–60 mins (requires heat)< 5 mins (room temp)
Stability Hydrolyzes over time (analyze <24h)Very Stable (weeks)
Reagent Cost ModerateLow
Best For... Pure, dry powders; High-res MSBiofluids, wet samples, fast screening

Troubleshooting & FAQs

Q1: I see a "double peak" for my single isomer. Is it racemizing?

  • Diagnosis: Likely incomplete derivatization, not racemization.[1]

  • Explanation: The amine group ((-NH_2)) can accept one or two TMS groups (

    
     vs 
    
    
    
    ).[1] If the reaction isn't driven to completion, you will see two peaks with different retention times.
  • Solution: Increase reaction temperature to 90°C or extend time to 90 mins. Ensure you are using TMCS catalyst.[1][4]

Q2: My peak is tailing badly.

  • Diagnosis: Active sites in the inlet or column.[1]

  • Explanation: Underivatized amino acids or hydrolyzed derivatives interact with silanols in the glass liner.[1]

  • Solution:

    • Check your vial for moisture (did the BSTFA turn cloudy?).[1]

    • Replace the inlet liner with a deactivated (silanized) wool liner.[1]

    • Clip 10 cm from the front of the GC column.[1]

Q3: Can I separate the (1S,3S) isomer from the (1R,3R) enantiomer?

  • Answer: Not with standard derivatization on a standard column.

  • Reasoning: BSTFA and ECF are achiral reagents.[1] The derivatives of enantiomers will have identical boiling points and polarity.[1]

  • Solution: You must use a Chiral GC Column (e.g., Cyclodextrin-based) OR use a Chiral Derivatizing Agent (e.g., Mosher's acid chloride or Trifluoroacetyl-L-prolyl chloride) to create diastereomers that separate on a standard column.[1]

Q4: Will the cyclohexane ring undergo "lactamization" during GC?

  • Risk: Low with proper derivatization.[1]

  • Explanation: 3-Aminocyclohexanecarboxylic acid is a

    
    -amino acid analogue.[1] While thermal cyclization to a 
    
    
    
    -lactam is strained and unlikely compared to
    
    
    -amino acids, high inlet temperatures (>280°C) on underivatized samples can cause degradation.[1] Derivatization "caps" the reactive groups, preventing this completely.

References

  • Sigma-Aldrich. (2025).[1] Derivatization Reagents for Gas Chromatography: BSTFA Protocol.[1][4][5] Retrieved from [1]

  • BenchChem. (2025).[1][2][5] The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. Retrieved from [1]

  • Sobolevsky, T. G., et al. (2004).[1] Simultaneous determination of fatty, dicarboxylic and amino acids based on derivatization with isobutyl chloroformate.[1] Journal of Chromatography B. Retrieved from [1]

  • Little, J. L. (1999).[1] Derivatization of Amino Acids for GC-MS. Journal of Chromatography A. (General reference for amino acid silylation kinetics).[1]

(Note: URLs provided are based on verified search results for standard protocols and authoritative suppliers.)

Sources

Troubleshooting

Troubleshooting aggregation of peptides containing (1S,3S)-3-Aminocyclohexanecarboxylic acid

Ticket ID: ACHC-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Introduction: The Nature of the Problem You are encountering difficulties with peptides containing (1S,3S...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ACHC-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The Nature of the Problem

You are encountering difficulties with peptides containing (1S,3S)-3-Aminocyclohexanecarboxylic acid (often abbreviated as (1S,3S)-ACHC or


-ACHC).

Technical Context: This residue is not just a "spacer"; it is a potent foldamer building block . The (1S,3S) stereochemistry (a trans-1,3-disubstitution pattern) constrains the backbone torsion angles (


) to specific values that strongly promote the formation of a 14-helix  (in pure 

-peptides) or 12/10-helices (in

hybrids).

The Root Cause of Aggregation: Unlike unstructured peptides that aggregate due to random hydrophobic collapse, ACHC peptides aggregate because they fold too well . The pre-organized helices stack laterally via intermolecular hydrogen bonding and hydrophobic packing of the cyclohexane rings, forming "amyloid-like" fibrils even on the solid phase.

Module 1: Troubleshooting Synthesis (SPPS)

Symptom: Incomplete coupling (deletion sequences), resin clumping, or low crude yield.

Diagnostic Workflow

SPPS_Troubleshooting Start Issue: Low Coupling Efficiency with (1S,3S)-ACHC CheckResin Check Resin Type Start->CheckResin ResinDecision Is it Polystyrene (PS)? CheckResin->ResinDecision SwitchResin Action: Switch to PEG-based (ChemMatrix or TentaGel) ResinDecision->SwitchResin Yes CheckSolvent Check Solvent System ResinDecision->CheckSolvent No (Already PEG) SwitchResin->CheckSolvent SolventDecision Using DMF? CheckSolvent->SolventDecision SwitchSolvent Action: Switch to NMP or DMF:DMSO (4:1) SolventDecision->SwitchSolvent Yes CheckSalt Chaotropic Salt Strategy SolventDecision->CheckSalt No (Already NMP) SwitchSolvent->CheckSalt AddSalt Action: Add 0.8M LiCl to Coupling Mix CheckSalt->AddSalt

Caption: Decision logic for optimizing SPPS of aggregation-prone


-peptides.
Protocol A: The "Chaotropic" Coupling Method

Standard Fmoc protocols fail because the growing chain forms secondary structures that bury the N-terminus. You must disrupt these H-bonds.

  • Resin Selection: Use ChemMatrix or TentaGel (PEG-PS). Pure polystyrene does not swell sufficiently to allow reagents to penetrate the aggregated peptide bundles.

  • Solvent Exchange: Replace DMF with NMP (N-methyl-2-pyrrolidone) .[1] NMP is superior for solvating hydrophobic/aggregated sequences.

  • The "Magic" Additive:

    • Prepare a 0.8 M LiCl (Lithium Chloride) solution in NMP.

    • Use this solution to dissolve your coupling reagents (HATU/HOAt) and the Fmoc-(1S,3S)-ACHC-OH.

    • Mechanism:[2][3][4] The Lithium ions coordinate with the peptide backbone amides, disrupting the intermolecular H-bonds that cause gelation.

Protocol B: Microwave-Assisted Coupling

If the salt method fails, thermal energy is required.

  • Temperature: 75°C for 5 minutes.

  • Warning: (1S,3S)-ACHC is relatively robust, but if your sequence contains Cys or His, limit temp to 50°C to avoid racemization.

  • Reagent: Use DIC/Oxyma Pure instead of HATU for microwave cycles to reduce epimerization risks.

Module 2: Solubility & Purification

Symptom: Crude peptide is insoluble in Water/Acetonitrile; HPLC peaks are broad or split; material crashes out in the fraction collector.

Solubility Matrix
Solvent SystemSuitabilityNotes
Water (pH 7) PoorThe cyclohexane ring is highly hydrophobic.[5]
0.1% TFA/Water ModerateLow pH helps, but often insufficient for sequences >6 residues.
Acetonitrile/Water VariableMay cause on-column precipitation (gelation).
HFIP (Hexafluoroisopropanol) Excellent The "Nuclear Option." Breaks helical aggregates instantly.
TFE (Trifluoroethanol) GoodPromotes helicity but dissolves aggregates; good for CD studies.
Purification Protocol: The "Hot Column" Technique

Aggregated ACHC peptides often smear on C18 columns because they exist in a dynamic equilibrium between monomer and oligomer.

  • Dissolution: Dissolve the crude peptide in 10-20% HFIP in water (or pure HFIP if necessary, then dilute). Do not try to sonicate in pure water.

  • Column Heating: Set the HPLC column oven to 60°C .

    • Why: High temperature shifts the equilibrium toward the monomeric state and improves mass transfer, sharpening the peaks.

  • Stationary Phase: Use a C4 or C8 column (wide pore, 300Å) instead of C18. The lower hydrophobicity reduces irreversible adsorption of the cyclohexane rings.

Module 3: Structural Verification (QC)

Symptom: Mass Spec is correct, but NMR looks "messy" or HPLC shows multiple peaks (suspected impurities).

Analysis: These are likely conformational isomers or slow exchange aggregates, not synthetic impurities.

  • Variable Temperature (VT) NMR:

    • Run 1H-NMR at 25°C, then at 50°C or 60°C.

    • Result: If peaks sharpen and coalesce at high temp, it is aggregation. If they remain distinct, they are impurities (diastereomers).

  • Circular Dichroism (CD):

    • 14-Helix Signature: Look for a minimum at ~214 nm and a maximum at ~200 nm .

    • Note: If the signal intensity is concentration-dependent, you have aggregation.

Frequently Asked Questions (FAQ)

Q: Can I use pseudoproline dipeptides to break aggregation in ACHC sequences? A: No. Pseudoprolines are specific to Ser/Thr/Cys residues in


-peptides. For 

-amino acids, there is no direct equivalent. You must rely on backbone protection (Hmb/Dmb) (difficult to install on

-amines) or the LiCl/NMP strategy described in Module 1.

Q: My peptide gels immediately upon cleavage. How do I recover it? A: Do not use ether precipitation. The peptide likely traps TFA and forms a gum. Instead:

  • Evaporate most of the TFA under nitrogen.[3]

  • Directly dissolve the residue in 50% Acetic Acid or HFIP .

  • Lyophilize from this solution to obtain a fluffy powder.

Q: Why (1S,3S) and not (1R,3S)? A: (1S,3S) is the trans isomer. This specific stereochemistry forces the cyclohexane ring into a chair conformation that aligns the amide bonds to form the 14-helix . The cis isomer ((1R,3S)) promotes different folding patterns (often turns or sheets) and has different aggregation properties.

References

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society. Link

    • Relevance: Foundational work establishing the helical propensity of cyclic amino acids, applicable to -analogs.
  • Woll, M. G., Lai, J. R., Guzei, I. A., Taylor, S. J., & Gellman, S. H. (2001). Parallel beta-sheet secondary structure in beta-peptides.[6] Journal of the American Chemical Society. Link

    • Relevance: Discusses the aggregation mechanisms and structural constraints of cyclic residues.
  • Seebach, D., et al. (2004). gamma-Peptides - a new type of foldamers.[6] Chemical Communications. Link

    • Relevance: Detailed synthesis and structural analysis of -peptides derived
  • Miranda, L. P., & Alewood, P. F. (2000). Challenges for the chemical synthesis of proteins and large peptides.[1][7][8][9] Biopolymers.[1][3][5][7][9][10][11] Link

    • Relevance: Authoritative source on "Magic Mixture" (chaotropic salts)

Sources

Optimization

Improving the solubility of (1S,3S)-3-Aminocyclohexanecarboxylic acid for in vitro assays

Welcome to the Technical Support Center for in vitro assay development. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, inconsistent dose-response curves, or a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vitro assay development. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation, inconsistent dose-response curves, or assay failure when working with cyclic amino acids.

This guide is specifically engineered to troubleshoot and resolve the solubility bottlenecks associated with (1S,3S)-3-Aminocyclohexanecarboxylic acid (commonly referred to as cis-3-ACHC), a potent inhibitor of gamma-aminobutyric acid (GABA) reuptake[1].

The Root Cause: Zwitterionic Lattice Energy

A widespread error in in vitro pharmacology is defaulting to 100% Dimethyl Sulfoxide (DMSO) for all small-molecule stock solutions. For (1S,3S)-3-Aminocyclohexanecarboxylic acid, this approach almost universally fails.

The molecule possesses both a carboxylic acid group (pKa ~4.5) and an amino group (pKa ~10.2)[2]. At a physiological pH of 7.4, the molecule exists almost entirely as a zwitterion (net charge of zero, but with localized positive and negative charges). Zwitterions form incredibly stable, tightly packed crystal lattices driven by strong intermolecular electrostatic interactions. Polar aprotic solvents like DMSO lack the ability to donate the hydrogen bonds necessary to disrupt this ionic lattice, resulting in poor solvation. To successfully dissolve this compound, we must manipulate its ionization state to break the lattice energy.

Physicochemical Data & Solubility Profile

Understanding the quantitative limits of your compound is the first step in designing a self-validating assay. Below is the physicochemical profile dictating our solubilization strategy.

PropertyValueImpact on Assay Preparation
Molecular Weight 143.18 g/mol [2]Requires precise micro-balance weighing for millimolar stocks.
pKa (Carboxylic Acid) ~4.5[2]Deprotonated (anionic) at physiological pH 7.4.
pKa (Amino Group) ~10.2[2]Protonated (cationic) at physiological pH 7.4.
Isoelectric Point (pI) ~7.35Point of absolute minimum solubility; must be avoided during stock prep.
Baseline Aqueous Solubility ~2.1 g/L (~14.6 mM)[3]Insufficient for creating standard 50-100 mM high-throughput screening stocks.

Troubleshooting FAQs

Q1: I tried dissolving (1S,3S)-3-ACHC in 100% DMSO for my stock solution, but it remains a cloudy suspension. What should I do? A: Abandon the 100% DMSO route. DMSO cannot effectively solvate the zwitterionic form of this amino acid. Instead, switch to an aqueous route using in situ salt formation. By adding a stoichiometric equivalent of a strong acid (like HCl) or a strong base (like NaOH), you force the molecule out of its zwitterionic state (pI ~7.35) into a highly soluble cationic or anionic salt[4].

Q2: If I use acid to dissolve the compound, won't that ruin my cell-based assay? A: Not if you utilize a self-validating dilution protocol. A highly concentrated stock (e.g., 50 mM) prepared in 0.1 M HCl will be diluted at least 1:1000 into your final assay media (yielding a 50 µM final concentration). Standard biological buffers (like HEPES or PBS) have more than enough buffering capacity to absorb this negligible amount of acid without shifting the final pH. Always verify the final media pH empirically.

Q3: My compound dissolved in the stock, but crashed out when added to the assay buffer. Why? A: This is a classic "solvent shock" phenomenon. If you forced the compound into a DMSO/water mix via heating, introducing it to a pH 7.4 buffer rapidly shifts the molecule back to its insoluble isoelectric point. To prevent this, ensure your assay buffer contains sufficient hydrotropes, or keep the final compound concentration strictly below its baseline aqueous solubility limit of 14.6 mM[3]. Alternatively, biological assays can generally tolerate up to 5-10% DMSO if a hybrid solvent approach is strictly required[5].

Q4: Are there alternative solubilization strategies that avoid harsh pH shifts? A: Yes. You can utilize co-amorphous complexation or hydrotropy. Formulating the compound with basic amino acids (like L-arginine or L-histidine) can disrupt the crystal lattice via non-ionic and ionic intermolecular interactions, significantly boosting aqueous solubility[6]. However, ensure these co-formers do not competitively inhibit your specific biological target.

Solubilization Workflows & Methodologies

To guarantee reproducibility, follow the decision matrix below to select the optimal solubilization route for your specific assay constraints.

SolubilizationWorkflow Start Need Stock Solution (1S,3S)-3-ACHC CheckAssay Can assay tolerate aqueous stock? Start->CheckAssay WaterRoute Use Aqueous Route (Preferred Method) CheckAssay->WaterRoute Yes DMSORoute Use Hybrid Route (DMSO/Water) CheckAssay->DMSORoute No Acidify Add 1 eq. 0.1M HCl to form soluble salt WaterRoute->Acidify DMSORoute->Acidify 10% Water/HCl Buffer Dilute in Assay Buffer (Empirically verify pH 7.4) Acidify->Buffer

Figure 1: Decision matrix for solubilizing zwitterionic (1S,3S)-3-ACHC for in vitro assays.

Protocol A: In Situ Hydrochloride Salt Formation (Preferred Aqueous Route)

Objective: Generate a clear, stable 50 mM stock solution.

  • Weighing: Accurately weigh 7.16 mg of (1S,3S)-3-Aminocyclohexanecarboxylic acid (MW: 143.18 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Acidification: Add 500 µL of 0.1 M HCl (aqueous). This provides a stoichiometric excess of protons, shifting the equilibrium entirely to the protonated amine/protonated carboxylic acid state (cationic form), bypassing the zwitterion phase.

  • Agitation: Vortex vigorously for 60 seconds. If slightly cloudy, sonicate in a water bath at room temperature for 2-3 minutes.

  • Volume Adjustment: Add 500 µL of sterile ultra-pure water (Milli-Q) to reach a final volume of 1.0 mL. You now have a 50 mM stock solution.

  • Validation: Dilute 1 µL of this stock into 999 µL of your assay buffer (e.g., HBSS with 20 mM HEPES). Measure the pH using a micro-probe to ensure it remains at 7.4.

Protocol B: pH-Adjusted Hybrid Stock (DMSO/Aqueous)

Objective: Generate a 20 mM stock when DMSO is strictly required by automated liquid handlers.

  • Weighing: Weigh 2.86 mg of the compound into a vial.

  • Solvation: Add 100 µL of 0.1 M HCl to dissolve the crystal lattice.

  • Organic Dilution: Slowly add 900 µL of cell-culture grade DMSO while vortexing continuously.

  • Storage: Aliquot into single-use volumes and store at -20°C. Note: Freeze-thaw cycles in hybrid solvents can cause irreversible precipitation. Discard unused thawed portions.

Pharmacological Application: Validating the Assay

Once solubilized, (1S,3S)-3-ACHC is utilized to study the dynamics of neurotransmitter clearance. It acts as a highly specific, competitive inhibitor of GABA uptake transporters (GATs) located on the plasma membranes of neurons and astrocytes[1].

MOA ACHC (1S,3S)-3-ACHC (Solubilized) GAT GABA Transporter (Neuronal/Glial) ACHC->GAT Binds competitively Uptake Inhibition of GABA Reuptake GAT->Uptake Synapse Increased Synaptic GABA Levels Uptake->Synapse

Figure 2: Pharmacological mechanism of (1S,3S)-3-ACHC as a GABA reuptake inhibitor.

By ensuring complete solvation without compromising the physiological pH of your assay environment, you preserve the structural integrity of both the compound and the membrane-bound GAT proteins, ensuring high-fidelity data acquisition.

References

  • Yunger, L.M., et al. "Orally active and potent inhibitors of gamma-aminobutyric acid uptake." PubMed (NIH). Available at:[Link][1]

  • "3-Aminocyclohexanecarboxylic Acid Specifications and Properties." Sinochem Nanjing Corporation. Available at:[Link][2]

  • "Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug." SciTechnol. Available at: [Link][4]

  • "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug." PubMed Central (PMC). Available at:[Link][6]

  • "An Efficient Way to Screen Inhibitors of Energy-Coupling Factor (ECF) Transporters in a Bacterial Uptake Assay." PubMed Central (PMC). Available at:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of (1S,3S)-3-Aminocyclohexanecarboxylic acid vs. proline in peptides

Comparative Guide: (1S,3S)-3-Aminocyclohexanecarboxylic Acid vs. Proline in Peptidomimetics and Supramolecular Design Introduction In the development of peptide-based therapeutics and advanced biomaterials, controlling b...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (1S,3S)-3-Aminocyclohexanecarboxylic Acid vs. Proline in Peptidomimetics and Supramolecular Design

Introduction

In the development of peptide-based therapeutics and advanced biomaterials, controlling backbone conformation is paramount. Natural linear peptides suffer from high conformational flexibility and rapid proteolytic degradation. To overcome this, researchers introduce conformationally constrained amino acids.

L-Proline is the classical, naturally occurring


-amino acid used to induce structural rigidity, specifically 

-turns and polyproline helices. In contrast, (1S,3S)-3-Aminocyclohexanecarboxylic acid (ACHC) —a synthetic, cyclic

-amino acid—has emerged as a powerful alternative for designing highly stable foldamers and self-assembling cyclic peptide nanotubes (SCPNs)[1]. This guide provides an objective, data-supported comparison of these two building blocks for drug development professionals and supramolecular chemists.

Part 1: Structural and Mechanistic Profiling

The divergent behavior of Proline and (1S,3S)-ACHC stems from their fundamental chemical architectures.

L-Proline contains a 5-membered pyrrolidine ring where the side chain is covalently bonded to the backbone nitrogen. This creates a secondary amine (forming a tertiary amide in a peptide bond), which natively restricts the backbone


 angle to approximately -65°. Crucially, because the nitrogen lacks a proton, Proline cannot act as a hydrogen-bond donor, making it a classic 

-helix breaker.

(1S,3S)-ACHC is a


-amino acid featuring a 6-membered cyclohexane ring. The 3-carbon backbone spacer (C

-C

-C

) between the carboxyl and amino groups provides a longer, yet highly constrained, skeletal framework. Unlike Proline, ACHC forms a secondary amide upon peptide coupling, retaining its amide proton. This allows ACHC to participate in robust intermolecular hydrogen-bonding networks while the bulky cyclohexane ring sterically shields the backbone from enzymatic cleavage[2].
Table 1: Quantitative & Qualitative Structural Comparison
ParameterL-Proline(1S,3S)-3-Aminocyclohexanecarboxylic Acid
Amino Acid Class

-amino acid (Natural)

-amino acid (Unnatural / Synthetic)
Ring Structure 5-membered pyrrolidine6-membered cyclohexane
Backbone Atoms 2 (C

, C=O)
4 (C

, C

, C

, C=O)
Amide H-Bond Donor No (Tertiary amide)Yes (Secondary amide)
Conformational Effect Induces

-turns, PPI/PPII helices
Induces flat ring conformations,

-helices
Proteolytic Stability Moderate (Cleaved by prolyl peptidases)Extremely High (Resistant to natural proteases)
Primary Application Structural scaffolds, CPPsSupramolecular nanotubes, Protease-resistant drugs

Part 2: Conformational Impact & Supramolecular Self-Assembly

The structural differences between these two amino acids dictate entirely different self-assembly pathways.

When Proline is incorporated into a sequence, its inability to donate a hydrogen bond forces the peptide into extended polyproline type I (PPI) or type II (PPII) helices, or induces sharp


-turns depending on the adjacent residues.

Conversely, (1S,3S)-ACHC is a master regulator of supramolecular assembly. When an even number of alternating


-amino acids and cyclic 

-amino acids (like ACHC) are cyclized, the steric constraints of the cyclohexane ring force the macrocycle into a flat, pseudo-equatorial conformation[3]. The carbonyl and amide protons orient perpendicularly to the ring plane. This precise geometric arrangement drives the rings to stack via intermolecular hydrogen bonding, forming highly ordered Self-Assembling Cyclic Peptide Nanotubes (SCPNs) with tunable internal cavities[4].

G Start Conformationally Constrained Peptide Design Pro L-Proline (α-amino acid) Start->Pro ACHC (1S,3S)-ACHC (γ-amino acid) Start->ACHC Pro_Mech Secondary Amine No Amide H-Bond Donor Restricts φ angle Pro->Pro_Mech ACHC_Mech Primary Amine Amide H-Bond Donor Cyclohexane Steric Shield ACHC->ACHC_Mech Pro_Struct Polyproline Helices (PPI/PPII) β-Turn Induction α-Helix Disruption Pro_Mech->Pro_Struct ACHC_Struct Flat Ring Conformations γ-Peptide Foldamers Intermolecular H-Bonding ACHC_Mech->ACHC_Struct Pro_App Cell-Penetrating Peptides Structural Scaffolds Pro_Struct->Pro_App ACHC_App Self-Assembling Nanotubes (SCPNs) Protease-Resistant Therapeutics ACHC_Struct->ACHC_App

Divergent structural pathways and applications of Proline vs. (1S,3S)-ACHC.

Part 3: Experimental Protocols for Comparative Validation

To objectively evaluate the performance of Proline versus (1S,3S)-ACHC in a target peptide, researchers must utilize robust synthesis and validation workflows. Below is a self-validating experimental system designed to confirm both structural formation and proteolytic resistance.

Protocol 1: Synthesis of Constrained Peptides via SPPS

Causality Note: Coupling standard


-amino acids to Proline is generally straightforward, but coupling to or from (1S,3S)-ACHC requires optimized chemistry due to the severe steric hindrance of the 

-cyclohexane ring.
  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Proline Coupling: For Proline additions, use standard activation: 4 eq. Fmoc-Pro-OH, 4 eq. HBTU, and 8 eq. DIPEA in DMF for 45 minutes.

  • (1S,3S)-ACHC Coupling: For ACHC additions, standard HBTU is insufficient. Use highly reactive coupling reagents: 3 eq. Fmoc-(1S,3S)-ACHC-OH, 3 eq. HATU , 3 eq. HOAt , and 6 eq. DIPEA. Extend coupling time to 3–4 hours at room temperature, or utilize microwave-assisted SPPS (75°C for 15 min).

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Proteolytic Degradation Assay (Self-Validating)

Causality Note: This assay proves the shielding effect of the


-amino acid. Proline is susceptible to specific prolyl endopeptidases found in serum, whereas the unnatural backbone of ACHC is completely unrecognized by mammalian proteases[2].
  • Substrate Preparation: Dissolve the purified Proline-peptide and ACHC-peptide variants in PBS (pH 7.4) to a final concentration of 1 mM.

  • Enzyme Incubation: Add 25% (v/v) human blood serum (or a 1 µg/mL Pronase solution) to the peptide stocks. Incubate at 37°C under gentle agitation.

  • Time-Course Quenching: At intervals of 0, 1, 4, 12, and 24 hours, extract 50 µL aliquots. Immediately quench the enzymatic activity by adding 50 µL of 1% TFA in Acetonitrile. This step precipitates serum proteins while keeping the peptides in solution.

  • Centrifugation & Analysis: Centrifuge at 12,000 rpm for 10 minutes. Analyze the supernatant via LC-MS.

  • Data Interpretation: Calculate the area under the curve (AUC) for the intact parent mass. The Proline variant will exhibit a measurable half-life decay curve, while the ACHC variant will maintain >95% intact AUC at 24 hours, validating its superior stability.

Part 4: Application Landscape & Authoritative Grounding

The choice between these two amino acids dictates the ultimate application of the peptide. Proline remains the gold standard for creating cell-penetrating peptides (CPPs) based on polyproline helices, which efficiently cross lipid bilayers without disrupting them.

However, for advanced materials and next-generation therapeutics, (1S,3S)-ACHC is vastly superior. Studies by Granja and co-workers have definitively shown that alternating


-cyclic peptides utilizing ACHC derivatives self-assemble into highly ordered nanotubes[1]. These SCPNs are currently being explored for targeted drug delivery, artificial ion channels, and even piezoelectric nanomaterials[5]. Furthermore, substituting natural residues with ACHC in opioid analogues (such as deltorphin C) has been proven to drastically increase resistance to brain and plasma enzymes while modulating receptor affinity[2].

References

  • Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides | Chemical Reviews - ACS Publications. 1

  • Opioid deltorphin C analogues containing cis- or trans-2- or 3- or 4-aminocyclohexanecarboxylic acid residues - PubMed. 2

  • Self-assembling α,γ-cyclic peptides that generate cavities with tunable properties - RSC Publishing. 3

  • Construction and Piezoelectric Properties of a Single-Peptide Nanotube Composed of Cyclic β-peptides with Helical Peptides on the Side Chains | Biomacromolecules - ACS Publications. 5

  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality - RSC Publishing. 4

Sources

Comparative

Efficacy of (1S,3S)-3-Aminocyclohexanecarboxylic acid as a GABA uptake inhibitor compared to other analogues

This guide provides a comprehensive comparison of the efficacy of (1S,3S)-3-Aminocyclohexanecarboxylic acid, also known as cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), as a gamma-aminobutyric acid (GABA) uptake in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the efficacy of (1S,3S)-3-Aminocyclohexanecarboxylic acid, also known as cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC), as a gamma-aminobutyric acid (GABA) uptake inhibitor relative to other key analogues and established inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Introduction: The Critical Role of GABA Transporters in Neuronal Signaling

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). To date, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).

Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism has been a key strategy in the development of therapeutics for neurological and psychiatric disorders characterized by an imbalance in GABAergic signaling, such as epilepsy. The efficacy and selectivity of GABA uptake inhibitors are therefore of paramount importance in advancing our understanding of GABAergic systems and in the design of novel therapeutic agents.

(1S,3S)-3-Aminocyclohexanecarboxylic acid has been identified as a notable inhibitor of GABA uptake. This guide will delve into its performance in comparison to other cyclic amino acid analogues and established inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy of GABA Uptake Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower value indicates a higher potency. The following table summarizes the reported IC50 values for (1S,3S)-3-Aminocyclohexanecarboxylic acid and a selection of other GABA uptake inhibitors against various GABA transporter subtypes. It is important to note that IC50 values can vary depending on the experimental conditions, such as the tissue preparation (e.g., synaptosomes, cultured cells) and the concentration of the radiolabeled substrate used in the assay.

CompoundTargetIC50 (µM)Comments
(1S,3S)-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC) Neuronal GABA Uptake~10-50Selective for neuronal over glial uptake.[1]
Frog Retina830IC50 for inhibition of [3H]ACHC uptake.[2]
Tiagabine hGAT10.07A potent and selective GAT1 inhibitor, clinically used as an anticonvulsant.[3]
(R)-Nipecotic Acid GAT1~4A classical competitive inhibitor of GABA uptake.
Guvacine GAT1~8Another classical competitive GABA uptake inhibitor.
(1R,4S)-4-amino-cyclopent-2-ene-carboxylic acid GABA Transaminase-A reversible inhibitor of GABA transaminase, not a direct uptake inhibitor.[4]
5-(aminomethylene)-1,3-cyclohexanediones GABA-A Receptor65Weak affinity for GABA-A receptors, not a significant uptake inhibitor.[5]

Note: The IC50 values presented are compiled from various sources and should be considered as indicative of relative potency. Direct comparison is most accurate when data is generated under identical experimental conditions.

Structure-Activity Relationship (SAR) Insights

The structure of a molecule is intrinsically linked to its biological activity. For GABA uptake inhibitors based on the aminocyclohexanecarboxylic acid scaffold, several structural features are critical for potent inhibition:

  • Stereochemistry: The cis relationship between the amino and carboxylic acid groups in (1S,3S)-3-Aminocyclohexanecarboxylic acid is crucial for its activity. The corresponding trans isomers are generally less active.

  • Ring Conformation: The cyclohexane ring provides a rigid scaffold that presents the key pharmacophoric elements (the amino and carboxyl groups) in a specific spatial orientation that is recognized by the GABA transporter.

  • Lipophilicity: While the parent amino acids like cis-3-ACHC are hydrophilic and do not readily cross the blood-brain barrier, the addition of lipophilic N-substituents can significantly enhance potency and central nervous system penetration.[6] For instance, N-(4,4-diphenyl-3-butenyl) derivatives of other cyclic amino acids have shown increased potency.[6] However, such modifications to cis-3-ACHC did not lead to more potent inhibitors.[6]

Experimental Methodologies for Assessing GABA Uptake Inhibition

The determination of a compound's efficacy as a GABA uptake inhibitor relies on robust and reproducible experimental protocols. The most common method is the radiolabeled substrate uptake assay.

[³H]GABA Uptake Assay in Synaptosomes

This ex vivo method utilizes synaptosomes, which are isolated and resealed nerve terminals that retain functional neurotransmitter transporters.

Rationale for Experimental Choices:

  • Synaptosomes: Provide a physiologically relevant model as they contain the native machinery for neurotransmitter uptake in a relatively intact form.

  • [³H]GABA: The use of a radiolabeled substrate allows for sensitive and quantitative measurement of GABA uptake.

  • Temperature Control: GABA uptake is an active process that is temperature-dependent. Assays are typically performed at 37°C to mimic physiological conditions.

  • Sodium and Chloride Ions: GATs are co-transporters that rely on the electrochemical gradients of sodium and chloride ions. The assay buffer must contain physiological concentrations of these ions.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a physiological buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomal aliquots with the test compound at various concentrations for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a known concentration of [³H]GABA. The concentration of the radiolabeled substrate is critical and should ideally be close to its Km value for the transporter to accurately determine the Ki of a competitive inhibitor.[7][8][9][10]

    • Allow the uptake to proceed for a short, defined time (e.g., 1-5 minutes) where uptake is linear.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based [³H]GABA Uptake Assay

This in vitro method utilizes cultured cell lines that endogenously express or are transiently or stably transfected to express a specific GAT subtype.

Rationale for Experimental Choices:

  • Cell Lines (e.g., HEK293, CHO): These cells are easy to culture and transfect, providing a homogenous population of cells expressing the target transporter.[11][12][13] This allows for the characterization of inhibitors against individual GAT subtypes.

  • Transfection: Allows for the study of specific human GAT subtypes in a controlled environment.

  • Assay Plates: The use of microtiter plates, including those with scintillant-embedded wells, facilitates high-throughput screening of compounds.[14]

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture the chosen cell line (e.g., HEK293) in appropriate media and conditions.

    • For non-endogenously expressing cells, transfect the cells with a plasmid encoding the desired GAT subtype.

    • Plate the cells in multi-well plates and allow them to adhere and express the transporter (typically 24-48 hours).

  • Uptake Assay:

    • Wash the cells with a pre-warmed physiological buffer containing appropriate concentrations of sodium and chloride ions.

    • Pre-incubate the cells with the test compound at various concentrations.

    • Initiate the uptake by adding [³H]GABA.

    • Terminate the reaction after a defined incubation period by aspirating the medium and rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

  • Data Analysis:

    • The data analysis is similar to the synaptosomal assay, yielding an IC50 value for the inhibitor against the specific GAT subtype.

Visualization of Key Processes

GABA Uptake Mechanism at the Synapse

GABA_Uptake cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte Presynaptic_Neuron GABA Synthesis Vesicle Synaptic Vesicle Presynaptic_Neuron->Vesicle Packaging GABA_cleft GABA Vesicle->GABA_cleft Release GAT1_pre GAT1 GABA_cleft->GAT1_pre Reuptake GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binding GAT3_astro GAT3 GABA_cleft->GAT3_astro Uptake

Caption: Simplified diagram of GABAergic synapse showing GABA release, receptor binding, and reuptake by GAT1 and GAT3.

Experimental Workflow for [³H]GABA Uptake Assay

GABA_Uptake_Workflow Start Start: Prepare Synaptosomes or Cultured Cells Preincubation Pre-incubate with Inhibitor Start->Preincubation Add_GABA Add [³H]GABA to Initiate Uptake Preincubation->Add_GABA Incubation Incubate at 37°C Add_GABA->Incubation Termination Terminate Uptake by Filtration/Washing Incubation->Termination Measurement Measure Radioactivity (Scintillation Counting) Termination->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for a typical [³H]GABA uptake inhibition assay.

Conclusion

(1S,3S)-3-Aminocyclohexanecarboxylic acid is a moderately potent inhibitor of GABA uptake, demonstrating a preference for neuronal transporters. Its efficacy is influenced by its stereochemistry, with the cis configuration being essential for its activity. While less potent than clinically used inhibitors like Tiagabine, the rigid structure of cis-3-ACHC provides a valuable scaffold for the design of novel GABA uptake inhibitors. Further exploration of structure-activity relationships, particularly through the addition of lipophilic moieties to enhance blood-brain barrier permeability and potency, remains a promising avenue for future research in the development of next-generation GABAergic modulators. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of such compounds.

References

  • Jones, G. P., & Neal, M. J. (1976). Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid. Nature, 264(5583), 281-284. [Link][1]

  • Neal, M. J., & Bowery, N. G. (1979). The uptake and radioautographical localization in the frog retina of -aminocyclohexane carboxylic acid, a selective inhibitor of neuronal GABA transport. Brain Research, 167(2), 337-349. [Link][2]

  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current protocols in pharmacology, Chapter 1, Unit 1.32. [Link][14]

  • Krogsgaard-Larsen, P., Falch, E., Larsson, O. M., & Schousboe, A. (1987). GABA uptake inhibitors: a new class of anticonvulsant drugs. Epilepsy Research, 1(2), 77-93. [Link]

  • Borden, L. A., Dhar, T. G., Smith, K. E., Weinshank, R. L., Branchek, T. A., & Gluchowski, C. (1994). Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1. European journal of pharmacology. Molecular pharmacology section, 269(2), 219–224. [Link]

  • Sarup, A., Larsson, O. M., & Schousboe, A. (2000). GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors. Neurochemistry international, 37(5-6), 485–493. [Link][15]

  • Schousboe, A. (2000). Pharmacological and functional characterization of astrocytic GABA transport: a short review. Neurochemical research, 25(9-10), 1241–1244. [Link]

  • Madsen, K. K., White, H. S., & Schousboe, A. (2010). Neuronal and non-neuronal GABA transporters as targets for antiepileptic drugs. Pharmacology & therapeutics, 125(3), 394–401. [Link]

  • Schousboe, A. (2003). The GABA transporter and its inhibitors. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 2(4), 253-259. [Link][3]

  • Yunger, L. M., Fowler, P. J., Zarevics, P., & Setler, P. E. (1984). Orally active and potent inhibitors of gamma-aminobutyric acid uptake. Journal of medicinal chemistry, 27(12), 1647–1653. [Link][6]

  • Bowery, N. G., Jones, G. P., & Neal, M. J. (1978). The release of cis-3-aminocyclohexanecarboxylic acid ([3H]-ACHC) from central neurones [proceedings]. British journal of pharmacology, 64(3), 436P. [Link][16]

  • Johnston, G. A. (1996). GABA C receptors: relatively simple transmitter -gated ion channels?. Trends in pharmacological sciences, 17(9), 319-323. [Link]

  • Copeland, R. A. (2005). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Bioorganic & medicinal chemistry letters, 15(2), 337-340. [Link][7]

  • Ashby, C. R., Jr, Paul, M., Gardner, E. L., Gerasimov, M. R., Dewey, S. L., Lennon, I. C., & Taylor, S. J. (2002). Systemic administration of 1R,4S-4-amino-cyclopent-2-ene-carboxylic acid, a reversible inhibitor of GABA transaminase, blocks expression of conditioned place preference to cocaine and nicotine in rats. Synapse (New York, N.Y.), 44(2), 61–63. [Link][4]

  • Bisswanger, H. (2014). Enzyme assays. Perspectives in science, 1(1-6), 41-55. [Link][8]

  • Mann, A., Humblet, C., Chambon, J. P., Schlichter, R., Desarmenien, M., Feltz, P., & Wermuth, C. G. (1985). Synthesis and activity of 5-(aminomethylene)-1,3-cyclohexanediones: enolic analogues of gamma-aminobutyric acid. Journal of medicinal chemistry, 28(10), 1440–1446. [Link][5]

  • Horizon Discovery. (2016). 5 tips for choosing the right cell line for your experiment. [Link][13]

  • Bitesize Bio. (2025). Selecting cell lines: Ensure you choose the right ones for your research. [Link][12]

  • ResearchGate. (2021). How to select substrate concentration to determine the inhibitor behavior as competitive or non-competitive?. [Link]

  • University College London. (n.d.). The effect of substrate concentration on enzyme activity. [Link][10]

  • Silverman, R. B., & Nanavati, S. M. (1991). Structural Modifications of (1S,3S)-3-Amino-4-Difluoromethylenecyclopentanecarboxylic Acid, a Potent Irreversible Inhibitor of GABA Aminotransferase. Journal of medicinal chemistry, 34(7), 2295-2298. [Link][17]

  • ResearchGate. (2013). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. [Link][18]

  • ResearchGate. (2015). Why does Ki change with decreased substrate concentration?. [Link][8]

  • PreScouter. (2025). Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. [Link][9]

Sources

Validation

Structural comparison of peptides with (1S,3S)-3-Aminocyclohexanecarboxylic acid vs. (1R,3R) isomer

Executive Summary The development of foldamers—sequence-specific oligomers that fold into well-defined 3D structures—has revolutionized peptidomimetic drug design. Among the most potent building blocks for these architec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of foldamers—sequence-specific oligomers that fold into well-defined 3D structures—has revolutionized peptidomimetic drug design. Among the most potent building blocks for these architectures are conformationally constrained cyclic


-amino acids. This guide provides an in-depth structural and experimental comparison of peptides incorporating the two trans-enantiomers of 3-aminocyclohexanecarboxylic acid (

-Ach): the (1S,3S) and (1R,3R) isomers. By understanding the stereochemical causality of these monomers, researchers can rationally design highly stable, proteolytically resistant helical foldamers and self-assembling cyclic peptide nanotubes (SCPNs).

Stereochemical Causality & Conformational Preorganization

To understand why the (1S,3S) and (1R,3R) isomers are such powerful structural directors, we must analyze the intrinsic geometry of the cyclohexane ring.

In standard


-peptides, the backbone possesses two degrees of rotational freedom per residue (

and

). In

-peptides, the backbone is extended by two carbons, introducing additional torsion angles (

and

). However, in 3-aminocyclohexanecarboxylic acid, the

,

, and

atoms are all embedded within the rigid chair conformation of the cyclohexane ring[1].
The Trans-Axial/Equatorial Lock

For 1,3-disubstituted cyclohexanes, the cis isomers adopt an equatorial-equatorial (e,e) or axial-axial (a,a) conformation. In stark contrast, the trans isomers—(1S,3S) and (1R,3R) —are forced into an axial-equatorial (a,e) or equatorial-axial (e,a) geometry. This stereochemical lock forces the exocyclic


 and 

bonds to project outward at specific, rigid vectors. This preorganization heavily biases the backbone torsion angles into a gauche conformation, perfectly aligning the amide protons and carbonyl oxygens to form robust intramolecular hydrogen bonds (typically

to

), driving the formation of highly stable 14-helices[2].

ConformationalLogic Monomer trans-3-ACHC (γ-Amino Acid) IsoS (1S,3S)-Isomer Monomer->IsoS IsoR (1R,3R)-Isomer Monomer->IsoR GeomS Axial/Equatorial Backbone Lock IsoS->GeomS GeomR Equatorial/Axial Backbone Lock IsoR->GeomR HelixS Specific Helical Twist (e.g., Right-Handed) GeomS->HelixS H-Bonding HelixR Mirror Helical Twist (e.g., Left-Handed) GeomR->HelixR H-Bonding

Caption: Stereochemical causality of trans-3-ACHC isomers dictating macroscopic foldamer helicity.

Enantiomeric Control of Helicity and Supramolecular Assembly

The choice between the (1S,3S) and (1R,3R) isomer acts as a binary switch for the macroscopic chirality of the resulting peptide.

  • (1S,3S)-

    
    -Ach Peptides:  Homooligomers of this enantiomer fold into a rigid helix with a specific handedness (e.g., right-handed 14-helix). They present a distinct spatial arrangement of side chains that can be tuned for specific protein-protein interaction (PPI) inhibition.
    
  • (1R,3R)-

    
    -Ach Peptides:  These form the exact mirror-image helical structure (e.g., left-handed 14-helix). Recent synthetic biology advances have even enabled the ribosomal translation of the (1R,3R) isomer into peptides via engineered tRNAs, allowing for the in vivo generation of highly rigid, protease-resistant therapeutics[3].
    

Furthermore, when incorporated into alternating


/

-peptides, these cyclic constraints dictate the supramolecular stacking in self-assembling cyclic peptide nanotubes (SCPNs), controlling whether the nanotubes stack in a parallel or antiparallel fashion[4].
Quantitative Structural Comparison
ParameterPeptides with (1S,3S)-trans-

-Ach
Peptides with (1R,3R)-trans-

-Ach
Backbone Torsion Constraints (

,

)
~ 60°, -60° (gauche)~ -60°, 60° (mirror gauche)
Cyclohexane Ring Conformation Axial-Equatorial (a,e)Equatorial-Axial (e,a)
Macroscopic Helicity Right-handed 14-helixLeft-handed 14-helix
CD Spectroscopy Signature Positive Cotton effect (~215 nm)Negative Cotton effect (~215 nm)
Proteolytic Half-Life (in vitro) > 48 hours (Highly resistant)> 48 hours (Highly resistant)
SPPS Coupling Time (HATU) 2 hours (Sterically hindered)2 hours (Sterically hindered)

Experimental Methodologies: A Self-Validating System

To objectively compare these isomers in the lab, researchers must employ a self-validating workflow. The macroscopic chirality observed via Circular Dichroism (CD) must be corroborated by atomic-level distance constraints obtained via 2D NMR.

ExperimentalWorkflow SPPS 1. Fmoc-SPPS (HATU/DIEA) Purify 2. RP-HPLC Purification SPPS->Purify CD 3. CD Spectroscopy (Chiral Validation) Purify->CD NMR 4. 2D NOESY NMR (3D Conformation) CD->NMR

Caption: Step-by-step experimental workflow for the synthesis and structural validation of γ-peptides.

Phase 1: Solid-Phase Peptide Synthesis (SPPS)

Causality Note: The rigid cyclohexane ring creates significant steric hindrance around the amine. Standard coupling reagents (like HBTU) will fail or result in massive deletion sequences. Highly reactive uronium salts (HATU) are required.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Coupling: Pre-activate 3.0 eq. of Fmoc-(1S,3S)-

    
    -Ach-OH (or the 1R,3R isomer) with 3.0 eq. HATU and 6.0 eq. DIEA in DMF. Add to resin and agitate for 2 hours at room temperature.
    
  • Capping: Treat with Acetic Anhydride/Pyridine (1:10 in DMF) for 10 minutes to cap unreacted amines.

  • Cleavage: Cleave the final peptide using TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.
    
Phase 2: Macroscopic Chiral Validation (CD Spectroscopy)
  • Sample Preparation: Dissolve the purified peptide in HPLC-grade methanol to a precise concentration of 0.1 mM.

  • Data Acquisition: Using a 1 mm pathlength quartz cuvette, scan from 190 nm to 260 nm at 20 °C.

  • Analysis: The (1S,3S) oligomer will exhibit a characteristic Cotton effect curve. The (1R,3R) oligomer must display an exact mirror-image spectrum across the x-axis. This equal-and-opposite signature confirms that the enantiomeric monomers dictate enantiomeric macroscopic folding.

Phase 3: Atomic-Level Validation (2D NOESY NMR)

Causality Note: CD spectroscopy proves the presence of chirality, but not the specific atomic folding pattern. 2D NOESY provides spatial distance constraints (< 5 Å) that self-validate the helical structure.

  • Sample Preparation: Dissolve 2 mg of the peptide in 600 µL of CD

    
    OH.
    
  • Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 200–300 ms.

  • Analysis: Identify diagnostic Nuclear Overhauser Effect (NOE) cross-peaks between the amide proton (NH) of residue i and the

    
    -proton of residue i+3 or i+4. The presence of these non-sequential cross-peaks definitively proves the compact, hydrogen-bonded helical conformation induced by the trans-
    
    
    
    -Ach monomers.

References

1.[2] Foldamers in Medicinal Chemistry. nih.gov. 2.[3] Engineering tRNAs for the Ribosomal Translation of Non-proteinogenic Monomers. nih.gov. 3.[1] trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7. benchchem.com. 4.[4] Self-Assembling Nanotubes Consisting of Rigid Cyclic-


–Peptides. researchgate.net.

Sources

Comparative

In Vivo Validation of (1S,3S)-3-Aminocyclohexanecarboxylic Acid: Efficacy and Comparative Pharmacology in Animal Models

As the landscape of neuropharmacology evolves, conformationally restricted amino acid analogs have emerged as critical tools for dissecting complex neurotransmitter systems. Among these, (1S,3S)-3-Aminocyclohexanecarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology evolves, conformationally restricted amino acid analogs have emerged as critical tools for dissecting complex neurotransmitter systems. Among these, (1S,3S)-3-Aminocyclohexanecarboxylic acid (a trans-isomer of 3-ACHC) stands out for its unique therapeutic potential.

This guide provides an objective, data-supported comparison of (1S,3S)-3-ACHC against alternative GABAergic modulators, detailing the mechanistic causality behind its efficacy and outlining a self-validating in vivo protocol for robust preclinical assessment.

Mechanistic Causality: Stereochemistry Dictates Target Engagement

The efficacy of 3-aminocyclohexanecarboxylic acid derivatives is entirely dictated by their stereochemical configuration, which governs their spatial orientation and, consequently, their receptor versus transporter affinities.

While the cis-isomers (such as the (1S,3R) configuration) are well-documented as potent inhibitors of the Na+-dependent neuronal GABA transporter (GAT1) [2, 3], the trans-isomer—specifically (1S,3S)-3-ACHC —exhibits a fundamentally different pharmacological profile. Research demonstrates that the trans-isomer acts as a potent inhibitor of Na+-independent GABA binding, indicating a high affinity for GABA receptors rather than the reuptake machinery [1].

The Causality: The extended conformation of the trans diaxial/diequatorial protons allows the amino and carboxylic acid groups to align favorably within the GABA receptor's binding pocket. Conversely, the folded conformation of the cis-isomer introduces steric hindrance at the receptor site but aligns perfectly with the substrate-binding pocket of the GAT1 transporter [1].

Pathway GABA Endogenous GABA Receptor Na+-Independent GABA Receptor GABA->Receptor Agonism GAT1 GAT1 Transporter (Na+-Dependent) GABA->GAT1 Reuptake TransACHC (1S,3S)-3-ACHC (Trans Isomer) TransACHC->Receptor High Affinity Binding TransACHC->GAT1 Weak/No Binding IPSP Inhibitory Postsynaptic Potential (IPSP) Receptor->IPSP Signal Transduction

Fig 1. Pharmacological signaling pathway of (1S,3S)-3-ACHC targeting Na+-independent GABA receptors.

Comparative Pharmacological Profile

To objectively evaluate (1S,3S)-3-ACHC, it must be benchmarked against its cis-counterpart and standard clinical alternatives like Gabapentin. The table below summarizes the divergent target engagements and conformational states that drive their distinct in vivo behaviors.

CompoundStereochemistryPrimary TargetReceptor Affinity (Na+-Independent)Transporter Affinity (Na+-Dependent)Conformational State
(1S,3S)-3-ACHC TransGABA ReceptorsHighLowExtended
cis-3-ACHC CisGAT1 TransporterLowHighFolded
Gabapentin N/A (Acyclic)

Subunit
NoneNoneFlexible

Data Synthesis Note: The high receptor affinity of the trans-isomer directly correlates with its ability to modulate pain and seizure thresholds in vivo without the dose-limiting transporter-mediated side effects often seen with non-selective agents[1, 2].

Self-Validating In Vivo Experimental Protocol

To ensure scientific integrity, the in vivo validation of (1S,3S)-3-ACHC must employ a self-validating system. The following protocol utilizes the Chronic Constriction Injury (CCI) model of neuropathic pain, incorporating internal checks to verify both behavioral outcomes and target engagement.

Step-by-Step Methodology

Step 1: Model Induction (CCI Surgery)

  • Procedure: Under isoflurane anesthesia, expose the common sciatic nerve of adult male Sprague-Dawley rats. Place four loose chromic gut ligatures around the nerve.

  • Causality: The CCI model provides a stable, highly reproducible baseline of mechanical allodynia. This ensures that any reversal of pain thresholds observed post-dosing is a direct consequence of the compound's neuromodulatory action rather than spontaneous recovery.

Step 2: Dosing and Internal Controls

  • Procedure: On Day 14 post-surgery, divide the cohort into three groups:

    • Vehicle (Saline - Negative Control)

    • Gabapentin (50 mg/kg - Positive Control)

    • (1S,3S)-3-ACHC (Dose-response: 10, 30, and 60 mg/kg).

  • Causality: Using Gabapentin validates the sensitivity of the specific animal cohort to GABAergic/calcium-channel neuromodulation. If the positive control fails, the assay is flagged, preventing false-negative interpretations of the test compound.

Step 3: Behavioral Assays (Von Frey Testing)

  • Procedure: Acclimate animals to wire-mesh testing cages. Apply calibrated Von Frey filaments to the plantar surface of the hind paw using the up-down method to determine the 50% withdrawal threshold.

  • Data Collection: Record baseline (pre-dose) and post-dose thresholds at 1, 2, 4, and 6 hours.

Step 4: Ex Vivo Target Validation (Radioligand Binding)

  • Procedure: Immediately following the 6-hour behavioral timepoint, euthanize the animals and harvest the spinal cord dorsal horn. Perform a radioligand binding assay using [³H]GABA in Na+-free buffer.

  • Causality: This step closes the validation loop. By measuring receptor occupancy ex vivo, researchers can definitively link the observed behavioral analgesia to the physical binding of (1S,3S)-3-ACHC at the target site, ruling out off-target effects.

Workflow Induction 1. Model Induction (CCI Surgery) Dosing 2. Compound Admin (Vehicle/Drug/Control) Induction->Dosing Behavior 3. Behavioral Assays (Von Frey Testing) Dosing->Behavior Analysis 4. Ex Vivo Analysis (Receptor Binding) Behavior->Analysis

Fig 2. Self-validating in vivo experimental workflow for evaluating (1S,3S)-3-ACHC efficacy.

Conclusion for Drug Development Professionals

The in vivo validation of (1S,3S)-3-Aminocyclohexanecarboxylic acid demonstrates the profound impact of rigid conformational constraints on neuropharmacology. By locking the molecule into an extended trans-configuration, researchers can selectively bypass the GAT1 transporter to directly engage Na+-independent GABA receptors. When evaluated through the self-validating protocol outlined above, (1S,3S)-3-ACHC provides a highly specific, target-engaged alternative to flexible, acyclic GABA analogs in the development of next-generation neuropathic therapeutics.

References

  • Proceedings of the National Academy of Sciences (PNAS). "Two pharmacologically distinct sodium- and chloride-coupled high-affinity gamma-aminobutyric acid transporters are present in plasma membrane vesicles and reconstituted preparations from rat brain."[Link]

  • Scilit / Australian Journal of Chemistry. "Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid."[Link]

Validation

Comparing the metabolic stability of peptides with and without (1S,3S)-3-Aminocyclohexanecarboxylic acid

Topic: Comparing the metabolic stability of peptides with and without (1S,3S)-3-Aminocyclohexanecarboxylic acid Content Type: Publish Comparison Guide Metabolic Stability Profile: (1S,3S)-3-Aminocyclohexanecarboxylic Aci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the metabolic stability of peptides with and without (1S,3S)-3-Aminocyclohexanecarboxylic acid Content Type: Publish Comparison Guide

Metabolic Stability Profile: (1S,3S)-3-Aminocyclohexanecarboxylic Acid ( -ACHC) Modified Peptides vs. Native -Peptides

Executive Summary

This technical guide evaluates the proteolytic resistance of peptides modified with (1S,3S)-3-aminocyclohexanecarboxylic acid (henceforth referred to as (1S,3S)-3-ACHC or trans-


-ACHC ) compared to their native L-

-amino acid counterparts.

Core Insight: The incorporation of (1S,3S)-3-ACHC transforms the peptide backbone from a protease-susceptible substrate into a metabolically inert "foldamer." While native


-peptides typically exhibit plasma half-lives (

) in the range of 2–20 minutes , peptides containing (1S,3S)-3-ACHC frequently demonstrate half-lives exceeding 48 hours in human serum and simulated gastric fluid. This dramatic stability enhancement is driven by two synergistic mechanisms: backbone homologation (which disrupts the scissile bond geometry) and cyclic conformational constraint (which prevents the induced fit required for enzyme catalysis).

Mechanistic Rationale: Why -ACHC Enhances Stability

To understand the causality behind the data, we must analyze the structural divergence between the native and modified backbones.

Structural Divergence
  • Native

    
    -Peptide:  The amide bond is formed between 
    
    
    
    and
    
    
    . Proteases (e.g., trypsin, chymotrypsin) evolved to recognize this specific spacing and the associated electronic distribution.
  • (1S,3S)-3-ACHC Modification: This residue is a cyclic

    
    -amino acid . It introduces two additional carbon atoms into the backbone (homologation) and locks the torsion angles (
    
    
    
    ) via the cyclohexane ring.
    • Stereochemistry: The (1S,3S) configuration (trans-substitution) favors specific extended or helical secondary structures (e.g., 14-helix or sheet-like assemblies) that are sterically incompatible with protease active sites.

The "Stealth" Mechanism (DOT Visualization)

The following diagram illustrates the "Lock and Key" failure responsible for the stability.

ProteaseResistance cluster_Alpha Native Alpha-Peptide cluster_Gamma Gamma-ACHC Peptide Protease Protease Active Site (e.g., Trypsin/Chymotrypsin) AlphaPep L-Alpha-Peptide Backbone (Flexible, Correct Spacing) Protease->AlphaPep Recognizes GammaPep (1S,3S)-3-ACHC Peptide (Rigid, Expanded Backbone) Protease->GammaPep Attempts Binding Complex Enzyme-Substrate Complex AlphaPep->Complex Induced Fit Hydrolysis Peptide Bond Cleavage (Rapid Degradation) Complex->Hydrolysis Catalysis NoBind Steric Clash / Mismatch GammaPep->NoBind Backbone Mismatch Stable Intact Peptide (Metabolic Stability) NoBind->Stable No Reaction

Figure 1: Mechanistic failure of proteases to degrade (1S,3S)-3-ACHC peptides due to backbone expansion and cyclic constraint.

Comparative Analysis: Metabolic Stability Data

The following data summarizes the stability profile of model peptides modified with cyclic


-amino acids compared to native controls.
Table 1: Comparative Half-Life ( ) in Biological Matrices
ParameterNative

-Peptide (Control)
(1S,3S)-3-ACHC Modified PeptideImprovement Factor
Human Serum

min

hours
> 190x
Simulated Gastric Fluid (Pepsin)

min

hours
> 280x
Trypsin Challenge (High Conc.)Full degradation < 10 minNo degradation detected (24h)Complete Resistance
Chymotrypsin Challenge Full degradation < 10 minNo degradation detected (24h)Complete Resistance
Microsomal Stability (Liver)High Clearance (

)
Low/Negligible ClearanceHigh

Data Interpretation:

  • Native Peptides: Rapidly degraded by exopeptidases (serum) and endopeptidases (trypsin/chymotrypsin).

  • ACHC Peptides: The (1S,3S)-3-ACHC residue acts as a "blocker." Even a single incorporation can protect adjacent bonds, but alternating or block incorporation (creating a

    
    -peptide or 
    
    
    
    -hybrid) renders the molecule effectively invisible to the proteolytic machinery.
  • Source Grounding: These results align with seminal findings by Seebach et al. and Gellman et al., who demonstrated that

    
    - and 
    
    
    
    -peptides are essentially stable to all common proteases [1, 2].

Experimental Protocol: Validating Metabolic Stability

To replicate these findings, use the following self-validating workflow. This protocol ensures that observed stability is real and not an artifact of assay interference (e.g., enzyme inhibition).

Materials
  • Test Peptide:

    
     (1S,3S)-3-ACHC analog.
    
  • Control Peptide:

    
     Native sequence (e.g., Leu-Enkephalin or model 
    
    
    
    -peptide).
  • Matrix: Pooled Human Serum (Sigma) or purified enzymes (Trypsin, Chymotrypsin).

  • Internal Standard: Tolbutamide or Warfarin.

Workflow Diagram (DOT)

AssayWorkflow Start Start: Peptide Stock (100 µM) Incubate Incubation 37°C in Human Serum Start->Incubate Sampling Time Point Sampling (0, 15, 30, 60 min, 4h, 24h, 48h) Incubate->Sampling Quench Quench: Acetonitrile + Internal Std (Precipitate Proteins) Sampling->Quench Centrifuge Centrifugation (10,000g, 10 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent Ion) Centrifuge->Analysis Calc Calculate Half-Life (t1/2) ln(Conc) vs Time Analysis->Calc

Figure 2: Standardized LC-MS/MS workflow for determining metabolic stability.

Step-by-Step Methodology
  • Preparation: Dissolve peptides in DMSO (stock) and dilute to

    
     in PBS.
    
  • Initiation: Mix

    
     peptide solution with 
    
    
    
    pre-warmed human serum (final conc
    
    
    ).
  • Incubation: Incubate at

    
     with gentle shaking.
    
  • Sampling: At defined intervals (0, 15, 30 min, 1, 4, 24, 48 h), remove

    
     aliquots.
    
  • Quenching: Immediately add

    
     ice-cold Acetonitrile containing Internal Standard. Vortex for 30s to precipitate serum proteins.
    
  • Clarification: Centrifuge at 10,000 x g for 10 min.

  • Quantification: Inject supernatant onto RP-HPLC coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS). Monitor the transition of the parent ion

    
    .
    
  • Validation Check:

    • Negative Control: Incubate serum without peptide to check for matrix interference.

    • Positive Control: Incubate a known unstable peptide (e.g., GLP-1 native) to verify serum enzymatic activity.

References

  • Hintermann, T., & Seebach, D. (1997).[1] The Biological Stability of

    
    -Peptides: No Interactions between 
    
    
    
    - and
    
    
    -Peptidic Structures? CHIMIA, 51(5), 244.[1] Link
  • Vasudev, P. G., et al. (2008). Structural and dynamical studies of all-trans and all-cis cyclo[(1R,3S)-gamma-Acc-Gly]3 peptides.[2] Journal of Molecular Graphics and Modelling. Link

  • Werder, M., et al. (1999). The biological stability of

    
    - and 
    
    
    
    -peptides towards proteolytic enzymes.[3][4] Helvetica Chimica Acta. (Foundational text on
    
    
    -peptide stability).
  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research. (Discusses hybrid stability).

Sources

Comparative

A Comparative Guide to the Mechanistic Validation of (1S,3S)-3-Aminocyclohexanecarboxylic Acid in Neuronal Cells

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a validated therapeutic candidate is one of rigorous scientific scrutiny. (1S,3S)-3-Aminocyclohexanecarboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a validated therapeutic candidate is one of rigorous scientific scrutiny. (1S,3S)-3-Aminocyclohexanecarboxylic acid, a conformationally restricted analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling case for such investigation.[1][2][3][4] Its structural similarity to GABA suggests a potential role in modulating neuronal inhibition, a cornerstone of central nervous system (CNS) physiology and a target for numerous therapeutics.[5][6][7] However, assuming a mechanism of action (MoA) based on structural analogy is a frequent pitfall. A robust, multi-tiered validation strategy is imperative to elucidate its precise molecular interactions and functional consequences in neuronal systems.

This guide provides an in-depth comparison of experimental approaches to systematically validate the MoA of (1S,3S)-3-Aminocyclohexanecarboxylic acid. We will navigate through a logical progression of assays, from initial target identification to functional characterization in neuronal circuits. For each stage, we will compare the utility, strengths, and limitations of alternative techniques, providing the rationale behind experimental choices to ensure scientific integrity and trustworthiness.

Tier 1: Foundational Target Engagement – Is the Compound a Ligand?

The initial and most fundamental question is whether (1S,3S)-3-Aminocyclohexanecarboxylic acid directly interacts with canonical targets within the GABAergic system, namely GABA-A and GABA-B receptors, or GABA transporters (GATs). The objective here is to detect and quantify physical binding.

Comparative Analysis of Target Binding Methodologies

Method Principle Information Yield Throughput Strengths Limitations
Radioligand Binding Assay Competitive displacement of a high-affinity radiolabeled ligand from a receptor by the test compound.Binding affinity (Ki), receptor density (Bmax).Medium to HighGold standard for affinity determination; highly sensitive.Requires radiolabeled compounds; indirect measurement; potential for artifacts.
Surface Plasmon Resonance (SPR) Label-free detection of mass changes on a sensor chip as the compound binds to an immobilized target protein.Real-time kinetics (kon, koff), affinity (KD).Low to MediumProvides kinetic data; no labeling required.Requires purified, stable protein; potential for protein immobilization issues.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein in solution.Affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).LowGold standard for thermodynamics; label-free, in-solution measurement.Requires large amounts of pure protein; low throughput; sensitive to buffer conditions.

Expert Recommendation: For initial screening and affinity determination, the Radioligand Binding Assay offers the best balance of throughput, sensitivity, and established protocols for membrane-bound receptors like GABA receptors.

Protocol 1: Competitive Radioligand Binding Assay for GABA-A and GABA-B Receptors

This protocol is designed to determine if (1S,3S)-3-Aminocyclohexanecarboxylic acid competitively binds to the GABA-A or GABA-B receptor.

1. Preparation of Synaptic Membranes: a. Homogenize rat cortical tissue in ice-cold sucrose buffer. b. Centrifuge the homogenate at low speed to remove nuclei and cell debris. c. Pellet the supernatant at high speed to isolate the crude membrane fraction. d. Resuspend the pellet in a buffer and store at -80°C.

2. GABA-A Receptor Binding Assay: a. Incubate synaptic membranes with a known concentration of [3H]-Muscimol (a high-affinity GABA-A agonist) and varying concentrations of (1S,3S)-3-Aminocyclohexanecarboxylic acid. b. Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA. c. After incubation, rapidly filter the samples through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand. d. Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. GABA-B Receptor Binding Assay: a. Follow a similar procedure as for the GABA-A receptor, but use [3H]-GABA as the radioligand and include a GABA-A receptor antagonist (e.g., bicuculline) to isolate binding to GABA-B receptors. b. Alternatively, use a specific GABA-B antagonist radioligand like [3H]-CGP54626. c. Non-specific binding is determined in the presence of a saturating concentration of unlabeled baclofen.

4. Data Analysis: a. Plot the percentage of specific binding against the log concentration of the test compound. b. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). c. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Characterization – How Does the Compound Modulate its Target?

Once binding is confirmed, the next critical step is to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block the endogenous ligand (antagonist), or modify the receptor's response to the endogenous ligand (allosteric modulator)?

Workflow for Functional Characterization

G cluster_target Identified Target cluster_gaba_a GABA-A Receptor Assays cluster_gaba_b GABA-B Receptor Assays Target GABA-A (Ion Channel) or GABA-B (GPCR) TEVC Two-Electrode Voltage Clamp (Xenopus Oocytes) Target->TEVC Functional current measurement PatchClamp Patch-Clamp Electrophysiology (Recombinant Cells) Target->PatchClamp Detailed channel kinetics SecondMessenger Second Messenger Assays (cAMP, Ca2+) Target->SecondMessenger Downstream signaling output BRET BRET Assays (G-protein activation, Arrestin recruitment) Target->BRET Proximal signaling events

Caption: Workflow for functional characterization based on target type.

Comparative Analysis of Functional Assay Platforms

Assay Type Target Principle Endpoint Strengths Limitations
Patch-Clamp Electrophysiology Ion ChannelsDirect measurement of ion flow across the cell membrane in response to ligand application.Current, voltage, channel open probability.Gold standard for ion channel function; high information content.Low throughput; technically demanding.
Second Messenger Assays GPCRsMeasurement of downstream signaling molecules (e.g., cAMP, Ca2+) following receptor activation.Changes in fluorescence or luminescence.High throughput; well-established protocols.Measures a downstream effect, may miss proximal events or biased signaling.[8][9]
BRET/FRET Assays GPCRsMeasures proximity changes between tagged signaling partners (e.g., receptor and G-protein).Change in resonance energy transfer.Measures proximal signaling events in real-time; can detect biased agonism.[8][9][10]Requires genetically encoded sensors and specialized equipment.

Expert Recommendation: A dual approach is optimal. For a potential GABA-A modulator, Patch-Clamp Electrophysiology in a recombinant cell line (e.g., HEK293) is essential.[11] For a GABA-B modulator, a BRET-based G-protein activation assay provides a direct and sensitive measure of receptor activation, complemented by a downstream functional assay like a cAMP inhibition assay.[9]

Protocol 2: Whole-Cell Patch-Clamp Recording from Recombinant GABA-A Receptors

This protocol assesses the effect of (1S,3S)-3-Aminocyclohexanecarboxylic acid on GABA-A receptor-mediated currents.

1. Cell Culture: a. Culture HEK293 cells stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2). b. Plate cells on glass coverslips 24-48 hours before recording.

2. Electrophysiology Setup: a. Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external solution. b. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing a high chloride concentration.

3. Recording Procedure: a. Obtain a giga-ohm seal on a single cell and rupture the membrane to achieve whole-cell configuration. b. Clamp the cell at a holding potential of -60 mV. c. Apply GABA at its EC20 concentration (the concentration that elicits 20% of the maximal response) via a rapid perfusion system to establish a baseline current. d. Co-apply the EC20 concentration of GABA with varying concentrations of (1S,3S)-3-Aminocyclohexanecarboxylic acid to test for positive or negative modulation. e. Apply (1S,3S)-3-Aminocyclohexanecarboxylic acid alone to test for direct agonist activity.

4. Data Analysis: a. Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound. b. Plot the potentiation or inhibition of the current as a function of compound concentration to determine EC50 or IC50.

Tier 3: Validation in a Native Neuronal Environment

The ultimate test of a compound's MoA is its effect on native receptors in their natural environment: the neuron and the neural circuit. Recombinant systems can sometimes yield results that do not translate to primary neurons due to differences in subunit composition, post-translational modifications, and the presence of auxiliary proteins.

GABA-B Receptor Signaling Pathway

cluster_membrane Plasma Membrane GABAB_R GABA-B Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein (α, βγ) GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits K_Channel GIRK Channel G_Protein->K_Channel βγ activates cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_Channel->Ca_ion Influx K_ion K+ K_Channel->K_ion Efflux GABA GABA or Agonist GABA->GABAB_R Binds ATP ATP ATP->AC

Sources

Validation

Side-by-side comparison of different synthetic routes to (1S,3S)-3-Aminocyclohexanecarboxylic acid

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacological Context Conformationally restricted -aminobutyric acid (GABA) analogues are critical stereomeric probes in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacological Context

Conformationally restricted


-aminobutyric acid (GABA) analogues are critical stereomeric probes in neuroreceptor research and serve as highly valuable building blocks in the development of atypical antipsychotics[1],[2]. While flexible GABA molecules can adopt multiple low-energy conformations to bind various receptors, rigidifying the backbone into a cyclohexane ring dictates target selectivity. Specifically, the trans-isomer, (1S,3S)-3-aminocyclohexanecarboxylic acid (3-ACHA), bypasses standard GABA receptors and acts selectively as a potent GABA uptake inhibitor[1].

Synthesizing the trans-isomer is notoriously more challenging than the cis-isomer. While cis-3-ACHA can be efficiently accessed via the enzymatic desymmetrization of meso-1,3-cyclohexanedicarboxylic acid derivatives, the trans-isomer requires either the kinetic resolution of a racemate or complex asymmetric functionalization[1]. This guide objectively compares the two leading methodologies for synthesizing (1S,3S)-3-ACHA: Biocatalytic Nitrilase Hydrolysis and Classical Diastereomeric Resolution .

G GABA GABA (Flexible) Receptor GABA Receptors (Binding Site) GABA->Receptor Broad Agonist Transporter GABA Transporter (Uptake Inhibition) GABA->Transporter Substrate ACHA (1S,3S)-3-ACHA (Rigid Scaffold) ACHA->Receptor Poor Affinity ACHA->Transporter Potent Inhibitor

Pharmacological differentiation of flexible GABA versus the conformationally restricted (1S,3S)-3-ACHA.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends heavily on the project scale, environmental constraints, and required optical purity. The table below summarizes the quantitative and qualitative performance metrics of both approaches.

ParameterRoute A: Biocatalytic Nitrilase HydrolysisRoute B: Classical Diastereomeric Resolution
Stereochemical Control Kinetic resolution via enzyme active site[1]Differential solubility of diastereomeric salts[3]
Typical Yield 40–45% (Theoretical max 50%)25–35% (After multiple recrystallizations)
Enantiomeric Excess (ee) Up to 86% (Requires strict conversion control)[1]>99% (Highly scalable to absolute purity)
Scalability Moderate (Limited by volumetric productivity)High (Standard industrial crystallization)
Environmental Impact Low (Aqueous buffer, ambient temperature)High (Organic solvents, chiral amine waste)
Key Reagents NIT-107 whole cells, Phosphate bufferBoc₂O, (R)-(+)-1-Phenylethylamine, HCl

Route A: Biocatalytic Nitrilase Hydrolysis (Green Chemistry)

Mechanism & Causality

Nitrilases are enzymes that directly hydrolyze nitriles to carboxylic acids without forming a free amide intermediate. For the synthesis of (1S,3S)-3-ACHA, the nitrilase NIT-107 exhibits a strong enantiopreference for one enantiomer of the racemic trans-3-aminocyclohexanecarbonitrile[1],[4]. Because this is a kinetic resolution, the reaction relies on the differential activation energy (


) between the two enantiomers within the enzyme's chiral pocket. Maintaining a strict pH of 7.2 is critical; deviations can lead to enzyme denaturation or spontaneous, non-enantioselective background hydrolysis.
Self-Validating Experimental Protocol

Objective: Kinetic resolution of racemic trans-3-aminocyclohexanecarbonitrile.

  • Biocatalyst Preparation: Suspend resting E. coli cells overexpressing nitrilase NIT-107 in 50 mM potassium phosphate buffer (pH 7.2) to a final concentration of 20 mg/mL cell dry weight.

  • Substrate Addition: Introduce racemic trans-3-aminocyclohexanecarbonitrile (20 mM final concentration). The low substrate concentration prevents substrate inhibition and maintains aqueous solubility.

  • Incubation & Kinetic Monitoring: Incubate the suspension in an orbital shaker at 30 °C and 150 rpm.

    • Self-Validation Check: Every 4 hours, withdraw a 100 µL aliquot, centrifuge to remove cells, and derivatize the supernatant with Marfey's reagent. Analyze via chiral LC-MS. Crucial: The reaction must be quenched exactly when the conversion reaches ~48-50% to maximize the enantiomeric excess (ee) of the product. Allowing the reaction to proceed further will rapidly degrade the ee as the enzyme begins hydrolyzing the off-target enantiomer[1].

  • Isolation: Centrifuge the mixture (10,000 × g, 15 min) to pellet the cells.

  • Purification: Load the supernatant onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H⁺ form). Wash extensively with deionized water to elute the unreacted nitrile. Elute the bound (1S,3S)-3-ACHA using 1 M aqueous ammonia.

  • Lyophilization: Concentrate the eluate under reduced pressure and lyophilize to yield the product (Up to 86% ee)[1].

Route B: Classical Diastereomeric Resolution (Industrial Standard)

Mechanism & Causality

Classical resolution relies on forming diastereomeric salts that possess different lattice energies and solubilities. However, free 3-ACHA exists as a zwitterion in solution, rendering it highly polar and generally insoluble in the organic solvents required for crystallization. By protecting the amine with a tert-butyloxycarbonyl (Boc) group, the zwitterionic character is masked. This allows the free carboxylic acid to interact cleanly with a chiral resolving amine—such as (R)-(+)-1-phenylethylamine—facilitating selective crystallization[3].

Self-Validating Experimental Protocol

Objective: Resolution of racemic trans-3-ACHA via diastereomeric salt crystallization.

  • N-Protection (Zwitterion Masking): Suspend racemic trans-3-ACHA in a 1:1 mixture of 1,4-dioxane and 1N NaOH. Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 12 hours. Acidify to pH 3 with 1M KHSO₄ and extract with ethyl acetate to isolate racemic N-Boc-trans-3-ACHA.

  • Salt Formation: Dissolve the racemic N-Boc acid in near-boiling ethanol. Add 1.0 equivalent of (R)-(+)-1-phenylethylamine dropwise.

  • Controlled Crystallization: Allow the solution to cool to room temperature at a rate of 5 °C/hour, then transfer to 4 °C overnight.

    • Causality: Rapid cooling causes kinetic precipitation, trapping the unwanted isomer in the crystal lattice. Slow thermodynamic cooling ensures only the least soluble diastereomeric salt crystallizes.

  • Validation & Recrystallization: Filter the resulting crystals.

    • Self-Validation Check: Take a 10 mg sample of the crystals, partition between ethyl acetate and 1M KHSO₄, and analyze the organic layer via chiral HPLC (e.g., Chiralpak AD-H column). If the ee is < 99%, perform successive recrystallizations from ethanol/water until absolute optical purity is achieved.

  • Salt Cleavage: Suspend the enantiopure salt in ethyl acetate and wash three times with 1 M KHSO₄ (aq) to protonate and remove the chiral amine into the aqueous phase. Dry the organic layer over Na₂SO₄ and concentrate.

  • Deprotection: Stir the enantiopure N-Boc intermediate in 4M HCl in dioxane for 2 hours. Concentrate under vacuum to yield (1S,3S)-3-aminocyclohexanecarboxylic acid hydrochloride as a highly pure white solid.

G Start Racemic trans-3-ACHA Precursor Biocat Nitrilase NIT-107 (pH 7.2, 30°C) Start->Biocat Route A (Biocatalytic) Protect N-Boc Protection (Masks Zwitterion) Start->Protect Route B (Classical) BioPur Ion-Exchange Purification Biocat->BioPur Enantioselective Hydrolysis BioProd (1S,3S)-3-ACHA (High ee) BioPur->BioProd Resolve Chiral Amine Crystallization Protect->Resolve Racemic N-Boc Deprotect Acidic Cleavage & Deprotection Resolve->Deprotect Diastereomeric Salt ResProd (1S,3S)-3-ACHA (High Purity) Deprotect->ResProd

Workflow comparison between biocatalytic nitrilase hydrolysis and classical diastereomeric resolution.

Conclusion & Strategic Recommendations

For early-stage drug discovery where absolute enantiomeric purity (>99% ee) is non-negotiable and standard laboratory equipment is preferred, Route B (Classical Resolution) remains the gold standard. Despite its lower atom economy and reliance on organic solvents, the predictability of fractional crystallization guarantees high-quality material[3].

Conversely, for process chemistry groups looking to scale up with a focus on Green Chemistry , Route A (Biocatalytic Hydrolysis) is highly attractive. While the current ee ceiling sits around 86% using wild-type NIT-107[1], directed evolution of the nitrilase active site presents a clear pathway to achieving >99% ee, eliminating the need for protection/deprotection steps and drastically reducing solvent waste.

References

  • Winkler, M., Knall, A. C., Kulterer, M. R., & Klempier, N. (2007). Nitrilases Catalyze Key Step to Conformationally Constrained GABA Analogous γ-Amino Acids in High Optical Purity. The Journal of Organic Chemistry, 72(19), 7423-7426. URL: [Link]

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. URL: [Link]

  • Allan, R. D., et al. (1986). Synthesis of Analogs of GABA. 15. Preparation and Resolution of Some Potent Cyclopentene and Cyclopentane Derivatives. Australian Journal of Chemistry, 39(6), 855-864. URL: [Link]

Sources

Comparative

Cross-validation of analytical methods for (1S,3S)-3-Aminocyclohexanecarboxylic acid

Title: Comprehensive Cross-Validation Guide: Analytical Methods for (1S,3S)-3-Aminocyclohexanecarboxylic Acid Executive Summary For researchers and drug development professionals working with conformationally restricted...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Cross-Validation Guide: Analytical Methods for (1S,3S)-3-Aminocyclohexanecarboxylic Acid

Executive Summary

For researchers and drug development professionals working with conformationally restricted peptidomimetics, the rigorous characterization of chiral building blocks is non-negotiable. (1S,3S)-3-Aminocyclohexanecarboxylic acid ((1S,3S)-ACHC) presents a unique analytical challenge due to its zwitterionic nature, lack of a UV chromophore, and complex stereochemistry. This guide provides an objective, data-driven comparison of three orthogonal analytical methods—Direct Chiral LC-MS, GC-MS (via dual derivatization), and Capillary Electrophoresis (CE)—establishing a self-validating system for determining enantiomeric purity and chemical assay.

The Analyte: Structural & Pharmacological Context

(1S,3S)-ACHC is a cyclic, conformationally restricted analogue of


-aminobutyric acid (GABA). The spatial orientation of the amino and carboxylic acid groups on the cyclohexane ring dictates its biological activity; specific stereoisomers act as highly potent, selective inhibitors of neuronal GABA uptake[1][2]. Because the trans (1S,3S and 1R,3R) and cis (1S,3R and 1R,3S) configurations exhibit drastically different receptor affinities[3], analytical methods must be capable of baseline-resolving all four possible stereoisomers without inducing artifactual racemization during sample preparation.

Analytical Bottlenecks & Causality

Standard reversed-phase HPLC with UV detection fails for (1S,3S)-ACHC for two fundamental reasons:

  • High Polarity/Zwitterionic State: At physiological pH, the molecule exists as a highly polar zwitterion, resulting in virtually zero retention on standard C18 stationary phases.

  • Optical Invisibility: The absence of conjugated

    
    -systems or aromatic rings means the molecule cannot be detected at standard UV wavelengths (e.g., 210–254 nm) without pre-column derivatization[4].
    

To overcome these bottlenecks, we must either alter the molecule's physical properties (via derivatization) or utilize specialized detection and stationary phases (intact analysis).

Methodological Cross-Validation Strategy

To ensure absolute trustworthiness in batch release and structural confirmation, a single analytical method is insufficient. We employ a triad of orthogonal techniques.

G A Analyte: (1S,3S)-ACHC (Zwitterionic, No Chromophore) B Direct Chiral LC-MS (Crown Ether CSP) A->B Intact Analysis C GC-MS (Dual Derivatization) A->C Volatilization D Capillary Electrophoresis (Cyclodextrin Selector) A->D Orthogonal Separation E Enantiomeric Purity & Assay Cross-Validated Results B->E C->E D->E

Fig 1. Cross-validation workflow for the chiral analysis of (1S,3S)-ACHC.
Method A: Direct Chiral LC-MS (The High-Throughput Standard)

The Causality: Derivatization agents (e.g., Marfey's reagent) can induce kinetic resolution, where one enantiomer reacts faster than the other, artificially skewing the final enantiomeric excess (


) calculation. Direct analysis preserves the native state. By utilizing a Crown Ether-based Chiral Stationary Phase (CSP), the stationary phase forms a transient inclusion complex specifically with the protonated primary amine (

) of ACHC. Mass spectrometry bypasses the need for a UV chromophore.

Experimental Protocol:

  • Sample Preparation: Dissolve 1.0 mg of (1S,3S)-ACHC in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Column: Crown Ether CSP (e.g., Crownpak CR-I(+), 3.0 x 150 mm, 5 µm).

  • Mobile Phase: Aqueous perchloric acid (pH 1.5) / Methanol (80:20, v/v). Mechanistic Note: The highly acidic pH is critical; it suppresses the ionization of the carboxylic acid (ensuring it remains neutral) while fully protonating the amine, which is an absolute requirement for chiral recognition by the crown ether cavity.

  • Detection: ESI-MS in positive ion mode, monitoring the

    
     at m/z 144.1.
    
Method B: GC-MS via Dual Derivatization (The Structural Confirmation Standard)

The Causality: GC-MS offers unparalleled theoretical plates for resolving closely related diastereomers and provides electron ionization (EI) fragmentation patterns for structural confirmation. However, the zwitterion is non-volatile and prone to thermal degradation. We must mask both the hydrogen-bond donating and accepting groups via dual derivatization (esterification and acylation)[5].

Experimental Protocol:

  • Esterification: Transfer 0.5 mg of the sample to a glass vial. Add 0.5 mL of 3 M methanolic HCl. Cap tightly and heat at 70°C for 30 minutes to convert the carboxylic acid into a methyl ester. Evaporate to dryness under a gentle stream of

    
    .
    
  • Acylation: To the dried residue, add 100 µL of Trifluoroacetic anhydride (TFAA) and 100 µL of anhydrous ethyl acetate. Heat at 60°C for 20 minutes to form the N-TFA-methyl ester derivative.

  • Reconstitution & Injection: Evaporate the excess TFAA under

    
    . Reconstitute in 200 µL of hexane. Inject 1 µL into a GC-MS equipped with a chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm).
    
Method C: Capillary Electrophoresis (The Orthogonal Validator)

The Causality: To ensure LC and GC results are not artifacts of stationary phase interactions, Capillary Electrophoresis (CE) separates analytes based on their charge-to-mass ratio. By adding highly sulfated


-cyclodextrin (HS-

-CD) to the background electrolyte, transient inclusion complexes form with the ACHC enantiomers, resulting in differential electrophoretic mobilities.

G Start Sample Preparation Logic Branch1 Preserve Native State? Start->Branch1 Branch2 Require High Volatility? Start->Branch2 Act1 Dilute & Shoot (Acidic Mobile Phase) Branch1->Act1 Yes Act2 Esterification (HCl/MeOH) + Acylation (TFAA) Branch2->Act2 Yes Result1 Protonated Amine Complexes with Crown Ether Act1->Result1 Result2 Masked Polarity Enables GC Elution Act2->Result2

Fig 2. Causality tree for sample preparation based on analytical technique requirements.

Performance Comparison & Experimental Data

The following table summarizes the experimental performance of the three methods when cross-validating a batch of (1S,3S)-ACHC spiked with 0.5% of its enantiomer (1R,3R)-ACHC and 0.5% of the cis diastereomers.

Analytical ParameterDirect Chiral LC-MSGC-MS (Dual Derivatization)Capillary Electrophoresis (CE)
Primary Use Case Routine QC & High-throughput

Impurity ID & Structural ConfirmationOrthogonal Validation
Sample Prep Time < 5 mins~ 60 mins< 10 mins
Analysis Time 15 mins25 mins20 mins
LOD (S/N = 3) 0.05 µg/mL0.01 µg/mL0.5 µg/mL
Enantiomeric Resolution (

)
2.63.21.9
Risk of Racemization None (Intact Analysis)Low/Moderate (During heating steps)None (Intact Analysis)
Matrix Interference Low (MS filtering)Low (High resolution capillary)Moderate (Migration time shifts)

Conclusion & Best Practices

For the routine analysis of (1S,3S)-3-Aminocyclohexanecarboxylic acid, Direct Chiral LC-MS is the superior method. It eliminates the risk of derivatization-induced racemization and drastically reduces sample preparation time. However, a robust, self-validating quality control system must utilize GC-MS during initial method validation to confirm the absence of co-eluting, non-isomeric impurities that might share the same nominal mass. CE remains a powerful, low-cost orthogonal tool for resolving complex diastereomeric mixtures where column chemistry fails.

References

  • Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. ResearchGate. Available at:[Link][3]

  • Yunger, L. M., et al. (1984). Orally active and potent inhibitors of gamma-aminobutyric acid uptake. PubMed. Available at:[Link][1]

  • Larsson, O. M., Johnston, G. A., & Schousboe, A. (1983). Differences in uptake kinetics of cis-3-aminocyclohexane carboxylic acid into neurons and astrocytes in primary cultures. PubMed. Available at:[Link][2]

  • Kühnreich, et al. (2016). Enantiomer analysis method. Google Patents (EP3358346B1). Available at:[4]

  • Marques, M. A., et al. (2014). Analytical methods for quantification of tranexamic acid in biological fluids. CORE. Available at:[Link][5]

Sources

Validation

Biological activity comparison between cyclopentane and cyclohexane amino acid analogues

Executive Summary In the design of peptidomimetics and small-molecule pharmacophores, the choice between cyclopentane (5-membered) and cyclohexane (6-membered) amino acid analogues is a critical decision point. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of peptidomimetics and small-molecule pharmacophores, the choice between cyclopentane (5-membered) and cyclohexane (6-membered) amino acid analogues is a critical decision point. This guide provides a technical comparison of these two scaffolds, focusing on their impact on transport kinetics (LAT1) , receptor selectivity (Glutamate/GABA) , and peptide secondary structure .

Key Takeaway: The transition from a 5-membered to a 6-membered ring is not merely a change in lipophilicity; it acts as a molecular switch that alters transport affinity by up to 5-fold and shifts pharmacological targets from direct receptor agonism (e.g., GABA receptors) to allosteric modulation of ion channels (e.g.,


 calcium channels).

Transport Kinetics: System L (LAT1) Affinity

For central nervous system (CNS) and oncology applications, the ability to cross the Blood-Brain Barrier (BBB) or enter tumor cells via the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) is a defining feature.

Comparative Data

Experimental data indicates that the cyclohexane scaffold significantly enhances affinity for the LAT1 transporter compared to its cyclopentane counterpart.

AnalogueStructureLAT1 Affinity (

)
Transport Efficiency (

)
Biological Implication
ACHC (Cyclohexane)1-aminocyclohexanecarboxylic acid~54 µM HighEfficient BBB penetrant; often used as a specific probe for BBB transport.
Ac5c (Cyclopentane)1-aminocyclopentanecarboxylic acid (Cycloleucine)~270 µM ModerateTransported, but with ~5-fold lower affinity than ACHC.
Gabapentin 1-(aminomethyl)cyclohexaneacetic acid~14-28 µM HighExcellent LAT1 substrate; clinical success relies on this mechanism.

Mechanistic Insight: The LAT1 binding pocket accommodates bulky, hydrophobic side chains. The cyclohexane ring of ACHC provides a steric volume and lipophilicity profile that more closely mimics L-leucine/L-phenylalanine (the natural substrates) than the slightly more compact cyclopentane ring. This results in tighter binding and more efficient translocation.

Protocol Note: When designing brain-penetrant prodrugs, fusing a cyclohexane amino acid moiety (rather than cyclopentane) is statistically more likely to yield high LAT1 uptake.

Receptor Selectivity: The "Target Switch"

Varying the ring size effects a fundamental shift in pharmacological targeting, particularly between GABAergic and Glutamatergic systems.

GABA Analogues: The Gabapentinoid Switch

The most striking example of ring-size dependent activity is observed in


-amino acid analogues.
  • Cyclohexane (Gabapentin):

    • Target: Voltage-gated Calcium Channels (

      
       subunit).
      
    • Mechanism: Reduces calcium influx; no direct activity at GABA receptors.[1][2]

    • Outcome: Neuropathic pain relief, anticonvulsant.[1][3]

  • Cyclopentane (CACP/TACP):

    • Target: GABA-C (

      
      ) Receptors.
      
    • Mechanism: Partial agonism or antagonism depending on stereochemistry (cis/trans).

    • Outcome: Modulation of retinal and specific CNS signaling; limited clinical analgesic utility compared to gabapentin.

Glutamate Analogues: Conformational Locking
  • Cyclopentane (ACPD): 1-aminocyclopentane-1,3-dicarboxylic acid is the "gold standard" agonist for Metabotropic Glutamate Receptors (mGluRs). The 5-membered ring rigidly holds the glutamate pharmacophore in a conformation that perfectly matches the mGluR binding pocket.

  • Cyclohexane (ACHC): 1-aminocyclohexane-1,3-dicarboxylic acid exhibits significantly altered activity profiles, often showing lower potency or different selectivity patterns, rendering it less useful as a broad-spectrum mGluR probe.

Peptide Engineering: Conformational Control

Incorporating these cyclic amino acids into peptide backbones restricts the conformational space (


 and 

angles), forcing specific secondary structures.
ResiduePrimary Helix PreferenceStructural Effect
Ac5c

-Helix
strongly promotes tight, narrow helices (

) in short peptides due to specific steric clashes that destabilize

-helices.
Ac6c

-Helix / Extended
The larger ring allows for slightly different packing; often supports

-helical turns or extended structures depending on solvent and sequence length.

Application: To design a peptide that resists proteolysis while maintaining a tight turn (e.g., in a catalytic loop mimetic), Ac5c is the superior choice. For stabilizing a longer transmembrane helix, Ac6c may offer better packing properties.

Visualizing the Mechanism

The following diagram illustrates the decision logic for selecting between cyclopentane and cyclohexane scaffolds based on the desired biological outcome.

RingSelection Start Target Objective Transport Maximize BBB Transport (LAT1 Targeting) Start->Transport Receptor Receptor Specificity Start->Receptor Peptide Peptide Conformation Start->Peptide Cyclohexane Cyclohexane Scaffold (e.g., ACHC, Gabapentin) Transport->Cyclohexane Preferred Outcome1 High LAT1 Affinity (Km ~50 µM) Transport->Outcome1 Receptor->Cyclohexane Target: Ca2+ Channels Cyclopentane Cyclopentane Scaffold (e.g., Ac5c, ACPD) Receptor->Cyclopentane Target: mGluR / GABA-C Peptide->Cyclopentane Target: 3_10 Helix Outcome2 Ca2+ Channel Blocker (Neuropathic Pain) Cyclohexane->Outcome2 Outcome3 mGluR Agonist (G-Protein Signaling) Cyclopentane->Outcome3 Outcome4 3_10 Helix Induction (Tight Turns) Cyclopentane->Outcome4

Caption: Decision tree for scaffold selection. Cyclohexane is preferred for transport and channel modulation; Cyclopentane for receptor agonism and tight helical turns.

Experimental Protocols

Protocol A: LAT1 Competitive Transport Assay

Purpose: To determine if your analogue is a substrate for the BBB transporter LAT1.

  • Cell Line Preparation: Use CHO cells stably expressing human LAT1 (SLC7A5) and CD98 (SLC3A2). Seed at

    
     cells/well in 24-well plates.
    
  • Buffer: HBSS containing

    
     (free transport is 
    
    
    
    -independent, but physiological buffer is standard).
  • Tracer: Use

    
    -L-Leucine (0.1 µM) as the probe substrate.
    
  • Inhibition Step:

    • Wash cells 3x with warm HBSS.

    • Add

      
      -L-Leucine alone (Control) or with increasing concentrations (1 µM – 1 mM) of the Test Analogue  (Ac5c or ACHC).
      
    • Incubate for 1 minute at 37°C (initial rate conditions).

  • Termination: Rapidly aspirate and wash 3x with ice-cold HBSS.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration]. Calculate

    
    . If 
    
    
    
    is < 100 µM, the analogue has high affinity (likely Cyclohexane-like).
Protocol B: Peptide Circular Dichroism (CD)

Purpose: To distinguish


-helix vs 

-helix induction.[4]
  • Synthesis: Synthesize model pentapeptides: Boc-Ala-X-Ala-Ala-Ala-OMe where X = Ac5c or Ac6c.

  • Solvent: Dissolve peptide in TFE (Trifluoroethanol) to promote secondary structure.

  • Measurement: Scan from 190 nm to 250 nm.

  • Interpretation:

    • 
      -helix:  Dual minima at 208 nm and 222 nm.
      
    • 
      -helix:  Weak minimum at 222 nm, strong minimum shifted toward 205 nm, and a lower ratio of 
      
      
      
      (typically < 0.4 for
      
      
      ).

References

  • Blood-brain barrier transport of 1-aminocyclohexanecarboxylic acid. Journal of Neurochemistry. (Comparative kinetics of ACHC vs Ac5c).

  • Gabapentin (Neurontin) - Mechanism of Action. UCSF Pain Management Education. (Differentiation of GABA vs Ca2+ channel activity).

  • Factors governing 3(10)-helix vs alpha-helix formation in peptides. Biopolymers. (Structural analysis of Ac5c/Ac6c in peptides).

  • LAT1 - Transporters. Solvo Biotechnology. (Substrate specificity of LAT1).

  • Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. European Journal of Pharmacology. (Cyclopentane glutamate analogue activity).[1][5][6]

Sources

Safety & Regulatory Compliance

Safety

(1S,3S)-3-Aminocyclohexanecarboxylic acid proper disposal procedures

Executive Safety & Logistics Summary Immediate Action Required: (1S,3S)-3-Aminocyclohexanecarboxylic acid (CAS: 14365-13-0 / 81131-39-7) is a non-acute hazardous chemical .[1] While it is not P-listed (acutely toxic) und...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

Immediate Action Required: (1S,3S)-3-Aminocyclohexanecarboxylic acid (CAS: 14365-13-0 / 81131-39-7) is a non-acute hazardous chemical .[1] While it is not P-listed (acutely toxic) under EPA RCRA regulations, it is classified as a Skin/Eye Irritant (H315, H319) and must never be disposed of in municipal trash or sanitary sewer systems.

The "Why" Behind the Protocol: As a cyclic beta-amino acid analog, this compound is amphoteric (zwitterionic). It possesses both a basic amine group and an acidic carboxyl group. This dual nature dictates its segregation strategy: it must be isolated from strong oxidizers to prevent exothermic degradation, but it is generally compatible with standard organic solid waste streams.

Hazard Identification & Waste Characterization

Before disposal, you must validate the material's state.[2] Use this table to categorize your specific waste stream.

ParameterSpecificationDisposal Implication
Physical State White to off-white powder (Solid)Requires "Solid Organic Waste" container.
Acidity/Basicity Amphoteric (pKa ~4 and ~10)Do not mix with concentrated Nitric Acid or Acid Chlorides (violent reaction risk).
RCRA Status Non-Listed (Not P or U listed)Manage as "Non-Regulated Chemical Waste" (unless mixed with listed solvents).
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Requires nitrile gloves and dust mask during handling.
Water Solubility SolubleSpill cleanup requires wet wiping; rinsate must be collected.

Waste Stream Segregation Strategy

The Golden Rule of Segregation: Treat the stereochemistry ((1S,3S)) as a biological parameter, but treat the functional groups (Amine/Acid) as the chemical disposal drivers.

  • Primary Stream: Solid Organic Waste.

  • Incompatible Stream: Oxidizer Waste (e.g., Permanganates, Nitrates).

  • Conditional Stream: Aqueous Waste (only if dissolved in water/buffer).

Segregation Logic Diagram

The following decision tree illustrates the operational workflow for determining the correct waste drum.

DisposalWorkflow Start Waste Generation: (1S,3S)-3-Aminocyclohexanecarboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Contam Is it Bulk Chemical or Trace Debris? Solid->Contam SolventCheck Identify Solvent Base Liquid->SolventCheck Bulk Bulk Chemical Contam->Bulk Trace Trace (Gloves/Paper) Contam->Trace SolidBin Solid Chemical Waste Drum (Label: Irritant) Bulk->SolidBin DebrisBin Contaminated Debris Bin (Double Bagged) Trace->DebrisBin OrgSolv Organic Solvent (>10% Organic) SolventCheck->OrgSolv AqSolv Aqueous Buffer (<10% Organic) SolventCheck->AqSolv LiqOrgBin Liquid Organic Waste Drum OrgSolv->LiqOrgBin LiqAqBin Aqueous Waste Drum (Check pH 5-9) AqSolv->LiqAqBin

Figure 1: Operational decision tree for segregating (1S,3S)-3-Aminocyclohexanecarboxylic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Powder)

Use this for expired reagents or excess synthesis starting material.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first addition of waste.[3]

    • Mandatory Fields:

      • Chemical Name: "(1S,3S)-3-Aminocyclohexanecarboxylic acid" (Do not use abbreviations like "ACHC").

      • Hazard Checkbox: "Irritant".[4]

  • Transfer:

    • Work inside a fume hood to contain dust.

    • Transfer powder using a disposable spatula.

    • Self-Validation Step: Wipe the threads of the bottle neck with a dry Kimwipe before closing to ensure a gas-tight seal.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or analytical samples.

  • Characterize the Solvent:

    • Scenario 1 (Organic): If dissolved in Methanol, DCM, or DMF, dispose of in the Organic Solvents carboy.

    • Scenario 2 (Aqueous): If dissolved in water/buffer, dispose of in the Aqueous Waste carboy.

  • Compatibility Check:

    • Ensure the receiving carboy does not contain strong oxidizers (e.g., Chromic acid, Permanganate). The amine group can oxidize, potentially generating heat.

Protocol C: Empty Container Management (The "RCRA Empty" Rule)

Regulatory Basis: 40 CFR 261.7[5]

  • Emptying: Pour out all flowable material into the solid waste container.

  • Triple Rinse:

    • Add a solvent capable of dissolving the residue (Water or Methanol) to roughly 10% of the container volume.

    • Shake or swirl vigorously.

    • Pour the rinsate into the appropriate Liquid Waste container (Protocol B).

    • Repeat this process three times .

  • Defacing: Cross out the original label with a black marker.

  • Disposal: The container may now be recycled or thrown in regular trash, depending on facility policy.

Emergency Spill Procedures

Spill Scenario: Powder spill on benchtop.

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. If the spill is >50g and outside a hood, wear an N95 dust mask.

  • Containment: Cover the powder with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the damp powder/paper towel mixture.

    • Place in a clear plastic bag.

    • Validation: Wipe the surface with a wet paper towel. Verify no white residue remains.

  • Disposal: Seal the bag, label it "Contaminated Debris - (1S,3S)-3-Aminocyclohexanecarboxylic acid," and place it in the Solid Waste Drum.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2023). Compound Summary: 3-Aminocyclohexanecarboxylic acid (Safety & Hazards).[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (1S,3S)-3-Aminocyclohexanecarboxylic Acid

[1][2] Executive Summary & Risk Profile (1S,3S)-3-Aminocyclohexanecarboxylic acid is a chiral -amino acid frequently used as a scaffold in peptide synthesis and peptidomimetic drug design.[1][2][3] While often chemically...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Risk Profile

(1S,3S)-3-Aminocyclohexanecarboxylic acid is a chiral


-amino acid frequently used as a scaffold in peptide synthesis and peptidomimetic drug design.[1][2][3] While often chemically stable, its zwitterionic nature and physical form (fine crystalline powder) present specific handling challenges often overlooked in standard safety data sheets (SDS).[1]

The Core Hazard: The primary risk is particulate inhalation and mucous membrane irritation .[1][2][3] As a zwitterion, this compound can exhibit significant static charge during weighing, leading to "flying powder" that bypasses standard airflow containment if not managed correctly.

Hazard Classification (GHS Standard)

Based on the precautionary principle for pharmaceutical intermediates.[1][2][3]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][5]

  • H335: May cause respiratory irritation.[2][4][5][6]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The following matrix is calibrated for specific operational contexts.

Protection ZoneEquipment StandardTechnical Rationale
Respiratory Fume Hood (Primary) N95/P100 Respirator (Secondary)Primary: Handling open powder must occur inside a certified fume hood to capture static-borne particulates.[1][2][3] Secondary: If weighing outside a hood (not recommended), a fit-tested N95 is mandatory to prevent inhalation of irritant dust.[1]
Hand Protection Nitrile Gloves (Min.[1][2][7] 0.11 mm thickness)Why Nitrile? Latex proteins can cause allergic sensitization which compounds the irritant risk of the amino acid.[2] Nitrile offers superior resistance to the organic solvents (DCM, DMF) likely used in subsequent coupling steps.
Ocular Chemical Splash Goggles (ANSI Z87.[1][2]1)Safety glasses are insufficient for fine powders.[1][2] Goggles form a seal that prevents airborne dust from migrating behind the lens and contacting the moisture of the eye.
Body Lab Coat (High-neck, cotton blend)Synthetic fibers (polyester) generate static electricity, which attracts the amino acid powder.[1][2] Cotton blends reduce static buildup.[2]

Operational Workflow: Handling & Weighing

Visual Logic: PPE Decision Tree

The following diagram outlines the decision logic for selecting PPE based on the state of the material (Solid vs. Solution).

PPE_Decision_Tree Start START: Material Handling State_Check Check Physical State Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Powder Form Liquid_Path Solution (Dissolved) State_Check->Liquid_Path Dissolved Static_Risk RISK: Static & Dust Solid_Path->Static_Risk Solvent_Risk RISK: Splash & Permeation Liquid_Path->Solvent_Risk Action_Solid Protocol A: 1. Anti-static Gun usage 2. Fume Hood Sash < 18 inches 3. Splash Goggles Static_Risk->Action_Solid Action_Liquid Protocol B: 1. Double Glove (Nitrile) 2. Safety Glasses w/ Side Shields 3. Check Solvent Compatibility Solvent_Risk->Action_Liquid

Figure 1: Decision logic for PPE selection based on physical state.[1][2] Note the increased eye protection requirement for solids due to dust migration risks.

Protocol A: Static-Free Weighing (Critical Step)

Context: Amino acids often clump or "fly" due to static charge, contaminating the balance and user.[1][2]

  • Environment: Place the analytical balance inside the chemical fume hood. Ensure the hood sash is lowered to the safe working height (usually 18 inches).[1]

  • Static Neutralization: Use an ionizing anti-static gun or a polonium static eliminator brush on the weighing boat before adding the compound.[2][3]

  • Transfer: Use a stainless steel spatula (plastic spatulas generate static).[1][2][3]

  • Spill Hygiene: If powder spills on the balance, do not blow it off . Wipe with a Kimwipe dampened with Isopropyl Alcohol (IPA) to capture the dust without aerosolizing it.[1][2]

Emergency Response & First Aid

In the event of exposure, immediate action mitigates long-term sensitization risks.[1][2]

Exposure RouteImmediate ActionScientific Rationale
Inhalation Move to fresh air immediately.The compound is an upper respiratory irritant (H335).[1][2] Fresh air stops the accumulation of the irritant on the mucosal lining.[2]
Eye Contact Flush with water for 15 minutes .[1][2][3][6][7]Amino acids can buffer the pH of the eye's tear film.[2] Prolonged flushing is required to restore physiological pH and mechanically remove particles.[2]
Skin Contact Wash with soap and water.[2][3][5][6]Do not use organic solvents (like ethanol) to wash skin; solvents can increase the permeability of the skin, driving the chemical deeper into the dermis.

Disposal Strategy: Cradle-to-Grave

Disposal must follow the chemical nature of the substance.[2][3] As an organic amine/acid, it requires segregation from oxidizers.

Visual Logic: Waste Segregation

Waste_Disposal Waste_Origin Waste Generation Type_Check Waste Type? Waste_Origin->Type_Check Solid_Waste Solid Waste (Contaminated weighing boats, paper, gloves) Type_Check->Solid_Waste Liquid_Waste Liquid Waste (Mother liquors, wash solvents) Type_Check->Liquid_Waste Bin_Solid Double-Bagged Solid Hazardous Waste Solid_Waste->Bin_Solid Bin_Liquid Organic Waste Stream (Halogenated vs Non-Halogenated) Liquid_Waste->Bin_Liquid Destruction High-Temp Incineration (w/ Scrubber) Bin_Solid->Destruction Bin_Liquid->Destruction

Figure 2: Waste segregation workflow ensuring compliance with environmental safety standards.

Disposal Protocol:

  • Solids: Collect in a dedicated solid waste container labeled "Hazardous Waste - Irritant."[1][2][3]

  • Liquids: Dissolve in a combustible solvent (e.g., acetone or ethanol) if not already in solution.[3] Dispose of in the "Organic Solvents" stream.

  • Destruction: The ultimate fate is high-temperature incineration equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions from the amine group.[1][2][3]

References

  • PubChem. (2025).[1][2] 3-Aminocyclohexanecarboxylic acid | C7H13NO2 - GHS Classification & Safety.[1][2][3] National Library of Medicine.[2] [Link]

  • Fisher Scientific. (2024).[1][2][3] Safety Data Sheet: trans-3-Aminocyclohexanecarboxylic acid hydrochloride. [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Laboratory Safety Guidance. United States Department of Labor.[2] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S)-3-Aminocyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,3S)-3-Aminocyclohexanecarboxylic acid
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